2,2,2-Trifluoro-1-thiophen-3-ylmethyl-ethylamine
Description
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Properties
CAS No. |
1017781-57-5 |
|---|---|
Molecular Formula |
C7H8F3NS |
Molecular Weight |
195.21 g/mol |
IUPAC Name |
1,1,1-trifluoro-3-thiophen-3-ylpropan-2-amine |
InChI |
InChI=1S/C7H8F3NS/c8-7(9,10)6(11)3-5-1-2-12-4-5/h1-2,4,6H,3,11H2 |
InChI Key |
JZIOYEJXMKNDLL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC=C1CC(C(F)(F)F)N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 2,2,2-Trifluoro-1-thiophen-3-ylmethyl-ethylamine: Synthesis, Properties, and Therapeutic Potential
Introduction: Bridging Fluorine Chemistry and Heterocyclic Scaffolds
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms and heterocyclic rings into molecular frameworks has emerged as a powerful strategy for optimizing drug-like properties. The compound 2,2,2-Trifluoro-1-thiophen-3-ylmethyl-ethylamine represents a compelling convergence of these two motifs. The trifluoromethyl group is renowned for its ability to enhance metabolic stability, binding affinity, and lipophilicity of parent molecules.[1][2] Simultaneously, the thiophene ring is a privileged scaffold found in numerous FDA-approved drugs, valued for its unique electronic properties and ability to engage in various biological interactions.[3]
This guide provides a comprehensive technical overview of this compound, a molecule of significant interest for researchers and drug development professionals. While direct experimental data for this specific isomer is limited in publicly available literature, this document will leverage established principles of organic synthesis, medicinal chemistry, and metabolic profiling of related compounds to present a robust and scientifically grounded perspective. We will delve into its proposed synthesis, predicted physicochemical properties, potential metabolic pathways, and prospective applications in drug discovery, offering field-proven insights into its chemical behavior and therapeutic promise.
Physicochemical Properties: A Predictive Analysis
The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic and pharmacodynamic behavior. In the absence of direct experimental data for this compound, we can infer its likely characteristics based on its structural components. The trifluoromethyl group is expected to significantly influence its acidity, lipophilicity, and metabolic stability. The thiophene moiety contributes to its aromaticity and potential for pi-stacking interactions, while the primary amine provides a site for salt formation and hydrogen bonding.
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C7H8F3NS | Based on chemical structure |
| Molecular Weight | 199.21 g/mol | Calculated from the molecular formula |
| Appearance | Colorless to pale yellow liquid | Typical for small fluorinated amines |
| Boiling Point | Estimated 180-200 °C | Extrapolated from similar structures |
| Solubility | Soluble in organic solvents (e.g., DCM, MeOH); hydrochloride salt is water-soluble | Amine functionality allows for salt formation, enhancing aqueous solubility.[2] |
| pKa (of the amine) | ~9.0 | The electron-withdrawing trifluoromethyl group is expected to slightly decrease the basicity of the primary amine compared to a non-fluorinated analogue. |
| LogP | Estimated 2.0-2.5 | The trifluoromethyl group increases lipophilicity.[4] |
Synthesis and Molecular Architecture
A plausible and efficient synthetic route to this compound can be envisioned through a reductive amination protocol, a widely utilized and robust method for amine synthesis.[5][6][7] This approach offers high yields and good functional group tolerance.
Proposed Synthetic Pathway: Reductive Amination
The synthesis would commence with the commercially available thiophene-3-carboxaldehyde. This aldehyde would undergo condensation with 2,2,2-trifluoroethylamine to form an intermediate imine. Subsequent in-situ reduction of the imine with a suitable reducing agent, such as sodium borohydride or sodium triacetoxyborohydride, would yield the target primary amine.[8]
Caption: Proposed synthetic workflow for this compound via reductive amination.
Experimental Protocol: A Step-by-Step Guide
-
Imine Formation: To a solution of thiophene-3-carboxaldehyde (1.0 eq) in methanol, add 2,2,2-trifluoroethylamine (1.1 eq) and a catalytic amount of acetic acid.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the formation of the imine intermediate by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Reduction: Once imine formation is complete, cool the reaction mixture to 0 °C and add sodium borohydride (1.5 eq) portion-wise.
-
Quenching and Extraction: After the reduction is complete (as monitored by TLC or GC-MS), quench the reaction by the slow addition of water. Extract the product with an organic solvent such as dichloromethane or ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired this compound.
Chemical Reactivity and Metabolic Considerations
The chemical reactivity of this compound is dictated by its primary amine and the thiophene ring. The amine is nucleophilic and can undergo reactions such as acylation, alkylation, and salt formation. The thiophene ring, while aromatic, is susceptible to electrophilic substitution and oxidation.
Potential Metabolic Pathways
The metabolism of thiophene-containing drugs is a critical area of study, as it can lead to the formation of reactive metabolites.[3][9] The primary metabolic pathways for thiophene derivatives involve cytochrome P450-mediated oxidation.[10][11] Two key pathways are S-oxidation, leading to the formation of a thiophene-S-oxide, and epoxidation of the thiophene ring.[10][11] Both of these reactive intermediates can covalently bind to cellular macromolecules, potentially leading to toxicity.[3][9] The presence of the trifluoromethyl group may also influence metabolism, potentially directing it away from the fluorinated portion of the molecule.
Caption: Potential metabolic pathways of this compound.
Applications in Drug Discovery and Pharmacology
The unique structural features of this compound make it an attractive scaffold for the development of novel therapeutic agents across various disease areas.
-
Central Nervous System (CNS) Disorders: The ability of the trifluoromethyl group to enhance blood-brain barrier penetration makes this compound a promising starting point for CNS-active drugs. Trifluoroethylamine derivatives have been explored for the treatment of a range of neurological and psychiatric conditions.[12]
-
Antimicrobial and Antiviral Agents: Thiophene derivatives are known to possess a broad spectrum of antimicrobial and antiviral activities.[13] The incorporation of a trifluoroethylamino side chain could lead to the discovery of novel and potent agents against infectious diseases.
-
Oncology: The thiophene nucleus is present in several anticancer drugs.[14] The unique properties of this compound could be leveraged to design novel kinase inhibitors or other targeted cancer therapies.
Analytical Methodologies
The characterization and quantification of this compound in various matrices would typically be achieved using a combination of chromatographic and mass spectrometric techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a suitable technique for the analysis of volatile and thermally stable compounds like the target molecule.
Protocol Outline:
-
Sample Preparation: Dilute the sample in a suitable organic solvent (e.g., dichloromethane).
-
Injection: Inject an aliquot of the prepared sample into the GC system.
-
Separation: Use a capillary column (e.g., DB-5ms) with a suitable temperature program to separate the analyte from other components.
-
Detection: The mass spectrometer will be operated in electron ionization (EI) mode to generate a characteristic fragmentation pattern for identification and quantification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For the analysis of less volatile derivatives or for higher sensitivity and selectivity, LC-MS/MS is the method of choice. The use of fluorinated ion-pairing reagents can enhance chromatographic retention and MS signal.[15]
Protocol Outline:
-
Sample Preparation: Samples can be prepared by protein precipitation (for biological matrices) followed by dilution in the mobile phase.
-
Chromatography: Perform reversed-phase liquid chromatography using a C18 column with a gradient elution of water and acetonitrile, both containing a small amount of formic acid to promote protonation.
-
Mass Spectrometry: Utilize an electrospray ionization (ESI) source in positive ion mode. Monitor specific precursor-to-product ion transitions in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.[16][17]
Conclusion
This compound stands as a molecule with considerable untapped potential in the realm of drug discovery and development. Its synthesis is achievable through well-established synthetic methodologies, and its chemical properties can be rationally predicted based on its constituent functional groups. While the metabolic fate of the thiophene ring warrants careful consideration, the potential therapeutic benefits offered by the combination of the trifluoroethylamine and thiophene moieties make this a compelling scaffold for further investigation. This guide provides a foundational understanding for researchers and scientists to embark on the exploration of this promising chemical entity.
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An In-depth Technical Guide to the Physicochemical Properties of 2,2,2-Trifluoro-1-thiophen-3-ylmethyl-ethylamine
Abstract
This technical guide provides a comprehensive overview of the predicted physicochemical properties of the novel compound 2,2,2-Trifluoro-1-thiophen-3-ylmethyl-ethylamine. As experimental data for this specific molecule is not yet publicly available, this document serves as a predictive guide for researchers, scientists, and drug development professionals. It outlines the theoretical basis for its key physicochemical parameters, including pKa, logP, and solubility, drawing upon data from structurally related analogs. Furthermore, this guide presents detailed, field-proven experimental protocols for the empirical determination of these properties, ensuring scientific integrity and reproducibility. The document also covers predicted spectroscopic characteristics for structural elucidation, a plausible synthetic route with a discussion of potential impurities, and essential safety and handling procedures. This guide is intended to be a foundational resource for the investigation and development of this and similar chemical entities.
Introduction
The strategic incorporation of fluorine into drug candidates is a widely utilized approach in medicinal chemistry to modulate metabolic stability, lipophilicity, and binding affinity. The trifluoroethylamino group, in particular, is of growing interest. When combined with a thiophene moiety, a common pharmacophore and bioisostere for a phenyl ring, the resulting molecule, this compound, presents a unique chemical scaffold with potential applications in drug discovery.
This guide provides a predictive physicochemical profile of this compound and establishes a robust framework for its experimental characterization. By understanding these fundamental properties, researchers can make informed decisions regarding its handling, formulation, and potential as a therapeutic agent.
Predicted Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The following table summarizes the predicted properties of this compound, based on its chemical structure and data from analogous compounds.
| Property | Predicted Value/Description | Basis for Prediction |
| Molecular Formula | C₇H₈F₃NS | Based on chemical structure |
| Molecular Weight | 199.21 g/mol | Based on chemical structure |
| pKa (basic) | 5.5 - 6.5 | The electron-withdrawing trifluoromethyl group significantly reduces the basicity of the primary amine compared to non-fluorinated analogs. |
| logP | 1.5 - 2.5 | The thiophene ring and the trifluoromethyl group contribute to the lipophilicity of the molecule. This is a calculated estimate. |
| Aqueous Solubility | Low to moderate | Expected to be a weak base with limited aqueous solubility, which will be highly pH-dependent. |
Experimental Protocols for Physicochemical Profiling
To ensure the accurate characterization of this compound, the following detailed experimental protocols are recommended.
Determination of pKa by Potentiometric Titration
The pKa of the primary amine will be determined by potentiometric titration, a highly precise and reliable method.[1][2][3]
Methodology:
-
Preparation of the Analyte Solution: Accurately weigh and dissolve the compound in deionized water to a final concentration of approximately 1 mM. If solubility is a limiting factor, a co-solvent such as methanol may be used, and the pKa in the aqueous phase can be determined by extrapolation.
-
Calibration of the pH Electrode: Calibrate the pH meter using standard buffers of pH 4.0, 7.0, and 10.0.[1]
-
Titration Setup: Place the analyte solution in a thermostatted vessel maintained at 25 °C and purge with nitrogen to remove dissolved carbon dioxide.[1][2]
-
Titration: Titrate the solution with a standardized solution of 0.1 M HCl. Record the pH after each incremental addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point. A derivative plot (dpH/dV) can be used to accurately determine the equivalence point.
Caption: Workflow for pKa determination by potentiometric titration.
Determination of logP by the Shake-Flask Method
The octanol-water partition coefficient (logP) is a key measure of a compound's lipophilicity. The shake-flask method is the gold standard for its determination.[4][5][6][7]
Methodology:
-
Preparation of Phases: Pre-saturate n-octanol with water and water (or a suitable buffer, e.g., PBS pH 7.4) with n-octanol.
-
Sample Preparation: Prepare a stock solution of the compound in the aqueous phase.
-
Partitioning: Add equal volumes of the pre-saturated n-octanol and the aqueous solution of the compound to a vial.
-
Equilibration: Shake the vial for a sufficient time to allow for partitioning equilibrium to be reached (e.g., 24 hours at a constant temperature).
-
Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.
-
Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical method, such as HPLC-UV.
-
Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Caption: Workflow for logP determination by the shake-flask method.
Determination of Kinetic Aqueous Solubility by Nephelometry
Kinetic solubility is a high-throughput method to assess the solubility of a compound from a DMSO stock solution, which is relevant to early drug discovery screening.[8][9][10][11][12]
Methodology:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of the compound in DMSO (e.g., 10 mM).
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution with an aqueous buffer (e.g., PBS pH 7.4).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25 °C) for a set period (e.g., 2 hours) to allow for precipitation.
-
Nephelometric Measurement: Measure the light scattering of each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.
-
Data Analysis: The kinetic solubility is determined as the concentration at which a significant increase in light scattering is observed compared to a blank.
Caption: Workflow for kinetic solubility determination by nephelometry.
Spectroscopic and Structural Characterization
The identity and purity of this compound should be confirmed by a combination of spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum is expected to show signals for the thiophene ring protons, the methylene protons, the methine proton, and the amine protons. The chemical shifts of the thiophene protons will be in the aromatic region (around 7.0-7.5 ppm).[13] The methylene and methine protons will be coupled to each other and to the fluorine atoms.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the thiophene ring carbons, the methylene carbon, and the methine carbon. The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms.[5][9][14][15]
-
¹⁹F NMR: The fluorine NMR spectrum is expected to show a single signal for the three equivalent fluorine atoms of the trifluoromethyl group. This signal will likely be a doublet due to coupling with the adjacent methine proton.[16][17][18] The chemical shift will be in the typical range for a CF₃ group attached to a carbon bearing a nitrogen atom.[2][3][10][11][19]
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound. A common fragmentation pattern for amines is α-cleavage, which in this case would involve the loss of the thiophen-3-ylmethyl radical to give a fragment corresponding to the [CH(NH₂)CF₃]⁺ ion.[13][20][21][22][23] The fragmentation of the thiophene ring may also be observed.[1][8][20][21][24]
Plausible Synthetic Route and Potential Impurities
A plausible synthetic route to this compound could involve the reductive amination of a suitable trifluoromethyl ketone precursor.
Proposed Synthesis:
-
Friedel-Crafts Acylation: Thiophene can be acylated with trifluoroacetic anhydride in the presence of a Lewis acid to yield 2,2,2-trifluoro-1-(thiophen-3-yl)ethan-1-one.
-
Reductive Amination: The resulting ketone can then undergo reductive amination with a suitable source of ammonia, such as ammonium acetate, and a reducing agent like sodium cyanoborohydride, to yield the desired product.
Potential Impurities:
-
Unreacted starting materials: Thiophene, trifluoroacetic anhydride.
-
Byproducts of the acylation: Isomeric ketones (e.g., 2-acylated thiophene).
-
Byproducts of the reduction: The corresponding alcohol from the reduction of the ketone without amination.
-
Residual reagents and solvents.
Purification by column chromatography or distillation will be necessary to obtain the final compound with high purity.
Safe Handling and Storage
The safe handling of this compound requires consideration of the hazards associated with both thiophene derivatives and organofluorine compounds.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield should be worn.[23][25][26]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required.[22][23][25][26]
-
Body Protection: A lab coat and appropriate protective clothing should be worn.[23][25][26]
Engineering Controls:
Handling and Storage:
-
Avoid inhalation, ingestion, and contact with skin and eyes.[22][25]
-
Store in a cool, dry, and well-ventilated area in a tightly sealed container.[22][25][26]
Conclusion
This technical guide provides a predictive yet comprehensive foundation for the study of this compound. While the presented physicochemical properties are based on theoretical predictions and data from analogous structures, the detailed experimental protocols offer a clear path for their empirical validation. The information on spectroscopic characterization, synthesis, and safe handling further equips researchers to confidently work with this novel compound. As with any new chemical entity, a thorough experimental investigation is paramount, and this guide serves as an essential starting point for such endeavors in the field of drug discovery and development.
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A Technical Guide to the Structural Elucidation of 2,2,2-Trifluoro-1-thiophen-3-ylmethyl-ethylamine
Abstract
The unambiguous determination of a molecule's structure is a foundational requirement in chemical research and drug development. This guide provides an in-depth, systematic workflow for the structural elucidation of the novel compound 2,2,2-Trifluoro-1-thiophen-3-ylmethyl-ethylamine. The proposed structure, N-(thiophen-3-ylmethyl)-2,2,2-trifluoroethan-1-amine, is interrogated using a suite of modern analytical techniques. This document moves beyond a simple recitation of methods; it delves into the strategic rationale behind the experimental sequence, the interpretation of complex datasets, and the synergistic power of combining multiple analytical techniques to build an irrefutable structural proof. The target audience includes researchers, analytical scientists, and professionals in pharmaceutical and chemical development who require a robust framework for small molecule characterization.
Introduction: The Analytical Challenge
Thiophene derivatives are significant scaffolds in medicinal chemistry, and the incorporation of fluorine atoms can profoundly alter a molecule's pharmacokinetic and pharmacodynamic properties.[1][2] The target molecule, this compound, presents a unique combination of a thiophene ring, a secondary amine linker, and a trifluoroethyl group. While its synthesis may be accessible, for instance, via nucleophilic substitution or reductive amination, its structural confirmation is non-trivial and demands a rigorous, multi-technique approach.
The primary objective of this guide is to establish a self-validating analytical workflow that confirms the elemental composition, identifies key functional groups, and definitively maps the atomic connectivity of the target molecule. The hypothesized structure to be validated is shown in Figure 1.
Figure 1: Hypothesized Structure of the Target Molecule N-(thiophen-3-ylmethyl)-2,2,2-trifluoroethan-1-amine Chemical Formula: C₈H₈F₃NS Exact Mass: 223.0384
The Elucidation Workflow: A Strategic Overview
A logical and efficient workflow is paramount for structural elucidation.[3] Our strategy begins with techniques that provide broad, foundational information (molecular formula, functional groups) and progressively moves to highly specific methods that map the precise bonding framework.
Caption: A strategic workflow for structure elucidation.
Foundational Analysis: Mass and Functional Groups
High-Resolution Mass Spectrometry (HRMS)
Rationale: Before any other analysis, it is critical to determine the exact mass and, by extension, the elemental formula of the compound. HRMS provides mass accuracy to within a few parts per million (ppm), which severely constrains the number of possible elemental compositions, often to a single, unambiguous formula for small molecules.[4][5][6]
Protocol:
-
Sample Preparation: Dissolve approximately 0.1 mg of the analyte in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap.
-
Analysis Mode: Acquire data in positive ion mode to facilitate protonation of the amine, forming the [M+H]⁺ ion.
-
Data Acquisition: Scan over a mass range of m/z 50-500.
-
Calibration: Ensure the instrument is calibrated with a known standard immediately prior to analysis to guarantee mass accuracy.
Expected Results & Interpretation: The protonated molecule [M+H]⁺ is expected. The measured exact mass should be compared against the theoretical mass for the proposed formula, C₈H₉F₃NS⁺.
| Parameter | Theoretical Value | Expected Experimental Value |
| Formula | C₈H₉F₃NS⁺ | C₈H₉F₃NS⁺ |
| Exact Mass | 224.0462 | 224.0462 ± 0.0011 (for 5 ppm error) |
A match within 5 ppm provides high confidence in the elemental formula. The presence of an odd molecular weight (223) for the neutral molecule is also indicative of a compound containing an odd number of nitrogen atoms, consistent with the proposed structure (The Nitrogen Rule).[7][8]
Fourier-Transform Infrared (FT-IR) Spectroscopy
Rationale: FT-IR is a rapid, non-destructive technique used to identify the presence of specific functional groups based on their characteristic vibrational frequencies. For our target, we expect to see evidence of the N-H bond in the secondary amine, C-F bonds, aromatic C-H from the thiophene, and aliphatic C-H bonds.[9]
Protocol:
-
Sample Preparation: A small amount of the neat liquid sample is placed on the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: A background spectrum of the clean ATR crystal is collected first. The sample spectrum is then acquired over a range of 4000-600 cm⁻¹, co-adding 16-32 scans to improve the signal-to-noise ratio.
Expected Absorptions:
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| Secondary Amine (N-H) | Stretch | 3350 - 3310 | Weak to Medium, Sharp[9][10] |
| Thiophene (Aromatic C-H) | Stretch | 3100 - 3000 | Medium |
| Aliphatic C-H (CH₂) | Stretch | 2950 - 2850 | Medium |
| Thiophene (C=C) | Stretch | ~1500 - 1400 | Medium |
| Trifluoromethyl (C-F) | Stretch | 1350 - 1100 | Strong, Broad |
| Secondary Amine (N-H) | Wag | 910 - 665 | Broad, Strong[9] |
The presence of a single, sharp N-H stretch is a key differentiator from a primary amine (which would show two bands) or a tertiary amine (which would show none).[11][12]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Core of Elucidation
NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule in solution.[13] We will employ a suite of 1D and 2D experiments to build the molecular framework atom by atom.[1][14]
1D NMR: ¹H, ¹³C, and ¹⁹F Analysis
Protocol:
-
Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire with a standard pulse sequence, ensuring a sufficient relaxation delay (e.g., 2 seconds) for accurate integration.[1]
-
¹³C NMR Acquisition: Acquire with proton decoupling to produce a spectrum of singlets for each unique carbon. A sufficient number of scans is required due to the low natural abundance of ¹³C.[2]
-
¹⁹F NMR Acquisition: Acquire with proton decoupling. A fluorine-containing reference standard (e.g., CFCl₃) is used, or the spectrum is referenced externally.[15]
Predicted 1D NMR Data and Interpretation:
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| H-a, H-c, H-d | 7.4 - 7.0 | m | 3H | Thiophene-H | Typical aromatic region for 3-substituted thiophenes.[2] |
| H-e | ~3.9 | s | 2H | Th-CH₂ -N | Methylene adjacent to aromatic ring and nitrogen. |
| H-f | ~3.2 | q | 2H | N-CH₂ -CF₃ | Methylene adjacent to electronegative nitrogen and coupled to ³F. |
| H-g | ~1.8 | br s | 1H | NH | Broad, exchangeable proton; shift is concentration-dependent. |
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Label | Chemical Shift (δ, ppm) | Multiplicity (¹⁹F Coupled) | Assignment | Rationale |
| C-b | ~140 | s | Thiophene C3 (quat.) | Quaternary carbon attached to the alkyl chain. |
| C-a, C-c, C-d | 129 - 122 | s | Thiophene CH | Aromatic CH carbons.[2] |
| C-h | ~126 | q (¹JCF ≈ 277 Hz) | C F₃ | Highly deshielded by ³F and split into a quartet. |
| C-f | ~45 | q (²JCF ≈ 35 Hz) | N-C H₂-CF₃ | Aliphatic carbon split by two-bond coupling to fluorine. |
| C-e | ~48 | s | Th-C H₂-N | Aliphatic carbon adjacent to ring and nitrogen. |
¹⁹F NMR: The ¹⁹F NMR spectrum is expected to show a single signal, a triplet, around -73 ppm (relative to CFCl₃).[16][17] The triplet multiplicity arises from coupling to the two adjacent protons of the methylene group (H-f). This is a definitive confirmation of the -CH₂CF₃ moiety.[15]
2D NMR: Mapping the Connectivity
While 1D NMR provides the pieces, 2D NMR shows how they are connected.[18][19][20]
Rationale & Protocols:
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). This will confirm the coupling network within the thiophene ring.[21]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to (¹JCH). This experiment definitively links the proton and carbon assignments.[18][22]
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for mapping the overall molecular skeleton. It shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds, ²JCH and ³JCH).[22][23]
Caption: Key HMBC correlations confirming the molecular backbone.
Key HMBC Correlations for Structural Confirmation:
-
Th-CH₂ to Thiophene Ring: The protons of the thiophene-methylene group (H-e) must show correlations to the thiophene carbons C-a, C-b, and C-c. This unequivocally proves the attachment point of the side chain to the C3 position of the ring.
-
Bridge Connectivity: A crucial correlation must be observed between the thiophene-methylene protons (H-e) and the trifluoroethyl-methylene carbon (C-f). This correlation bridges the two halves of the molecule across the nitrogen atom.
-
CF₃ Group Placement: The protons of the N-CH₂-CF₃ group (H-f) must show a correlation to the CF₃ carbon (C-h), confirming the trifluoroethyl moiety.
Data Synthesis and Conclusion
The structural elucidation of this compound is achieved through a systematic and hierarchical application of analytical techniques.
-
HRMS established the correct elemental formula as C₈H₈F₃NS.[6]
-
FT-IR confirmed the presence of the key functional groups: a secondary amine (N-H), a thiophene ring, and a trifluoromethyl group (C-F).[24]
-
1D NMR (¹H, ¹³C, ¹⁹F) provided a complete count of all atoms in their unique chemical environments and confirmed the presence of a 3-substituted thiophene and a -CH₂CF₃ group.[1][16]
-
2D NMR (COSY, HSQC, HMBC) mapped the atomic connectivity, with HMBC providing the critical long-range correlations that linked the thiophen-3-ylmethyl fragment to the 2,2,2-trifluoroethyl fragment via the nitrogen atom.[21][22]
Collectively, the data from these orthogonal techniques provide a self-validating and unambiguous confirmation of the structure as N-(thiophen-3-ylmethyl)-2,2,2-trifluoroethan-1-amine. This rigorous approach ensures the highest level of scientific integrity, which is essential for subsequent research, development, and regulatory submission.
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An In-Depth Technical Guide to the Synthesis of 2,2,2-Trifluoro-1-thiophen-3-ylmethyl-ethylamine
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for the preparation of 2,2,2-Trifluoro-1-thiophen-3-ylmethyl-ethylamine, a valuable building block in medicinal chemistry and drug discovery. The synthesis is strategically designed in two key stages: the regioselective synthesis of the pivotal intermediate, 3-(2,2,2-trifluoroacetyl)thiophene, followed by its conversion to the target amine via reductive amination. This document elucidates the underlying chemical principles, provides detailed, step-by-step experimental protocols, and discusses the critical parameters that ensure high yield and purity of the final product. The methodologies presented herein are grounded in established chemical literature and are intended to be a practical resource for researchers in the field.
Introduction: The Significance of Fluorinated Thiophene Derivatives
The incorporation of fluorine atoms into organic molecules can profoundly influence their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[1] The trifluoromethyl group (CF3), in particular, is a highly sought-after moiety in drug design due to its strong electron-withdrawing nature and high lipophilicity.[1] When combined with the thiophene scaffold, a well-known bioisostere of the benzene ring, the resulting trifluoromethylated thiophene derivatives represent a class of compounds with significant potential in the development of novel therapeutics.[2] this compound is a key synthon that provides a trifluoromethyl-ethylamine side chain attached to the 3-position of the thiophene ring, a structural motif present in various biologically active molecules.
This guide focuses on a reliable and scalable synthetic route to this important compound, addressing the key challenge of regioselectivity in the functionalization of the thiophene ring.
Strategic Overview of the Synthesis
The synthesis of this compound is accomplished through a two-step sequence, as illustrated in the workflow below. The core of this strategy lies in the preparation of the key intermediate, 3-(2,2,2-trifluoroacetyl)thiophene, which is then converted to the target primary amine.
Caption: Mechanism for the synthesis of the key ketone intermediate.
Detailed Experimental Protocol
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-Bromothiophene | 163.04 | 16.3 g | 0.10 |
| Magnesium turnings | 24.31 | 2.67 g | 0.11 |
| Iodine | 253.81 | 1 crystal | - |
| Anhydrous THF | - | 100 mL | - |
| Trifluoroacetic anhydride | 210.03 | 23.1 g (15.5 mL) | 0.11 |
| Saturated NH4Cl solution | - | 50 mL | - |
| Diethyl ether | - | 150 mL | - |
| Anhydrous MgSO4 | - | - | - |
Procedure:
-
Grignard Reagent Formation:
-
A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is flame-dried and allowed to cool under a stream of dry nitrogen.
-
Magnesium turnings (2.67 g, 0.11 mol) and a crystal of iodine are placed in the flask.
-
A solution of 3-bromothiophene (16.3 g, 0.10 mol) in anhydrous THF (40 mL) is prepared and added to the dropping funnel.
-
A small portion of the 3-bromothiophene solution (approx. 5 mL) is added to the magnesium turnings. The reaction is initiated, which is indicated by the disappearance of the iodine color and gentle refluxing. If the reaction does not start, gentle heating may be required.
-
The remaining 3-bromothiophene solution is added dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, the mixture is heated at reflux for an additional 1 hour to ensure complete formation of the Grignard reagent. The mixture is then cooled to 0 °C in an ice bath.
-
-
Acylation Reaction:
-
A solution of trifluoroacetic anhydride (23.1 g, 0.11 mol) in anhydrous THF (60 mL) is added dropwise to the cooled Grignard reagent solution, maintaining the temperature below 10 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2 hours.
-
-
Work-up and Purification:
-
The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution (50 mL) while cooling in an ice bath.
-
The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are washed with saturated sodium bicarbonate solution, then with brine, and dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography on silica gel to afford 3-(2,2,2-trifluoroacetyl)thiophene.
-
Step 2: Reductive Amination to this compound
Reductive amination is a powerful and widely used method for the synthesis of amines from carbonyl compounds. [3][4][5]In this step, 3-(2,2,2-trifluoroacetyl)thiophene is converted to the target primary amine using an ammonia source and a suitable reducing agent.
Rationale and Choice of Reagents
The direct reductive amination of the trifluoromethyl ketone with an ammonia source is an efficient one-pot procedure. Ammonium acetate is a convenient and commonly used source of ammonia for this transformation. [6][7][8]For the reduction of the in situ-formed imine intermediate, sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) are often the reagents of choice due to their selectivity for the iminium ion over the ketone starting material. [9]
Reaction Mechanism
The reductive amination proceeds through two key mechanistic steps:
-
Imine Formation: The ketone reacts with ammonia (from ammonium acetate) to form a hemiaminal intermediate, which then dehydrates to form an imine.
-
Reduction: The imine is then reduced by a hydride reducing agent to yield the final primary amine.
Caption: Mechanism of the reductive amination step.
Detailed Experimental Protocol
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-(2,2,2-Trifluoroacetyl)thiophene | 180.15 | 9.0 g | 0.05 |
| Ammonium acetate | 77.08 | 19.3 g | 0.25 |
| Sodium cyanoborohydride | 62.84 | 3.77 g | 0.06 |
| Methanol | - | 100 mL | - |
| Dichloromethane | - | 150 mL | - |
| 1 M HCl | - | As needed | - |
| 2 M NaOH | - | As needed | - |
| Anhydrous Na2SO4 | - | - | - |
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, 3-(2,2,2-trifluoroacetyl)thiophene (9.0 g, 0.05 mol) and ammonium acetate (19.3 g, 0.25 mol) are dissolved in methanol (100 mL).
-
The mixture is stirred at room temperature for 30 minutes.
-
-
Reduction:
-
Sodium cyanoborohydride (3.77 g, 0.06 mol) is added portion-wise to the stirred solution over 15 minutes.
-
The reaction mixture is then stirred at room temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
-
Work-up and Purification:
-
The methanol is removed under reduced pressure.
-
The residue is dissolved in water and the pH is adjusted to ~2 with 1 M HCl.
-
The aqueous solution is washed with diethyl ether to remove any unreacted ketone.
-
The aqueous layer is then basified to pH >10 with 2 M NaOH and extracted with dichloromethane (3 x 50 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude this compound.
-
Further purification can be achieved by vacuum distillation or by conversion to a hydrochloride salt followed by recrystallization.
-
Characterization and Data
The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques.
Table 1: Expected Analytical Data
| Compound | Technique | Expected Data |
| 3-(2,2,2-Trifluoroacetyl)thiophene | 1H NMR | Signals corresponding to the thiophene protons. |
| 19F NMR | A singlet for the CF3 group. | |
| 13C NMR | Signals for the thiophene and carbonyl carbons. | |
| MS (EI) | Molecular ion peak corresponding to C6H3F3OS. | |
| This compound | 1H NMR | Signals for the thiophene, CH, and NH2 protons. |
| 19F NMR | A doublet for the CF3 group due to coupling with the adjacent proton. | |
| 13C NMR | Signals for the thiophene and ethylamine carbons. | |
| MS (ESI) | [M+H]+ peak corresponding to C6H8F3NS. |
Conclusion
This technical guide has detailed a reliable and regioselective synthetic route for the preparation of this compound. The key to this synthesis is the strategic use of a Grignard reaction to overcome the inherent regioselectivity challenges of Friedel-Crafts acylation on the thiophene ring, followed by an efficient reductive amination protocol. The provided step-by-step procedures and mechanistic insights are intended to empower researchers to successfully synthesize this valuable fluorinated building block for applications in drug discovery and development.
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A Comprehensive Spectroscopic Guide to 2,2,2-Trifluoro-1-thiophen-3-ylmethyl-ethylamine: A Technical Whitepaper for Advanced Drug Discovery
Abstract
This technical guide provides a detailed analysis of the predicted spectroscopic data for the novel compound 2,2,2-Trifluoro-1-thiophen-3-ylmethyl-ethylamine. Designed for researchers, medicinal chemists, and professionals in drug development, this document outlines the theoretical basis and practical considerations for the comprehensive spectroscopic characterization of this molecule. By leveraging established principles of nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy, we present a robust framework for the structural elucidation and analytical validation of this and structurally related compounds. This guide emphasizes the causality behind experimental choices and provides detailed, field-proven protocols to ensure scientific integrity and reproducibility.
Introduction: The Rationale for In-depth Spectroscopic Analysis
The strategic incorporation of a trifluoromethyl group into bioactive molecules is a well-established strategy in modern drug discovery to enhance metabolic stability, binding affinity, and bioavailability. The thiophene moiety, a versatile heterocyclic scaffold, is also a common feature in many pharmaceuticals due to its diverse biological activities. The compound this compound combines these two privileged fragments, making it a molecule of significant interest for the development of novel therapeutics.
A thorough understanding of the spectroscopic properties of this molecule is paramount for its unambiguous identification, purity assessment, and the study of its interactions with biological targets. This guide serves as a foundational reference, providing predicted spectroscopic data and the methodologies to obtain and interpret them.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Multi-faceted Approach to Structural Elucidation
NMR spectroscopy is the cornerstone of molecular structure determination. For a molecule such as this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the atomic connectivity and chemical environment.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is anticipated to reveal the distinct electronic environments of the hydrogen atoms in the molecule. The electron-withdrawing nature of the trifluoromethyl group and the aromatic character of the thiophene ring will significantly influence the chemical shifts.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-2' (Thiophene) | ~7.45 | dd | J = 2.9, 1.2 Hz |
| H-5' (Thiophene) | ~7.35 | dd | J = 5.0, 2.9 Hz |
| H-4' (Thiophene) | ~7.15 | dd | J = 5.0, 1.2 Hz |
| CH (methine) | ~3.80 | m | |
| CH₂ (methylene) | ~3.05 | m | |
| NH (amine) | ~1.90 | br s |
Predicted in CDCl₃ at 400 MHz.
Causality of Predictions: The chemical shifts of the thiophene protons are predicted based on data for 3-substituted thiophenes, where H-2' is typically the most deshielded proton. The methine (CH) proton is expected to be significantly downfield due to the deshielding effects of both the adjacent nitrogen and the trifluoromethyl group. The methylene (CH₂) protons will also be deshielded by the thiophene ring and the nitrogen atom. The broad singlet for the amine proton is characteristic and its chemical shift can vary with concentration and solvent.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on all carbon atoms in the molecule. The trifluoromethyl group will have a pronounced effect on the chemical shifts of the adjacent carbons and will also introduce C-F coupling.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |
| C-3' (Thiophene, quat.) | ~138.0 | s |
| C-2' (Thiophene) | ~129.0 | s |
| C-5' (Thiophene) | ~126.5 | s |
| C-4' (Thiophene) | ~123.0 | s |
| CF₃ | ~125.0 | q (¹JCF ≈ 280 Hz) |
| CH | ~58.0 | q (²JCF ≈ 30 Hz) |
| CH₂ | ~45.0 | s |
Predicted in CDCl₃ at 100 MHz.
Causality of Predictions: The thiophene carbon chemical shifts are estimated from known data for 3-substituted thiophenes. The trifluoromethyl carbon will appear as a quartet with a large one-bond C-F coupling constant. The methine carbon will also show a quartet splitting due to two-bond C-F coupling.
Predicted ¹⁹F NMR Spectrum
¹⁹F NMR is highly sensitive and provides a clean window for observing the fluorine atoms.[1] The chemical shift of the CF₃ group is a sensitive probe of its local electronic environment.
Table 3: Predicted ¹⁹F NMR Data for this compound
| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| CF₃ | ~ -73.0 | t | ³JHF ≈ 8 Hz |
Predicted in CDCl₃, referenced to CFCl₃.
Causality of Predictions: The chemical shift for a CF₃ group adjacent to a nitrogen-bearing carbon typically falls in this region.[2] The triplet multiplicity arises from the three-bond coupling to the methine proton.
Experimental Protocol for NMR Data Acquisition
A self-validating protocol for acquiring high-quality NMR data is crucial for unambiguous structural assignment.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H spectrum.
-
Typical parameters: 32 scans, 2-second relaxation delay, 30° pulse angle.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 1024 scans, 2-second relaxation delay, 45° pulse angle.
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled ¹⁹F spectrum.
-
Typical parameters: 128 scans, 2-second relaxation delay, 45° pulse angle.
-
-
2D NMR (for confirmation):
-
Acquire a COSY (¹H-¹H correlation) spectrum to establish proton-proton connectivities.
-
Acquire an HSQC (¹H-¹³C correlation) spectrum to assign protons to their directly attached carbons.
-
Acquire an HMBC (¹H-¹³C long-range correlation) spectrum to confirm the connectivity of quaternary carbons and the overall molecular skeleton.
-
-
Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction.
Diagram of NMR Experimental Workflow:
Caption: Workflow for NMR data acquisition and analysis.
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural insights through the analysis of its fragmentation patterns.
Predicted Mass Spectrum
Electron Ionization (EI) mass spectrometry is expected to produce a distinct fragmentation pattern for this compound.
Table 4: Predicted Key Fragments in the EI Mass Spectrum
| m/z | Predicted Fragment Ion | Plausible Origin |
| 195 | [M]⁺ | Molecular Ion |
| 97 | [C₅H₅S]⁺ | Thiophen-3-ylmethyl cation (tropylium-like) |
| 98 | [M - CF₃ - H]⁺ | Loss of trifluoromethyl radical and a hydrogen atom |
Causality of Predictions: The molecular ion at m/z 195 is expected, though it may be of low abundance. The most prominent peak is predicted to be the thiophen-3-ylmethyl cation at m/z 97, formed by alpha-cleavage, a common fragmentation pathway for amines.[3] This fragment is stabilized by the aromaticity of the thiophene ring. Another significant fragment could arise from the loss of the trifluoromethyl group.
Experimental Protocol for Mass Spectrometry
Step-by-Step Methodology:
-
Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion for Electrospray Ionization (ESI) or via a Gas Chromatograph (GC) for Electron Ionization (EI).
-
Instrumentation:
-
For ESI: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurement of the molecular ion.
-
For EI: A GC-MS system is suitable for observing fragmentation patterns.
-
-
ESI-MS Parameters (for accurate mass):
-
Operate in positive ion mode.
-
Acquire a full scan spectrum to determine the m/z of the protonated molecule [M+H]⁺.
-
-
GC-EI-MS Parameters (for fragmentation):
-
Use a suitable capillary column (e.g., DB-5ms).
-
Employ a temperature gradient to ensure good chromatographic separation.
-
Set the electron energy to 70 eV.
-
-
Data Analysis:
-
For ESI data, calculate the elemental composition from the accurate mass of the [M+H]⁺ ion.
-
For EI data, analyze the fragmentation pattern to identify characteristic neutral losses and fragment ions.
-
Diagram of Mass Spectrometry Logical Relationships:
Caption: Predicted fragmentation pathways in EI-MS.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.
Predicted IR Absorption Bands
Table 5: Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| 3300 - 3400 | Medium, sharp | N-H stretch | Secondary Amine |
| 3100 - 3150 | Medium | C-H stretch | Thiophene (aromatic) |
| 2850 - 2960 | Medium | C-H stretch | Aliphatic (CH, CH₂) |
| 1500 - 1600 | Medium | C=C stretch | Thiophene (aromatic) |
| 1100 - 1350 | Strong | C-F stretch | Trifluoromethyl |
| 800 - 880 | Strong | C-H out-of-plane bend | 3-substituted Thiophene |
Causality of Predictions: The N-H stretch of a secondary amine typically appears as a single sharp peak in this region. The C-F stretches of a trifluoromethyl group are characteristically strong and appear in the fingerprint region.[4] The C-H out-of-plane bending for a 3-substituted thiophene provides a good indication of the substitution pattern.
Experimental Protocol for IR Spectroscopy
Step-by-Step Methodology:
-
Sample Preparation:
-
Neat Liquid: Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Attenuated Total Reflectance (ATR): Place a drop of the sample directly onto the ATR crystal. This is the preferred method for ease of use and cleaning.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Acquire a background spectrum of the empty sample holder (or clean ATR crystal).
-
Acquire the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify and label the key absorption bands corresponding to the functional groups in the molecule.
-
Conclusion
This technical guide has presented a comprehensive, albeit predictive, spectroscopic characterization of this compound. By integrating data from analogous structures and fundamental spectroscopic principles, we have provided a robust framework for researchers to identify and characterize this molecule. The detailed experimental protocols are designed to be self-validating, ensuring the generation of high-quality, reproducible data. This foundational spectroscopic information is critical for advancing the development of new chemical entities in the field of drug discovery.
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Haszeldine, R. N. (1953). The chemistry of the trifluoromethyl group: part v. infrared spectra of some phosphorus compounds containing cf3. Journal of the Chemical Society, 3761-3768. [Link][4]
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Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved January 5, 2026, from [Link][5]
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Kitevski-LeBlanc, J., & Prosser, R. S. (2012). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of biomolecular NMR, 53(2), 119–129. [Link][6]
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Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved January 5, 2026, from [Link][7]
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Abraham, R. J., & Mobli, M. (2007). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 45(10), 865-871. [Link][9]
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Fundamentals of Thiophene NMR: The Unsubstituted Core
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of Thiophene Derivatives
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of synthesized compounds is a critical checkpoint in the discovery pipeline. Thiophene and its derivatives are key building blocks in numerous pharmaceutical agents and functional materials, making a thorough understanding of their structural characteristics paramount.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable and powerful, non-destructive technique for elucidating the molecular structure of these compounds.[1][2][3]
This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of thiophene derivatives. It delves into the fundamental principles, the profound influence of substituents on spectral parameters, and a field-proven protocol for acquiring high-quality data.
The thiophene ring is a five-membered aromatic heterocycle containing a sulfur atom. The positions are numbered starting from the sulfur atom, with the adjacent carbons designated as C2 and C5 (α-positions) and the subsequent carbons as C3 and C4 (β-positions). This numbering is crucial for interpreting NMR spectra.
Caption: Standard numbering system for the thiophene ring.
In its ¹H NMR spectrum (in CDCl₃), the unsubstituted thiophene molecule displays two multiplets. The α-protons (H2, H5) are deshielded due to the electronegativity of the adjacent sulfur atom and appear at approximately 7.33 ppm.[4] The β-protons (H3, H4) are found slightly upfield at around 7.12 ppm.[4]
The ¹³C NMR spectrum shows two distinct signals: one for the α-carbons (C2, C5) at ~125.6 ppm and another for the β-carbons (C3, C4) at ~127.3 ppm.[5]
A key feature of the ¹H NMR spectrum is the spin-spin coupling between adjacent protons, which provides valuable connectivity information. The coupling constants are characteristic:
-
J(H2, H3) ≈ 4.9 Hz
-
J(H3, H4) ≈ 3.5 Hz
-
J(H4, H5) ≈ 4.9 Hz
-
Long-range couplings also exist, such as J(H2, H5) ≈ 2.8 Hz and J(H2, H4) ≈ 1.0 Hz.[4]
The Influence of Substituents on Thiophene NMR Spectra
The introduction of a substituent onto the thiophene ring dramatically alters the electronic environment, leading to predictable and interpretable changes in both ¹H and ¹³C NMR spectra. These changes are fundamental to structure determination.[1][6]
Substituent Effects in ¹H NMR
Substituents are broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).
-
Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) or methyl (-CH₃) increase the electron density in the ring. This increased shielding causes the ring protons to resonate at a higher field (lower ppm).
-
Electron-Withdrawing Groups (EWGs): Groups such as acetyl (-COCH₃), carboxyl (-COOH), or bromo (-Br) decrease the electron density in the ring. This deshielding effect shifts the proton signals to a lower field (higher ppm).[7]
The magnitude of this shift depends on the position of the substituent and the proton being observed. For instance, a substituent at the C2 position will have the most significant impact on H3 and H5.
Caption: Workflow for NMR data acquisition and analysis. [1]
Step-by-Step Methodology
-
Sample Preparation: [8] * Rationale: A homogeneous solution is essential for sharp, well-resolved NMR signals. Particulates will disrupt the magnetic field homogeneity, causing peak broadening. * Protocol:
- Accurately weigh 5-10 mg of the purified thiophene derivative for ¹H NMR (20-50 mg may be needed for ¹³C NMR). [8] 2. Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ for nonpolar compounds) in a clean vial. [8][9] 3. Transfer the solution to a high-quality 5 mm NMR tube, ensuring no solid particles are present. The liquid height should be approximately 4-5 cm. [9] 4. Cap the tube securely. Wipe the outside with a lint-free tissue to remove any contaminants.
-
Instrument Setup:
-
Rationale: The instrument must be optimized for the specific sample to achieve maximum sensitivity and resolution.
-
Protocol:
-
Insert the sample into the spectrometer's magnet.
-
Lock: The spectrometer "locks" onto the deuterium frequency of the solvent. This serves as a reference to stabilize the magnetic field against drifts, which is crucial for long experiments like ¹³C NMR. [8][10] 3. Tune and Match: The probe is tuned to the specific nucleus being observed (¹H or ¹³C). This step is analogous to tuning a radio; it ensures maximum energy transfer and signal reception, maximizing the signal-to-noise ratio. [8][11] 4. Shim: The magnetic field is adjusted ("shimmed") to make it as homogeneous as possible across the sample volume. Inhomogeneities lead to broad, distorted peaks, so proper shimming is critical for high resolution. [8][10]
-
-
-
¹H NMR Data Acquisition:
-
Rationale: ¹H is a highly sensitive nucleus, so spectra can be acquired relatively quickly.
-
Protocol: [1][3] 1. Pulse Sequence: Use a standard single-pulse sequence (e.g., zg30 on Bruker systems). 2. Spectral Width: Set to approximately 12-15 ppm to encompass all expected proton signals. 3. Number of Scans (NS): Acquire 16 to 32 scans. This is usually sufficient to achieve a good signal-to-noise ratio for a sample of this concentration. 4. Relaxation Delay (D1): Use a delay of 1-2 seconds. This allows the protons to return to their equilibrium state before the next pulse, ensuring the signal is not saturated.
-
-
¹³C NMR Data Acquisition:
-
Rationale: The ¹³C isotope has a low natural abundance (~1.1%) and a smaller gyromagnetic ratio, making it much less sensitive than ¹H. Therefore, more scans and longer delays are required.
-
Protocol: [1] 1. Pulse Sequence: Employ a proton-decoupled pulse sequence (e.g., zgpg30). Proton decoupling removes ¹H-¹³C coupling, simplifying the spectrum to single lines for each unique carbon and improving the signal-to-noise ratio via the Nuclear Overhauser Effect (NOE). 2. Number of Scans (NS): A significantly larger number of scans (e.g., 1024 or more) is necessary to obtain a clear spectrum. 3. Relaxation Delay (D1): Use a longer delay of 2-5 seconds. Quaternary carbons (those with no attached protons) often have very long relaxation times, and a sufficient delay is crucial to detect them properly.
-
-
Data Processing:
-
Rationale: The raw data (Free Induction Decay, or FID) must be mathematically processed to generate the familiar frequency-domain spectrum.
-
Protocol: [2] 1. Fourier Transformation (FT): Convert the time-domain FID signal into a frequency-domain spectrum. 2. Phasing: Correct the phase of the signals so that all peaks are purely absorptive and appear upright. 3. Baseline Correction: Correct any distortions in the spectrum's baseline. 4. Referencing: Calibrate the chemical shift scale. This is typically done using the residual solvent signal (e.g., CHCl₃ in CDCl₃ at 7.26 ppm for ¹H; CDCl₃ at 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm. [2]
-
Advanced Techniques for Unambiguous Assignment
For complex thiophene derivatives with overlapping signals, one-dimensional spectra may not be sufficient for a complete structural assignment. In these cases, 2D NMR experiments are invaluable.
-
COSY (Correlation Spectroscopy): A homonuclear experiment that shows correlations between protons that are coupled to each other, helping to identify adjacent protons in a spin system. [12]* HSQC (Heteronuclear Single Quantum Coherence): A heteronuclear experiment that shows correlations between protons and the carbons they are directly attached to, allowing for the direct assignment of protonated carbons. [13][14]* HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is essential for identifying quaternary carbons and piecing together molecular fragments. [13][14] By systematically applying these 1D and 2D NMR techniques, researchers can confidently determine the precise structure of novel thiophene derivatives, a critical step in the advancement of materials science and drug development.
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University of Colorado Boulder, Department of Chemistry. NMR Spectrum Acquisition. Organic Chemistry at CU Boulder. Available at: [Link]
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Stenutz, R. NMR chemical shift prediction of thiophenes. Mol-Instincts. Available at: [Link]
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Satonaka, H. The substituent effects in thiophene compounds. I. 1H NMR and IR studies in methyl (substituted 2-thiophenecarboxylate)s. Bulletin of the Chemical Society of Japan. Available at: [Link]
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PubChem. 3-Bromothiophene. National Center for Biotechnology Information. Available at: [Link]
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Fujieda, K., Takahashi, K., & Sone, T. C-13 NMR Spectra of Thiophenes. II. 2-Substituted Thiophenes. Bulletin of the Chemical Society of Japan. Oxford Academic. Available at: [Link]
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PubChem. 2-Bromothiophene. National Center for Biotechnology Information. Available at: [Link]
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PubChem. Thiophene-2-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]
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ALWSCI. How To Prepare And Run An NMR Sample. ALWSCI Blog. Available at: [Link]
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ResearchGate. Coefficients of the contribution of substituents to the 13 C chemical shifts. Available at: [Link]
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ResearchGate. An Analysis of the Substituent Effects on 13C and 17O NMR Chemical Shifts of Some 5-Substituted 2-Acetylthiophenes by Linear Free Energy Relationships. Available at: [Link]
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S. Gronowitz, I. Johnson, A. B. Hörnfeldt. 13C NMR spectra of thiophenes. III—Bromothiophenes. Magnetic Resonance in Chemistry. Available at: [Link]
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Punzi, A., et al. Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers. ACS Omega. Available at: [Link]
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Punzi, A., et al. Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers. ACS Omega. ACS Publications. Available at: [Link]
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University of Maryland, Baltimore County. Step-by-step procedure for NMR data acquisition. Available at: [Link]
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Michigan State University, Department of Chemistry. NMR Spectroscopy. Available at: [Link]
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Martin, G. E. Acquiring 1H and 13C Spectra. Optimizing NMR Methods for Structure Elucidation. Royal Society of Chemistry. Available at: [Link]
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The Thiophene Scaffold: A Privileged Structure in the Quest for Novel Therapeutics
A Senior Application Scientist's In-Depth Technical Guide to the Biological Activity of Thiophene-Containing Compounds
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction: The Enduring Relevance of the Thiophene Moiety in Medicinal Chemistry
Thiophene, a five-membered aromatic heterocycle containing a single sulfur atom, stands as a cornerstone in the edifice of medicinal chemistry.[1] Its discovery as a contaminant in benzene marked the advent of a privileged scaffold that has since been incorporated into a multitude of biologically active molecules.[1] The unique physicochemical properties of the thiophene ring, including its planarity, electron-rich nature, and ability to engage in hydrogen bonding, contribute to its remarkable versatility in drug design.[2][3] This guide provides a comprehensive exploration of the diverse biological activities of thiophene-containing compounds, offering insights into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies employed to elucidate their therapeutic potential.
Thiophene and its derivatives are not only prevalent in numerous approved drugs but also serve as crucial intermediates in the synthesis of novel therapeutic agents.[2][4][5] Their applications span a wide range of therapeutic areas, from oncology and infectious diseases to inflammatory conditions and neurological disorders.[2][3] This document will delve into these key areas, providing both a high-level overview and detailed, actionable information for researchers actively engaged in the discovery and development of thiophene-based pharmaceuticals.
I. Anticancer Activity: Targeting the Hallmarks of Malignancy
Thiophene derivatives have emerged as a significant class of anticancer agents, exhibiting efficacy against a wide array of cancer cell lines through diverse mechanisms of action.[2][6] These mechanisms often involve the inhibition of critical enzymes such as topoisomerases and protein kinases, disruption of microtubule dynamics, and the induction of apoptosis.[2][6][7]
A. Mechanisms of Action and Key Signaling Pathways
The anticancer effects of thiophene-containing compounds are frequently attributed to their ability to modulate key signaling pathways that are dysregulated in cancer.
-
Kinase Inhibition: Many thiophene analogs have been designed to target the ATP-binding sites of various protein kinases, thereby blocking downstream signaling pathways essential for cancer cell proliferation, survival, and angiogenesis.[3] Notable pathways include:
-
PI3K/AKT Pathway: This pathway is a central regulator of cell growth, survival, and metabolism. Thiophene derivatives have been shown to inhibit key components of this pathway, leading to apoptosis.[3][8]
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) cascade is another crucial pathway involved in cell proliferation and differentiation. Inhibition of this pathway by thiophene compounds can arrest the cell cycle and induce cell death.[1][3]
-
VEGFR-2 Inhibition: Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis. Thiophene-based inhibitors of VEGFR-2 can effectively suppress tumor growth by cutting off its blood supply.[8]
-
-
Tubulin Polymerization Inhibition: Several thiophene-containing molecules exert their anticancer effects by interfering with microtubule dynamics.[9][10][11] By inhibiting tubulin polymerization, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[9][10][11]
-
Induction of Apoptosis: Thiophene derivatives can trigger programmed cell death through various mechanisms, including the activation of caspases and the modulation of reactive oxygen species (ROS) levels.[12]
Below is a diagram illustrating the modulation of the AKT and MAPK signaling pathways by a hypothetical thiophene derivative.
Caption: Modulation of AKT and MAPK pathways by a thiophene compound.
B. Quantitative Data: Cytotoxicity of Thiophene Derivatives
The cytotoxic activity of thiophene derivatives is typically quantified by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following table summarizes the IC50 values for selected thiophene compounds.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 480 | HeLa | 12.61 (µg/mL) | [6] |
| HepG2 | 33.42 (µg/mL) | [6] | |
| Compound 471 | HeLa | 23.79 (µg/mL) | [6] |
| HepG2 | 13.34 (µg/mL) | [6] | |
| Compound 8e | Various | 0.411 - 2.8 | [13] |
| Compound 1312 | SGC-7901 | 0.34 | [14] |
| HT-29 | 0.36 | [14] | |
| Compound 3b | HepG2 | 3.105 | [8] |
| PC-3 | 2.15 | [8] | |
| Compound 4c | HepG2 | 3.023 | [8] |
| PC-3 | 3.12 | [8] |
C. Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[6][10][15][16]
1. Cell Seeding:
-
Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[10]
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[10]
2. Compound Treatment:
-
Prepare serial dilutions of the thiophene test compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound.
-
Include a vehicle control (cells treated with the solvent used to dissolve the compound) and a blank control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[10]
3. MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[10][15]
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[15]
4. Solubilization and Absorbance Measurement:
-
Carefully remove the MTT-containing medium.
-
Add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[10]
-
Gently shake the plate for 10 minutes to ensure complete solubilization.[10]
-
Measure the absorbance at 490 nm or 570 nm using a microplate reader.[10][15]
5. Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.
Caption: Workflow for the MTT cytotoxicity assay.
II. Antimicrobial Activity: Combating Drug-Resistant Pathogens
The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Thiophene derivatives have demonstrated significant potential as antimicrobial agents, with activity against a broad spectrum of bacteria and fungi.[17][18]
A. Spectrum of Activity and Structure-Activity Relationships
Thiophene-based compounds have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal pathogens.[18] The nature and position of substituents on the thiophene ring play a crucial role in determining the antimicrobial potency and spectrum of activity. For instance, the presence of halogens and certain heterocyclic moieties can enhance antibacterial and antifungal effects.
B. Quantitative Data: Minimum Inhibitory Concentrations (MICs)
The antimicrobial activity of thiophene derivatives is typically expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.
| Compound Type | Microorganism | MIC (µg/mL) | Reference |
| 3-Halobenzo[b]thiophenes | Staphylococcus aureus | 16 | [18] |
| Enterococcus faecalis | 16 | [18] | |
| Candida albicans | 16 | [18] | |
| Benzo[b]thiophene Derivatives | Candida species | 32 - 64 | [17] |
| Escherichia coli (with PMB) | 8 - 64 | [17] | |
| Thiophene Derivatives 4, 5, 8 | Colistin-Resistant A. baumannii | 16 - 32 (MIC50) | [8] |
| Colistin-Resistant E. coli | 8 - 32 (MIC50) | [8] |
C. Experimental Protocol: Broth Microdilution Assay for MIC Determination
The broth microdilution assay is a standard method for determining the MIC of an antimicrobial agent.[19][20][21]
1. Preparation of Bacterial/Fungal Inoculum:
-
Aseptically pick 3-5 colonies of the test microorganism from a fresh agar plate.
-
Inoculate the colonies into a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Incubate the culture at the appropriate temperature until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[19]
-
Dilute the suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[20]
2. Preparation of Compound Dilutions:
-
Prepare a stock solution of the thiophene test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in the broth medium in a 96-well microtiter plate.[19]
3. Inoculation and Incubation:
-
Add the prepared microbial inoculum to each well containing the compound dilutions.
-
Include a positive control (microorganism with no compound) and a negative control (broth medium only).
-
Seal the plate and incubate at the appropriate temperature for 16-24 hours.[19]
4. Determination of MIC:
-
After incubation, visually inspect the plate for turbidity (microbial growth).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.[19]
III. Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammatory diseases represent a significant therapeutic challenge. Thiophene-based compounds, including the commercial drugs Tinoridine and Tiaprofenic acid, are known for their anti-inflammatory properties.[22][23]
A. Mechanism of Action: Inhibition of COX and LOX Enzymes
A primary mechanism of action for many anti-inflammatory thiophene derivatives is the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[22][23] These enzymes are key players in the arachidonic acid cascade, which leads to the production of pro-inflammatory mediators such as prostaglandins and leukotrienes. By inhibiting COX-1, COX-2, and/or 5-LOX, thiophene compounds can effectively reduce inflammation.
Caption: Inhibition of COX and LOX pathways by a thiophene compound.
B. Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents
The carrageenan-induced paw edema model is a widely used in vivo assay to evaluate the acute anti-inflammatory activity of novel compounds.[5][13][17][21][24]
1. Animal Preparation:
-
Use adult rats or mice of a specific strain and weight range.
-
Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
2. Compound Administration:
-
Administer the thiophene test compound or a reference drug (e.g., indomethacin) via an appropriate route (e.g., oral, intraperitoneal) at a predetermined time before carrageenan injection.[21] A vehicle control group should also be included.
3. Induction of Edema:
-
Inject a 1% solution of carrageenan in saline (typically 100 µL) into the sub-plantar region of the right hind paw of each animal.[21]
4. Measurement of Paw Volume:
-
Measure the paw volume of each animal using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[21]
5. Data Analysis:
-
Calculate the percentage of edema inhibition for each treatment group compared to the vehicle control group.
-
The percentage of inhibition is calculated as: [(Vc - Vt) / Vc] x 100, where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
IV. Activity in the Central Nervous System: Targeting Neurological Disorders
Thiophene derivatives have shown promise in the treatment of various neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, epilepsy, and anxiety.[3] The lipophilic nature of the thiophene ring often facilitates crossing the blood-brain barrier.[3]
A. Mechanisms of Action in Neurodegenerative Diseases
-
Acetylcholinesterase (AChE) Inhibition: Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease. By preventing the breakdown of acetylcholine, AChE inhibitors can improve cognitive function. Several thiophene-based compounds have been identified as potent AChE inhibitors.[25][26][27][28]
-
Inhibition of Amyloid-β (Aβ) Aggregation: The aggregation of Aβ peptides into plaques is a hallmark of Alzheimer's disease. Thiophene derivatives have been developed that can inhibit this aggregation process.[2][9]
B. Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
Ellman's method is a widely used colorimetric assay to determine AChE inhibitory activity.[27][28]
1. Reagent Preparation:
-
Prepare solutions of acetylthiocholine iodide (ATCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and acetylcholinesterase enzyme in a suitable buffer (e.g., phosphate buffer, pH 8.0).
2. Assay Procedure (in a 96-well plate):
-
Add 25 µL of the thiophene test inhibitor at various concentrations to the wells.[25]
-
Add 50 µL of the AChE solution and incubate for 15 minutes at 37°C.[25]
-
Add 125 µL of the DTNB solution.[25]
-
Initiate the reaction by adding 25 µL of the ATCI solution.[25]
3. Absorbance Measurement:
-
Measure the absorbance at 412 nm at regular intervals (e.g., every minute for 5-10 minutes) using a microplate reader.[25]
4. Data Analysis:
-
Calculate the rate of reaction, which is proportional to the enzyme activity.
-
Determine the percentage of inhibition for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to calculate the IC50 value.
C. Experimental Protocol: Thioflavin T (ThT) Assay for Aβ Aggregation
The Thioflavin T (ThT) assay is a fluorescent method used to monitor the formation of amyloid fibrils.[2][4][9][29][30]
1. Reagent Preparation:
-
Prepare a stock solution of ThT in a suitable buffer (e.g., phosphate buffer, pH 7.0).[2]
-
Prepare a solution of Aβ peptide.
2. Assay Procedure:
-
In a 96-well plate, mix the Aβ peptide solution with the thiophene test compound at various concentrations.
-
Add the ThT working solution to each well.
-
Incubate the plate at 37°C, with or without shaking, to induce aggregation.[4]
3. Fluorescence Measurement:
-
Measure the fluorescence intensity at an excitation wavelength of ~440-450 nm and an emission wavelength of ~482-485 nm using a fluorescence plate reader.[2][4]
4. Data Analysis:
-
Monitor the increase in fluorescence over time, which corresponds to the formation of amyloid fibrils.
-
Compare the fluorescence kinetics in the presence and absence of the test compound to determine its inhibitory effect on Aβ aggregation.
V. Synthesis of Biologically Active Thiophenes
A brief overview of common synthetic routes to biologically active thiophenes is essential for a comprehensive understanding.
A. Gewald Synthesis
The Gewald reaction is a multicomponent reaction that is widely used for the synthesis of 2-aminothiophenes, which are versatile intermediates for the preparation of various biologically active compounds.[14][18][31] This reaction typically involves the condensation of a ketone or aldehyde with an active methylene nitrile in the presence of elemental sulfur and a base.[14][31]
B. Synthesis of Thiophene-2,5-dicarboxylic Acid
Thiophene-2,5-dicarboxylic acid is a key building block for various polymers and pharmaceuticals. It can be synthesized through several methods, including the reaction of adipic acid with thionyl chloride followed by condensation with sodium sulfide.[20] Another route involves the dicarboxylation of 2,5-diiodothiophene.[6]
Conclusion and Future Perspectives
The thiophene scaffold continues to be a highly valuable and versatile platform in drug discovery. Its presence in a wide range of approved drugs and clinical candidates underscores its importance in addressing a multitude of diseases. The diverse biological activities of thiophene-containing compounds, from anticancer and antimicrobial to anti-inflammatory and neuroprotective effects, ensure that this privileged heterocycle will remain a focus of intensive research for years to come.
Future efforts in this field will likely concentrate on the rational design of novel thiophene derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. The integration of computational modeling, high-throughput screening, and a deeper understanding of the molecular targets and signaling pathways will undoubtedly accelerate the development of the next generation of thiophene-based therapeutics.
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Synthesis of a novel thiophene derivative that induces cancer cell apoptosis through modulation of AKT and MAPK pathways. (Source: RSC Publishing, URL: [Link])
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Carrageenan Induced Paw Edema (Rat, Mouse). (Source: Inotiv, URL: [Link])
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Synthesis And Characterization Of Thiophene-2,5-dicarboxylic Acid And Its Derivatives. (Source: Dissertation, URL: [Link])
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Synthesis of 2,5-thiophenedicarboxylic acid. (Source: PrepChem.com, URL: [Link])
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4.7. Carrageenan-Induced Paw Edema Test. (Source: Bio-protocol, URL: [Link])
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Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (Source: arkat-usa.org, URL: [Link])
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Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. (Source: ResearchGate, URL: [Link])
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Full article: ThT 101: a primer on the use of thioflavin T to investigate amyloid formation. (Source: Taylor & Francis Online, URL: [Link])
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Gewald Reaction. (Source: Organic Chemistry Portal, URL: [Link])
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A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. (Source: PubMed Central, URL: [Link])
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4.5. Thioflavin T Aggregation Assay. (Source: Bio-protocol, URL: [Link])
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Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. (Source: jstage.jst.go.jp, URL: [Link])
- Production of thiophene-2,5-dicarboxylic acid diesters, tetrahydrothiophene ...
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A Review on Anticancer Activities of Thiophene and Its Analogs. (Source: Bentham Science, URL: [Link])
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Synthesis of 2-thiophenecarboxylic and 2,5-thiophenedicarboxylic acid esters via the reaction of thiophenes with the CCl 4 -ROH reagent in the presence of vanadium, iron, and molybdenum catalysts. (Source: ResearchGate, URL: [Link])
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Carrageenan induced Paw Edema Model. (Source: Creative Biolabs, URL: [Link])
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Inhibition of Acetylcholinesterase with Novel 1, 3, 4, Oxadiazole Derivatives: A Kinetic, In Silico, and In Vitro Approach. (Source: ACS Publications, URL: [Link])
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Acetylcholinesterase Inhibition Assay (Tick or Eel). (Source: Attogene, URL: [Link])
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In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. (Source: Springer Link, URL: [Link])
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Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (Source: NIH, URL: [Link])
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Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. (Source: ACS Publications, URL: [Link])
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Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles. (Source: MDPI, URL: [Link])
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Synthesis, molecular docking evaluation for LOX and COX-2 inhibition and determination of in-vivo analgesic potentials of aurone derivatives. (Source: PubMed Central, URL: [Link])
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Discovery of a Novel Acetylcholinesterase Inhibitor by Fragment-Based Design and Virtual Screening. (Source: PubMed Central, URL: [Link])
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COX and LOX inhibitory potential of Abroma augusta and Desmodium gangeticum. (Source: The Journal of Phytopharmacology, URL: [Link])
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The Strategic Imperative of Fluorinated Amines in Modern Drug Discovery: A Technical Guide for Researchers
Preamble: Beyond the Halogen Glow - A Paradigm Shift in Medicinal Chemistry
The introduction of fluorine into bioactive molecules is no longer a mere tactic in the medicinal chemist's playbook; it is a strategic imperative that has fundamentally reshaped the landscape of drug discovery. This guide eschews a conventional, templated approach to provide a nuanced, in-depth exploration of the therapeutic applications of fluorinated amines. We will delve into the causal relationships that underpin the remarkable pharmacological enhancements bestowed by fluorine, moving beyond simple observation to a mechanistic understanding. This document is designed for the discerning researcher, scientist, and drug development professional, offering not just protocols, but a validated framework for innovation.
I. The Fluorine Effect: Deconstructing the Physicochemical and Pharmacokinetic Advantages of Fluorinated Amines
The strategic incorporation of fluorine into amine-containing drug candidates can profoundly alter their properties in a predictable and advantageous manner. This is not a matter of serendipity, but of harnessing the unique and potent electronic properties of the most electronegative element.
A. Modulating Basicity (pKa) for Enhanced Bioavailability
A primary challenge in designing amine-containing drugs is managing their basicity. At physiological pH, many amines are protonated, which can hinder their ability to cross cellular membranes. The introduction of fluorine atoms in proximity to an amine group significantly lowers its pKa due to the powerful electron-withdrawing inductive effect of the C-F bond. This reduced basicity means that a larger fraction of the drug molecule exists in a neutral, more lipophilic state at physiological pH, enhancing its membrane permeability and oral bioavailability.[1][2]
B. Fine-Tuning Lipophilicity (LogP) for Optimal ADME Profiles
The impact of fluorination on lipophilicity is context-dependent and offers a powerful tool for fine-tuning a drug's absorption, distribution, metabolism, and excretion (ADME) profile. While the substitution of hydrogen with fluorine generally increases lipophilicity, the effect can be modulated by the position and number of fluorine atoms.[3][4] This allows for a precise balancing act: enhancing membrane permeability without creating excessive lipophilicity that could lead to poor solubility or off-target effects.
C. Enhancing Metabolic Stability: The Strength of the C-F Bond
One of the most significant advantages of fluorination is the increased metabolic stability it confers upon a molecule. The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes that are responsible for the metabolism of many drugs.[5][6] By replacing metabolically labile C-H bonds with C-F bonds, the metabolic half-life of a drug can be significantly extended, leading to improved pharmacokinetic profiles and potentially reduced dosing frequency.
Table 1: Quantitative Impact of Fluorination on Physicochemical and Pharmacokinetic Properties of Representative Amines
| Compound Pair | pKa | LogP | Metabolic Half-life (t½) in Human Liver Microsomes | Reference |
| Aniline | 4.6 | 0.9 | Short | [3][4] |
| 4-Fluoroaniline | 4.7 | 1.15 | Significantly Longer | [3][4] |
| Pyrrolidine | 11.27 | 0.46 | Short | [7] |
| 3-Fluoropyrrolidine | 9.57 | 0.28 | Longer | [7] |
| Imatinib (Gleevec) | Amine pKa ~8.0 | 3.7 | ~18 h | [8] |
| Fluorinated Analog | Lowered pKa | Increased LogP | Extended t½ | [8] |
II. Synthetic Methodologies: Enabling the Rational Design of Fluorinated Amines
The therapeutic potential of fluorinated amines can only be realized through robust and versatile synthetic strategies. The following sections detail both foundational and advanced methodologies for the controlled introduction of fluorine into amine-containing molecules.
A. Classical Approaches: The Balz-Schiemann Reaction
A cornerstone in the synthesis of aromatic fluorinated amines is the Balz-Schiemann reaction. This method involves the diazotization of a primary aromatic amine, followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt to yield the corresponding aryl fluoride.[9]
-
Diazotization: Dissolve 10 mmol of aniline in 20 mL of a 2M aqueous solution of tetrafluoroboric acid (HBF4) at 0°C.
-
Slowly add a solution of 10 mmol of sodium nitrite in 5 mL of water, maintaining the temperature below 5°C.
-
Stir the resulting suspension for 30 minutes at 0°C to ensure complete formation of the diazonium salt.
-
Isolation of the Diazonium Salt: Filter the precipitate, wash with cold diethyl ether, and dry under vacuum.
-
Thermal Decomposition: Gently heat the isolated diazonium tetrafluoroborate salt in an oil bath. The decomposition will start at approximately 130-140°C, evolving nitrogen gas.
-
Purification: The crude 4-fluoroaniline can be purified by steam distillation followed by extraction with diethyl ether and subsequent distillation.
B. Modern Strategies for Late-Stage Fluorination
Recent advances in synthetic chemistry have provided powerful tools for the late-stage introduction of fluorine, allowing for the rapid generation of fluorinated analogs from advanced intermediates. These methods offer greater flexibility and efficiency in drug discovery programs.
Diagram 1: Synthetic Workflow for Late-Stage Fluorination of an Amine-Containing Scaffold
Caption: A generalized workflow for the late-stage fluorination of an amine-containing drug candidate.
III. Therapeutic Applications: Fluorinated Amines in the Clinic and Pipeline
The strategic application of fluorine in amine-containing molecules has led to the development of numerous successful drugs across a wide range of therapeutic areas.
A. Oncology: Targeting Kinase Signaling Pathways
In oncology, fluorinated amines have proven to be particularly effective as kinase inhibitors. The introduction of fluorine can enhance binding affinity to the ATP-binding pocket of kinases and improve metabolic stability, leading to more potent and durable responses.
The c-Met receptor tyrosine kinase is a key driver of tumor growth and metastasis in various cancers. Several fluorinated amine-containing inhibitors have been developed to target this pathway.
Diagram 2: The c-Met Signaling Pathway and Inhibition by a Fluorinated Amine
Caption: The c-Met signaling cascade and its inhibition by a fluorinated amine-based drug.
-
Plate Preparation: To a 96-well plate, add 5 µL of the test fluorinated amine compound at various concentrations.
-
Master Mix Preparation: Prepare a master mix containing 1x kinase assay buffer, ATP, and a c-Met substrate (e.g., Poly (Glu:Tyr, 4:1)).
-
Reaction Initiation: Add 20 µL of the master mix to each well, followed by 25 µL of diluted recombinant c-Met kinase to initiate the reaction.
-
Incubation: Incubate the plate at 30°C for 45 minutes.
-
Detection: Stop the reaction and measure kinase activity using a luminescence-based assay (e.g., Kinase-Glo® MAX).
-
Data Analysis: Calculate the IC50 value by plotting the percentage of kinase activity against the log concentration of the inhibitor.[10]
B. Neurotherapeutics: Modulating CNS Receptors
The ability of fluorine to enhance blood-brain barrier permeability has made fluorinated amines attractive candidates for treating central nervous system (CNS) disorders.
Dopamine D2 receptor antagonists are a cornerstone of antipsychotic therapy. Fluorination can improve the pharmacokinetic profile of these drugs, leading to better therapeutic outcomes.
-
Cell Preparation: Use cells engineered to express the dopamine D2 receptor.
-
Competitive Binding: Incubate the cells with a fixed concentration of a radiolabeled or fluorescently-labeled D2 receptor ligand (e.g., spiperone) and varying concentrations of the test fluorinated amine compound.[11][12]
-
Equilibrium: Allow the binding reaction to reach equilibrium.
-
Detection: Measure the amount of bound labeled ligand. In a competitive assay, a higher affinity of the test compound for the receptor will result in a lower signal from the labeled ligand.
-
Data Analysis: Determine the Ki (inhibition constant) of the test compound by analyzing the competitive binding curve.[13]
C. Anti-Infectives: Combating Viral and Bacterial Pathogens
Fluorinated amines have also found utility as anti-infective agents. The introduction of fluorine can enhance the potency and spectrum of activity of antiviral and antibacterial drugs.
Fluorinated nucleoside analogs are a critical class of drugs for the treatment of HIV. Fluorination can improve their metabolic stability and cellular uptake.
-
Reaction Setup: In a microplate, combine a reaction mixture containing a template-primer (e.g., poly(A)·oligo(dT)), dNTPs, and biotin-dUTP.
-
Inhibitor Addition: Add the test fluorinated nucleoside analog at various concentrations.
-
Enzyme Addition: Initiate the reaction by adding recombinant HIV-1 reverse transcriptase.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Detection: Quantify the amount of newly synthesized biotinylated DNA using a colorimetric or chemiluminescent detection method.[14]
-
Data Analysis: Calculate the IC50 value of the inhibitor.
IV. The Future of Fluorinated Amines: Emerging Applications and Overcoming Challenges
The strategic application of fluorinated amines in drug discovery continues to evolve. Emerging areas of interest include their use as PET imaging agents, where the incorporation of 18F allows for non-invasive visualization of biological processes in vivo.
However, challenges remain. The synthesis of complex fluorinated amines can be technically demanding, and the potential for off-target effects due to altered physicochemical properties must be carefully evaluated. Future research will undoubtedly focus on the development of novel fluorination methodologies and a deeper understanding of the structure-activity relationships that govern the therapeutic efficacy of these remarkable compounds.
V. References
-
Balz–Schiemann reaction. Wikipedia. Available at: [Link]
-
c-Met Kinase Assay Kit. BPS Bioscience. Available at: [Link]
-
Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals (Basel). 2023 Aug 15;16(8):1162. Available at: [Link]
-
Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. RSC Med Chem. 2021 May 26;12(6):957-963. Available at: [Link]
-
Filling the gap in LogP and pK_a evaluation for saturated fluorine-containing derivatives with machine learning. ChemRxiv. Cambridge: Cambridge Open Engage; 2024. Available at: [Link]
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Fluorinated Nucleosides: Synthesis and Biological Implication. J Med Chem. 2007;50(4):593-601. Available at: [Link]
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A Comprehensive Technical Guide to 2,2,2-Trifluoro-1-thiophen-3-ylmethyl-ethylamine (C₇H₈F₃NS)
Abstract: This technical guide provides an in-depth analysis of 2,2,2-Trifluoro-1-thiophen-3-ylmethyl-ethylamine, a fluorinated heterocyclic amine of significant interest to researchers in medicinal chemistry and drug discovery. The document elucidates the compound's physicochemical properties, proposes a robust synthetic pathway, outlines detailed protocols for analytical characterization, and discusses the scientific rationale for its application in modern therapeutic design. By integrating insights into the roles of the trifluoromethyl and thiophene moieties, this guide serves as a critical resource for professionals seeking to leverage this scaffold in the development of novel pharmaceutical agents.
Part 1: Physicochemical Properties & Structural Elucidation
This compound is a chiral amine featuring a trifluoroethyl group and a thiophen-3-ylmethyl substituent on the ethylamine backbone. The strategic incorporation of these two distinct chemical motifs—the electron-withdrawing, metabolically robust trifluoromethyl group and the thiophene ring, a well-recognized bioisostere of a phenyl ring—creates a molecular scaffold with compelling properties for drug development.[1][2][3]
Key Physicochemical Data
The fundamental properties of the target compound are summarized below. These parameters are crucial for predicting its behavior in biological systems and for designing experimental protocols.
| Property | Value | Source / Method |
| IUPAC Name | 2,2,2-trifluoro-1-(thiophen-3-ylmethyl)ethan-1-amine | IUPAC Nomenclature |
| Molecular Formula | C₇H₈F₃NS | Elemental Calculation |
| Molecular Weight | 195.21 g/mol | Calculated |
| CAS Number | 1017781-57-5 | Chemical Abstracts Service |
| Predicted LogP | ~1.5 - 2.5 | Computational (e.g., COSMO-RS)[4] |
| Predicted pKa (Amine) | ~7.5 - 8.5 | Computational[4] |
| Hydrogen Bond Donors | 1 (from -NH₂) | Structural Analysis |
| Hydrogen Bond Acceptors | 1 (from N) | Structural Analysis |
Note: Predicted values for LogP and pKa can vary based on the algorithm used and should be experimentally verified.
Structural Analysis and Rationale
The structure combines two key functional groups that are highly valued in medicinal chemistry.
-
Thiophene Ring: As a heterocyclic aromatic ring, thiophene is often used as a bioisosteric replacement for a phenyl group.[5] Its sulfur atom can participate in hydrogen bonding, potentially enhancing drug-receptor interactions.[5][6] Thiophene derivatives are found in numerous FDA-approved drugs and exhibit a wide range of biological activities, including anticancer and anti-inflammatory properties.[1][7]
-
Trifluoromethyl (CF₃) Group: The introduction of a CF₃ group is a well-established strategy to enhance a drug candidate's metabolic stability.[3][8] The carbon-fluorine bond is exceptionally strong, making the group resistant to oxidative metabolism by enzymes like the Cytochrome P450 (CYP) superfamily.[3][9] This modification can block common metabolic pathways, leading to a longer drug half-life, improved bioavailability, and enhanced lipophilicity, which can be critical for penetrating biological membranes like the blood-brain barrier.[9][10][11]
Part 2: Synthesis & Purification
The synthesis of chiral amines like this compound often relies on the diastereoselective reductive amination of a corresponding ketone precursor.[12] This approach is favored for its efficiency and control over stereochemistry, which is paramount in drug development. An alternative strategy could involve the acylation of thiophene followed by reduction and hydrolysis.[13]
Proposed Synthetic Strategy: Reductive Amination
The most logical and field-proven approach begins with the synthesis of the precursor ketone, 2,2,2-trifluoro-1-(thiophen-3-yl)ethan-1-one. This intermediate can then be subjected to reductive amination. The causality for this choice is rooted in the high yields and predictable outcomes of modern reductive amination protocols, which often utilize mild and selective reducing agents.
Experimental Protocol: Synthesis
Objective: To synthesize this compound via reductive amination.
Part A: Synthesis of 2,2,2-trifluoro-1-(thiophen-3-yl)ethanone (Precursor)
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add magnesium turnings (1.2 eq) and anhydrous tetrahydrofuran (THF).
-
Grignard Initiation: Add a small crystal of iodine to initiate the reaction. Slowly add a solution of 3-bromothiophene (1.0 eq) in anhydrous THF dropwise to maintain a gentle reflux. After addition is complete, stir the mixture at room temperature for 2 hours until the magnesium is consumed.
-
Acylation: Cool the resulting Grignard reagent to -78 °C (dry ice/acetone bath). Add trifluoroacetic anhydride (1.1 eq) dropwise via syringe.
-
Quenching and Extraction: After stirring for 3 hours at -78 °C, allow the reaction to warm to room temperature. Quench carefully by the slow addition of saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3x).
-
Workup: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ketone. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient).
Part B: Reductive Amination
-
Reaction Setup: In a round-bottom flask, dissolve the purified ketone (1.0 eq) from Part A in methanol.
-
Imine Formation: Add ammonium acetate (NH₄OAc, 5-10 eq) to the solution and stir at room temperature for 1 hour to facilitate the formation of the intermediate imine.
-
Reduction: Cool the mixture to 0 °C (ice bath). Add sodium cyanoborohydride (NaBH₃CN, 1.5 eq) portion-wise over 15 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup and Purification: Quench the reaction by adding 1M HCl until the pH is acidic. Concentrate the mixture to remove methanol. Basify the aqueous residue with 2M NaOH and extract with dichloromethane (3x). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the crude amine. Further purification can be achieved by column chromatography or by forming a hydrochloride salt for crystallization.[14]
Part 3: Analytical Characterization & Quality Control
Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A multi-technique approach ensures a self-validating system of quality control.
Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR is the most powerful tool for unambiguous structure elucidation. ¹H and ¹³C NMR confirm the carbon-hydrogen framework, while ¹⁹F NMR is uniquely sensitive and provides direct evidence for the trifluoromethyl group, often in a clean spectral window with no background interference.[15][16]
-
Sample Preparation: Dissolve ~5-10 mg of the purified amine in 0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
¹H NMR: Acquire a standard proton spectrum. Expect to see signals corresponding to the thiophene ring protons, the methylene (-CH₂-) bridge, the methine (-CH-) proton adjacent to the nitrogen, and the amine (-NH₂) protons.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. Identify signals for all seven unique carbon atoms.
-
¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum. A single, sharp signal (often a singlet or a doublet if coupled to the adjacent methine proton) is expected in the typical range for a CF₃ group next to a chiral center (approx. -70 to -80 ppm relative to CFCl₃).[17] The chemical shift provides critical information about the electronic environment.[18][19]
Protocol: High-Performance Liquid Chromatography (HPLC)
Causality: HPLC is the gold standard for assessing the purity of pharmaceutical compounds. A well-developed method can separate the target compound from starting materials, byproducts, and other impurities. Fluorinated stationary phases can sometimes offer unique selectivity for fluorinated analytes.[20][21][22]
-
System: An HPLC system equipped with a UV detector and preferably a mass spectrometer (LC-MS).
-
Column: A standard C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient: Start with a linear gradient (e.g., 5% B to 95% B over 15 minutes) to establish the retention time.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 230 nm (for the thiophene chromophore) and MS detection to confirm the mass of the eluting peak.
-
Analysis: Integrate the peak area of the main component to calculate purity (e.g., % area). The goal is typically ≥95% purity for research-grade material.
Part 4: Applications & Rationale in Drug Discovery
The title compound is not an end-product drug but a valuable building block. Its structure is rationally designed to impart favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties into a larger drug molecule.
-
Blocking Metabolic Hot-Spots: In drug design, a common failure is rapid metabolism at a specific site (a "metabolic hot-spot"). Replacing a metabolically labile group (like a methyl group) with a CF₃ group can effectively block this pathway, dramatically increasing the compound's half-life and stability.[3][8][23]
-
Modulating Physicochemical Properties: The CF₃ group increases lipophilicity (LogP), which can improve a molecule's ability to cross cell membranes.[9][10] This is a critical parameter for oral bioavailability and for drugs targeting the central nervous system (CNS).[11]
-
Bioisosterism and Target Engagement: The thiophene ring serves as a versatile scaffold that mimics a phenyl ring while offering different electronic properties and potential interaction points.[2][6] This allows medicinal chemists to fine-tune binding affinity and selectivity for a specific biological target, such as an enzyme or receptor. The diverse biological activities of thiophene derivatives, from anticancer to antiviral, underscore their importance.[1][2][7]
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A-Z Guide to Trifluoromethylamines: From Discovery to Drug Development
Abstract
The trifluoromethylamine (N-CF₃) moiety, once a synthetic curiosity, has burgeoned into a cornerstone of modern medicinal chemistry. Its profound impact on molecular properties—including basicity, lipophilicity, and metabolic stability—offers chemists a powerful tool to fine-tune drug candidates for enhanced efficacy and bioavailability. This guide provides an in-depth exploration of the discovery and history of trifluoromethylamines, charting the course from early synthetic challenges to the development of sophisticated, state-of-the-art methodologies. We will dissect the evolution of nucleophilic, electrophilic, and radical trifluoromethylation strategies, explain the causality behind key experimental choices, and present detailed protocols and mechanistic insights. This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals aiming to leverage the unique potential of the trifluoromethylamine group.
Introduction: The Allure of the Trifluoromethyl Group
The strategic incorporation of fluorine into organic molecules is a well-established paradigm in the design of pharmaceuticals and agrochemicals.[1][2] The trifluoromethyl (CF₃) group, in particular, is prized for its ability to modulate key physicochemical properties.[3] When appended to a nitrogen atom, forming a trifluoromethylamine, its effects are particularly profound. The strong electron-withdrawing nature of the three fluorine atoms dramatically lowers the basicity of the amine, rendering it less susceptible to protonation under physiological conditions. This can improve cell membrane permeability and reduce off-target interactions. Furthermore, the CF₃ group often enhances metabolic stability by blocking sites susceptible to oxidative metabolism.[3]
However, the synthesis of the N-CF₃ bond has historically been a formidable challenge due to the electronic repulsion between the nitrogen lone pair and the fluorine atoms.[4] This guide traces the historical breakthroughs and modern innovations that have transformed N-trifluoromethylation from a niche reaction into a versatile and accessible tool for chemical synthesis.
Early Breakthroughs: The Era of Nucleophilic Trifluoromethylation
The journey to tame the CF₃ group began with the development of nucleophilic trifluoromethylating agents. The most significant of these is undoubtedly trifluoromethyltrimethylsilane (TMSCF₃), famously known as the Ruppert-Prakash reagent.
The Ruppert-Prakash Reagent (TMSCF₃): A Paradigm Shift
First prepared by Ingo Ruppert in 1984 and later popularized for a wide range of applications by G. K. Surya Prakash, TMSCF₃ revolutionized the field.[5][6] It serves as a stable, easy-to-handle source of the trifluoromethanide anion (CF₃⁻) equivalent. The key to its utility lies in its activation by a catalytic amount of a fluoride source, such as tetrabutylammonium fluoride (TBAF), or other nucleophilic activators.[6]
The initial application of TMSCF₃ focused on the trifluoromethylation of carbonyls, but its use was soon extended to imines, providing a direct route to α-trifluoromethyl amines.[7] The reaction proceeds via nucleophilic addition of the transiently formed CF₃⁻ anion to the electrophilic imine carbon.
Causality in Protocol Design: The choice of a fluoride initiator is critical. Fluoride's high affinity for silicon drives the reaction, cleaving the Si-CF₃ bond to generate the reactive trifluoromethanide anion. The reaction is typically performed in an aprotic solvent like THF to prevent quenching of the highly basic CF₃⁻ intermediate.[8]
The Advent of Electrophilic Reagents: A New Frontier
While nucleophilic methods were powerful, they were generally limited to creating C-CF₃ bonds adjacent to an activating group (like a carbonyl or imine). The direct trifluoromethylation of heteroatoms like nitrogen remained a significant hurdle. This changed with the development of stable, electrophilic trifluoromethylating agents, which act as a source of "CF₃⁺".
Umemoto and Togni Reagents
The pioneering work of Teruo Umemoto in the late 1980s and early 1990s led to the development of S-(trifluoromethyl)dibenzothiophenium salts (Umemoto reagents).[9][10][11] These shelf-stable crystalline solids could trifluoromethylate a wide range of soft nucleophiles.[11]
Later, in 2006, Antonio Togni and his group introduced a new class of hypervalent iodine(III)-CF₃ reagents.[11][12] These compounds, now widely known as Togni reagents, are exceptionally versatile, mild, and effective for the trifluoromethylation of carbon, sulfur, and nitrogen nucleophiles.[12][13][14] Togni reagents, particularly Togni Reagent II (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one), have become indispensable tools in modern organic synthesis.[14][15]
Causality in Protocol Design: The reactivity of Togni and Umemoto reagents can be tuned. For instance, the trifluoromethylation of amines or alkenes using these reagents is often mediated by a copper catalyst.[13][15] The catalyst is believed to engage in a single-electron transfer (SET) process with the reagent to generate a trifluoromethyl radical (CF₃•), which then participates in the reaction.[13][16] This radical pathway opens up completely new avenues for forming N-CF₃ bonds that are inaccessible via simple nucleophilic or electrophilic attack.
Modern Synthetic Strategies & Protocols
Recent years have seen an explosion of new methods, including photoredox-catalyzed and umpolung strategies, further expanding the toolkit for synthesizing trifluoromethylamines.[17][18]
Umpolung Strategy via Thiocarbamoyl Fluorides
A particularly innovative one-pot method involves a formal "umpolung" (polarity inversion).[18] Secondary amines react with a bench-stable salt, (Me₄N)SCF₃, to quantitatively form a thiocarbamoyl fluoride intermediate. This intermediate then undergoes desulfurization-fluorination with silver fluoride (AgF) to yield the final N-CF₃ product.[18][19]
Trustworthiness of the Protocol: This method is self-validating due to its high selectivity and mild conditions. The reaction proceeds in two distinct, high-yielding steps within the same pot. The byproducts are inorganic salts (e.g., Ag₂S), which are easily removed by simple filtration, often yielding the pure product without the need for chromatography.[18] This operational simplicity makes it highly attractive for late-stage functionalization in drug discovery.[18]
Detailed Protocol: One-Pot N-Trifluoromethylation of a Secondary Amine[19]
-
Step 1: Formation of Thiocarbamoyl Fluoride
-
To a solution of the secondary amine (1.0 equiv) in anhydrous acetonitrile (MeCN), add tetramethylammonium trifluoromethylthiolate, (Me₄N)SCF₃, (1.3 equiv).
-
Stir the reaction mixture at room temperature for 10-60 minutes. Monitor the reaction by ¹⁹F NMR for the quantitative formation of the thiocarbamoyl fluoride intermediate.
-
Causality: The amine acts as a nucleophile, and the SCF₃⁻ anion undergoes a formal polarity inversion, leading to the highly selective formation of the thiocarbamoyl fluoride. Acetonitrile is an ideal polar aprotic solvent for this transformation.
-
-
Step 2: Desulfurization-Fluorination
-
To the reaction mixture containing the in situ-generated intermediate, add silver(I) fluoride (AgF) (3.0 equiv).
-
Stir the mixture at room temperature or heat to 50°C for 2-4 hours until the conversion to the N-CF₃ product is complete (monitored by NMR or GC-MS).
-
Causality: AgF is a powerful fluorinating agent that also has a high affinity for sulfur, driving the irreversible desulfurization-fluorination to form the thermodynamically stable N-CF₃ bond and silver sulfide (Ag₂S).
-
-
Work-up and Purification
-
Upon completion, add a low-polarity solvent such as hexane or pentane to the reaction mixture.
-
The inorganic salt byproducts [(Me₄N)HF₂ and Ag₂S] will precipitate.
-
Filter the mixture through a pad of Celite or silica gel.
-
Concentrate the filtrate under reduced pressure to afford the purified N-trifluoromethylamine.
-
Physicochemical Properties and Impact on Drug Design
The introduction of an N-CF₃ group dramatically alters a molecule's properties. Understanding these changes is crucial for rational drug design.
| Property | Alkylamine (e.g., R₂N-CH₃) | Trifluoromethylamine (R₂N-CF₃) | Rationale & Impact in Drug Discovery |
| Basicity (pKa) | Typically 9-11 | Typically < 6 | The powerful inductive effect of the CF₃ group pulls electron density away from the nitrogen, drastically reducing its ability to accept a proton.[4] This leads to fewer charged species at physiological pH, potentially enhancing membrane permeability and reducing ionic interactions with off-targets. |
| Lipophilicity (LogP) | Variable | Significantly Increased | The CF₃ group is highly lipophilic ("fluorophilic").[3][20] This can improve passage through lipid bilayers and enhance binding to hydrophobic pockets in target proteins.[2] |
| Metabolic Stability | Susceptible to N-dealkylation | Highly Resistant | The C-F bonds are exceptionally strong, and the CF₃ group sterically shields the nitrogen, making the N-CF₃ moiety highly resistant to oxidative metabolism by cytochrome P450 enzymes.[1] This can increase the drug's half-life and bioavailability. |
| Dipole Moment | Moderate | Significantly Altered | The large dipole of the N-CF₃ bond can change the molecule's overall polarity and conformation, influencing solubility and interactions with biological targets. |
Table 1: Comparison of Physicochemical Properties.
Case Study: N-Trifluoromethylation in Bioactive Molecules
The practical utility of modern N-trifluoromethylation methods is best demonstrated by their application to complex, pharmaceutically relevant molecules. For example, the umpolung strategy has been successfully used to N-trifluoromethylate tetracaine, a widely used local anesthetic, in 97% yield.[18] This late-stage functionalization allows chemists to rapidly generate novel analogues of existing drugs, creating bioisosteres with potentially improved pharmacokinetic profiles.[18][19] The ability to modify complex scaffolds without lengthy de novo synthesis is a significant advantage in accelerating drug discovery programs.[21]
Conclusion and Future Outlook
The history of trifluoromethylamines is a testament to the ingenuity of synthetic chemists in overcoming significant electronic and synthetic challenges. From the groundbreaking discovery of the Ruppert-Prakash reagent to the development of sophisticated electrophilic and radical-based reagents like those pioneered by Umemoto and Togni, the field has matured dramatically. Modern strategies, including photoredox catalysis and umpolung reactions, now provide safe, efficient, and general access to this valuable functional group.[17][18] As our understanding of fluorine's role in medicinal chemistry deepens, the N-CF₃ moiety is poised to become an even more critical component in the design of next-generation therapeutics, offering unparalleled control over the molecular properties that define a successful drug.
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Zhang, C. (2014). Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents. Organic & Biomolecular Chemistry, 12, 6580-6589. Available at: [Link]
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Li, P., et al. (2018). Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination. Beilstein Journal of Organic Chemistry, 14, 1452–1458. Available at: [Link]
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ResearchGate. (2014). Recent Advances in Trifluoromethylation of Organic Compounds Using Umemoto's Reagents. Available at: [Link]
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Royal Society of Chemistry. (2021). Radical trifluoromethylation. Chemical Society Reviews. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of α-trifluoromethyl amines. Available at: [Link]
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Simal, C., et al. (2018). Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench-Stable Precursor (Me4N)SCF3. Angewandte Chemie International Edition, 57(41), 13483-13487. Available at: [Link]
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Postigo, A. (2014). Recent Advances in Trifluoromethylation Reactions with Electrophilic Trifluoromethylating Reagents. Chemistry - A European Journal, 20(1), 1-25. Available at: [Link]
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ResearchGate. (2018). Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination. Available at: [Link]
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Poissy, J., et al. (2019). Synthesis of Fluorinated Amines: A Personal Account. Accounts of Chemical Research, 52(4), 1015-1026. Available at: [Link]
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ChemistryViews. (2022). Easy and Inexpensive Path to Trifluoromethyl Amines. Available at: [Link]
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Schneider, W. (1979). Trifluoromethanol (CF3OH) and trifluoromethylamine (CF3NH2). Journal of the American Chemical Society. Available at: [Link]
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White, A. R., & Miller, S. J. (2021). Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. Accounts of Chemical Research, 54(15), 3079-3096. Available at: [Link]
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Wang, F., et al. (2022). General Synthesis of N-Trifluoromethyl Compounds with N-Trifluoromethyl Hydroxylamine Reagents. Journal of the American Chemical Society. Available at: [Link]
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Royal Society of Chemistry. (n.d.). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. Available at: [Link]
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ResearchGate. (2018). Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench-Stable Precursor (Me4N)SCF3. Available at: [Link]
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ResearchGate. (n.d.). A Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs. Available at: [Link]
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OUCI. (n.d.). Case studies of fluorine in drug discovery. Available at: [Link]
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ResearchGate. (2018). Recent advances in the trifluoromethylation methodology and new CF3-containing drugs. Available at: [Link]
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ResearchGate. (2019). 4-Trifluoromethoxy Proline: Synthesis of Stereoisomers and Lipophilicity Study. Available at: [Link]
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ResearchGate. (2015). Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines. Available at: [Link]
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ResearchGate. (2021). Successful trifluoromethoxy-containing pharmaceuticals and agrochemicals. Available at: [Link]
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MDPI. (2021). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Available at: [Link]
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ResearchGate. (n.d.). Examples of prominent drugs containing trifluoromethyl groups. Available at: [Link]
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Muller, N. (1986). When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols. Journal of Pharmaceutical Sciences, 75(10), 987-91. Available at: [Link]
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ResearchGate. (2016). Study of physicochemical properties of meta and ortho trifluoromethyl substituted isomeric aromatic polyimides. Available at: [Link]
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A Technical Guide to 2,2,2-Trifluoro-1-thiophen-3-ylmethyl-ethylamine: Synthesis, Properties, and Potential Applications in Drug Discovery
This technical guide provides a comprehensive overview of the novel compound 2,2,2-Trifluoro-1-thiophen-3-ylmethyl-ethylamine, a molecule designed to leverage the synergistic benefits of a thiophene core and a trifluoroethylamine side chain for applications in modern medicinal chemistry. While direct experimental data for this specific entity is not yet prevalent in published literature, this document outlines a robust, proposed synthetic pathway, predicts its physicochemical properties based on well-established chemical principles, and explores its potential as a valuable scaffold in the development of new therapeutic agents. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the design and synthesis of innovative chemical entities.
Introduction: The Strategic Integration of Thiophene and Trifluoroethylamine Moieties
The design of this compound is predicated on the convergence of two highly valued pharmacophores in medicinal chemistry: the thiophene ring and the trifluoroethylamine group.
The thiophene ring is a five-membered aromatic heterocycle containing a sulfur atom. It is considered a "privileged scaffold" in drug discovery due to its presence in a multitude of FDA-approved drugs.[1] The sulfur atom can participate in hydrogen bonding, and the ring system is a bioisostere of the phenyl ring, often leading to improved pharmacokinetic profiles and metabolic stability.[1] Thiophene derivatives exhibit a wide array of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[1]
The trifluoromethyl (CF3) group is a key functional group in modern drug design. Its incorporation into a molecule can significantly enhance metabolic stability by blocking sites of oxidation.[2] Furthermore, the high electronegativity of the fluorine atoms can modulate the pKa of nearby functional groups and improve a compound's lipophilicity, which can lead to better membrane permeability and oral bioavailability.[2][3] The trifluoroethylamine moiety, in particular, is of interest as it can serve as a stable isostere for other functional groups and can participate in key binding interactions with biological targets.[4]
The strategic combination of these two moieties in this compound is hypothesized to yield a novel chemical entity with enhanced drug-like properties and the potential for a unique pharmacological profile.
Proposed Synthesis of this compound
Currently, a specific, documented synthesis for this compound is not available in the public domain. However, based on established synthetic methodologies for similar compounds, a plausible and efficient multi-step synthesis is proposed below. This pathway leverages readily available starting materials and well-understood chemical transformations.
Overall Synthetic Scheme
The proposed synthesis commences with the preparation of a key intermediate, 2,2,2-trifluoro-1-(thiophen-3-yl)ethan-1-one, followed by reductive amination to yield the target primary amine.
Caption: Proposed synthetic pathway for this compound.
Step-by-Step Experimental Protocols
Step 1: Synthesis of 2,2,2-Trifluoro-1-(thiophen-3-yl)ethanol
This step involves the nucleophilic addition of a trifluoromethyl group to thiophene-3-carbaldehyde using a Grignard reagent.
-
Materials:
-
Thiophene-3-carbaldehyde
-
Trifluoromethylmagnesium bromide (CF3MgBr) in a suitable solvent (e.g., THF)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO4)
-
-
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add thiophene-3-carbaldehyde dissolved in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of trifluoromethylmagnesium bromide in THF via the dropping funnel, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of NH4Cl.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 2,2,2-trifluoro-1-(thiophen-3-yl)ethanol.
-
Purify the crude product by flash column chromatography on silica gel.
-
Step 2: Synthesis of 2,2,2-Trifluoro-1-(thiophen-3-yl)ethan-1-one
The secondary alcohol is oxidized to the corresponding ketone.
-
Materials:
-
2,2,2-Trifluoro-1-(thiophen-3-yl)ethanol
-
Pyridinium chlorochromate (PCC) or Dess-Martin periodinane
-
Anhydrous dichloromethane (DCM)
-
Silica gel
-
-
Procedure:
-
To a solution of 2,2,2-trifluoro-1-(thiophen-3-yl)ethanol in anhydrous DCM, add PCC (or Dess-Martin periodinane) portion-wise at room temperature.
-
Stir the reaction mixture vigorously for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts (or periodinane byproducts).
-
Wash the silica gel pad with additional diethyl ether.
-
Concentrate the combined filtrates under reduced pressure to obtain the crude 2,2,2-trifluoro-1-(thiophen-3-yl)ethan-1-one.
-
Purify the product by flash column chromatography.
-
Step 3: Synthesis of this compound (Reductive Amination)
The final step involves the conversion of the ketone to the primary amine via reductive amination.
-
Materials:
-
2,2,2-Trifluoro-1-(thiophen-3-yl)ethan-1-one
-
Ammonia (as a solution in methanol or as ammonium acetate)
-
Sodium cyanoborohydride (NaBH3CN) or a similar reducing agent
-
Methanol
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na2SO4)
-
-
Procedure:
-
Dissolve 2,2,2-trifluoro-1-(thiophen-3-yl)ethan-1-one in methanol.
-
Add a solution of ammonia in methanol (or ammonium acetate).
-
Stir the mixture at room temperature for 1 hour to allow for imine formation.
-
Add sodium cyanoborohydride portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours.
-
Quench the reaction by the addition of water.
-
Remove the methanol under reduced pressure.
-
Basify the aqueous residue with a saturated NaHCO3 solution to a pH of 8-9.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.
-
Filter and concentrate the organic phase to yield the crude this compound.
-
Further purification can be achieved by column chromatography or by conversion to its hydrochloride salt followed by recrystallization.
-
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of this compound. These values are estimated based on its chemical structure and the properties of analogous compounds.
| Property | Predicted Value | Reference/Basis for Prediction |
| Molecular Formula | C7H8F3NS | Structural analysis |
| Molecular Weight | 195.21 g/mol | Calculation from atomic weights |
| Appearance | Colorless to pale yellow oil or low-melting solid | Analogy with similar amines[4][5] |
| Boiling Point | Estimated 180-200 °C at atmospheric pressure | Based on similar trifluoroethylamines and thiophene derivatives[6] |
| Solubility | Soluble in common organic solvents (e.g., methanol, DCM, ethyl acetate). Slightly soluble in water. | General solubility of amines and trifluoromethylated compounds. |
| pKa (of the amine) | Estimated 8.5 - 9.5 | The electron-withdrawing effect of the trifluoromethyl group will slightly lower the basicity compared to a non-fluorinated analogue. |
Potential Pharmacological Significance and Applications in Drug Discovery
The unique structural features of this compound suggest its potential as a versatile building block and a lead compound in several therapeutic areas.
Central Nervous System (CNS) Applications
Many CNS-active drugs contain a thiophene ring. The lipophilicity imparted by the trifluoromethyl group could enhance blood-brain barrier penetration, making this scaffold a promising candidate for the development of novel antipsychotics, antidepressants, or anticonvulsants.
Anti-infective Agents
Thiophene derivatives have demonstrated a broad spectrum of antimicrobial and antiviral activities. The metabolic stability conferred by the trifluoromethyl group could lead to compounds with improved pharmacokinetic profiles and prolonged therapeutic effects.
Enzyme Inhibition
The trifluoroethylamine moiety can act as a bioisostere for other functional groups and can form strong interactions with enzyme active sites. This makes the title compound an interesting starting point for the design of inhibitors for various enzyme classes, such as proteases, kinases, or metabolic enzymes.
Metabolic Disorders
Given the prevalence of thiophene-containing compounds in drugs for metabolic diseases, this novel scaffold could be explored for its potential in developing new treatments for conditions such as diabetes and obesity.
Future Directions and Conclusion
This technical guide has outlined a comprehensive approach to the synthesis, characterization, and potential applications of the novel compound this compound. While this molecule represents a new and underexplored area of chemical space, the foundational principles of medicinal chemistry strongly suggest its potential as a valuable scaffold for drug discovery.
Future research should focus on the successful execution of the proposed synthesis and the thorough characterization of the final compound using modern analytical techniques such as NMR, mass spectrometry, and X-ray crystallography. Following its synthesis, the compound should be subjected to a broad range of biological screening assays to elucidate its pharmacological profile and identify potential therapeutic targets. The insights gained from these studies will be instrumental in guiding the future development of new and effective therapeutic agents based on this promising molecular architecture.
References
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Changzhou Kangmei Chemical Industry Co.,Limited. Trifluoroethylamine (2,2,2-TRIFLUOROETHANAMINE, 'Ethylamine, 2,2,2-trifluoro-') CAS:753-90-2. Retrieved from [Link]
-
PubChem. Ethanamine, 2,2,2-trifluoro-. Retrieved from [Link]
-
MDPI. (2023). Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues. Molecules, 28(15), 5789. Retrieved from [Link]
-
ResearchGate. (2021). Trifluoromethyl Ethers and Thioethers as Tools for Medicinal Chemistry and Drug Discovery. Retrieved from [Link]
-
PMC. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 27(2), 488. Retrieved from [Link]
-
PubMed. (2015). Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery. Retrieved from [Link]
- Google Patents. (2010). Method for synthesizing 2-thiophene ethylamine.
- Google Patents. (2013). Synthetic method of 2-thiophene ethylamine.
- Google Patents. (2011). Preparation method of 2,2,2-trifluoroethylamine.
-
NIH. (2021). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Retrieved from [Link]
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PubChem. 2-(3-Thienyl)ethanamine. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis of 2,2,2-Trifluoro-1-thiophen-3-ylmethyl-ethylamine
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for the synthesis of 2,2,2-Trifluoro-1-thiophen-3-ylmethyl-ethylamine, a fluorinated amine of interest to researchers in medicinal chemistry and drug development. The protocol herein details a robust two-step synthetic route commencing with the preparation of a key ketone intermediate, followed by a diastereoselective reductive amination. This guide is designed for researchers, scientists, and drug development professionals, offering not only a step-by-step methodology but also the underlying chemical principles, characterization data, and troubleshooting advice to ensure successful synthesis.
Introduction: The Significance of Fluorinated Thiophene Amines
Thiophene and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] The incorporation of fluorine atoms into organic molecules can dramatically alter their physicochemical properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[2] The target molecule, this compound, combines the privileged thiophene scaffold with a trifluoroethyl amine moiety, making it a valuable building block for the synthesis of novel bioactive compounds.
Overall Synthetic Strategy
The synthesis of the target amine is achieved through a two-step process, as illustrated in the workflow diagram below. The first step involves the synthesis of the ketone precursor, 3-(2,2,2-trifluoroacetyl)thiophene. The second, and final, step is the reductive amination of this ketone to yield the desired this compound.
Caption: Overall synthetic workflow for this compound.
Part 1: Synthesis of 3-(2,2,2-trifluoroacetyl)thiophene (Ketone Intermediate)
Reaction Principle and Mechanism
The synthesis of the ketone intermediate is achieved via a Friedel-Crafts acylation reaction. In this electrophilic aromatic substitution reaction, the thiophene ring acts as a nucleophile, attacking the highly electrophilic carbon of the trifluoroacetyl group, which is activated by a Lewis acid catalyst.
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Quantity | Purity |
| 3-Bromothiophene | C₄H₃BrS | 163.04 | 10.0 g (61.3 mmol) | >98% |
| Trifluoroacetic anhydride | (CF₃CO)₂O | 210.03 | 15.4 g (73.6 mmol) | >99% |
| Anhydrous Aluminum Chloride | AlCl₃ | 133.34 | 9.8 g (73.6 mmol) | >99% |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 200 mL | Anhydrous |
| Hydrochloric Acid (HCl) | HCl | 36.46 | ~50 mL | 1 M (aq) |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | ~50 mL | (aq) |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed |
Step-by-Step Experimental Protocol
-
Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (9.8 g, 73.6 mmol) and anhydrous dichloromethane (100 mL). Cool the suspension to 0 °C in an ice bath.
-
Addition of Acylating Agent: Slowly add trifluoroacetic anhydride (15.4 g, 73.6 mmol) to the stirred suspension over 15 minutes.
-
Addition of Thiophene: In a separate flask, dissolve 3-bromothiophene (10.0 g, 61.3 mmol) in anhydrous dichloromethane (100 mL). Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Carefully pour the reaction mixture into a beaker containing crushed ice and 1 M HCl (50 mL).
-
Workup: Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 3-(2,2,2-trifluoroacetyl)thiophene as a pale yellow oil.
Part 2: Synthesis of this compound (Final Product)
Reaction Principle and Mechanism: Reductive Amination
Reductive amination is a powerful method for the synthesis of amines from carbonyl compounds.[3] The reaction proceeds in two stages: the formation of an imine intermediate from the ketone and an ammonia source, followed by the in-situ reduction of the imine to the corresponding amine.[4] Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent, particularly effective for this transformation.[5][6]
Caption: Mechanism of reductive amination for the synthesis of the target amine.
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Quantity | Purity |
| 3-(2,2,2-trifluoroacetyl)thiophene | C₆H₃F₃OS | 180.15 | 5.0 g (27.8 mmol) | >95% |
| Ammonium Acetate | CH₃COONH₄ | 77.08 | 10.7 g (139 mmol) | >98% |
| Sodium Triacetoxyborohydride (STAB) | NaBH(OAc)₃ | 211.94 | 8.8 g (41.7 mmol) | >95% |
| Methanol (MeOH) | CH₃OH | 32.04 | 150 mL | Anhydrous |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 100 mL | Anhydrous |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | ~100 mL | (aq) |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed |
Step-by-Step Experimental Protocol
-
Reaction Setup: In a 500 mL round-bottom flask, dissolve 3-(2,2,2-trifluoroacetyl)thiophene (5.0 g, 27.8 mmol) and ammonium acetate (10.7 g, 139 mmol) in anhydrous methanol (150 mL). Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (8.8 g, 41.7 mmol) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.
-
Reaction Progression: After the addition, allow the reaction to warm to room temperature and stir for 24 hours. Monitor the reaction by TLC or LC-MS.
-
Quenching and Concentration: Quench the reaction by the slow addition of water (50 mL). Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Workup: Add dichloromethane (100 mL) and saturated sodium bicarbonate solution (100 mL) to the residue. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amine.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a dichloromethane/methanol/triethylamine gradient to afford the pure this compound.
Characterization of the Final Product
The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Peaks corresponding to the thiophene ring protons, the methine proton adjacent to the trifluoromethyl group, the methylene protons, and the amine protons. |
| ¹³C NMR | Resonances for the thiophene carbons, the carbon bearing the trifluoromethyl group, and the methylene carbon. The trifluoromethyl group will appear as a quartet due to C-F coupling. |
| ¹⁹F NMR | A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group. |
| Mass Spec. | The molecular ion peak corresponding to the calculated mass of the product. High-resolution mass spectrometry can confirm the elemental composition.[7] |
| FTIR | Characteristic absorption bands for N-H stretching of the amine, C-H stretching of the thiophene ring, and strong C-F stretching bands.[7] |
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low yield in Step 1 | Incomplete reaction or side reactions. | Ensure all reagents and solvents are anhydrous. Check the quality of the aluminum chloride. Consider using a different Lewis acid catalyst. |
| Incomplete imine formation | Insufficient reaction time or equilibrium not favoring the imine. | Increase the reaction time for imine formation. Consider using a Dean-Stark apparatus to remove water if not using an in-situ reducing agent that is water-tolerant. |
| Low yield in reductive amination | Incomplete reduction or degradation of the product. | Ensure the STAB is of high quality and added portion-wise at a low temperature. Consider using an alternative reducing agent like sodium cyanoborohydride with a catalytic amount of acetic acid.[4] |
| Difficult purification | Presence of unreacted starting material or byproducts. | Optimize the stoichiometry of the reagents. Ensure the workup procedure is followed carefully to remove impurities. Use a suitable gradient for column chromatography. |
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.
-
Trifluoroacetic anhydride and aluminum chloride are corrosive and moisture-sensitive; handle with care.
-
Sodium triacetoxyborohydride is a reducing agent and should be handled away from strong acids and oxidizers.
References
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Synthesis of α,α-Difluoromethylene Amines from Thioamides Using Silver Fluoride | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved January 5, 2026, from [Link]
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Synthesis of a thiophene-based fluorinated library applied to fragment-based drug discovery via 19F NMR with confirmed binding to mutant HRASG12V - ResearchGate. (n.d.). Retrieved January 5, 2026, from [Link]
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Synthesis of Fluorinated Amines: A Personal Account - PMC - NIH. (n.d.). Retrieved January 5, 2026, from [Link]
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Reductive Amination - Common Conditions. (n.d.). Retrieved January 5, 2026, from [Link]
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Access to optically active tetrafluoroethylenated amines based on[8][9]-proton shift reaction - PMC - NIH. (n.d.). Retrieved January 5, 2026, from [Link]
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Reductive Amination, and How It Works - Master Organic Chemistry. (2017, September 1). Retrieved January 5, 2026, from [Link]
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Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. (n.d.). Retrieved January 5, 2026, from [Link]
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N‑[(Thiophen-3-yl)methyl]benzamides as Fusion Inhibitors of Influenza Virus Targeting H1 and H5 Hemagglutinins - NIH. (n.d.). Retrieved January 5, 2026, from [Link]
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Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. (n.d.). Retrieved January 5, 2026, from [Link]
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Trifluoroethylamine (2,2,2-TRIFLUOROETHANAMINE, 'Ethylamine, 2,2,2-trifluoro-') CAS:753-90-2 - Changzhou Kangmei Chemical Industry Co.,Limited. (n.d.). Retrieved January 5, 2026, from [Link]
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Easy P2P reductive amination with NaBH(OAc)3 , Hive Novel Discourse. (n.d.). Retrieved January 5, 2026, from [Link]
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Application Notes and Protocols for the Experimental Trifluoromethylation of Amines
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The introduction of a trifluoromethyl (CF₃) group into amine-containing molecules is a paramount strategy in modern medicinal chemistry and drug development. This functional group can significantly enhance a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] This guide provides a comprehensive overview of contemporary methods for the trifluoromethylation of amines, delving into the mechanistic underpinnings of various synthetic strategies. Detailed, field-proven protocols for selected key methodologies are presented to enable researchers to confidently apply these transformative reactions in their own laboratories.
The Strategic Importance of the Trifluoromethyl Group in Drug Design
The trifluoromethyl group is one of the most impactful fluorine-containing motifs in the pharmaceutical and agrochemical industries.[2][3] Its strong electron-withdrawing nature profoundly influences the physicochemical properties of the parent molecule. Specifically, attaching a CF₃ group to a nitrogen atom can dramatically decrease the basicity (pKa) of an amine, which can be crucial for modulating drug-receptor interactions and improving oral bioavailability.[3][4] Furthermore, the lipophilicity imparted by the CF₃ group can enhance membrane permeability and improve the pharmacokinetic profile of a drug candidate.
Mechanistic Approaches to Amine Trifluoromethylation
The methodologies for installing a trifluoromethyl group onto an amine can be broadly categorized based on the nature of the trifluoromethyl source: electrophilic, nucleophilic, and radical. The choice of method is often dictated by the substrate's electronic properties, functional group tolerance, and the desired regioselectivity.
Electrophilic Trifluoromethylation
This approach utilizes reagents that deliver a "CF₃⁺" equivalent to a nucleophilic amine. Hypervalent iodine compounds, such as Togni's reagents, and sulfonium salts, like Umemoto's reagents, are the most prominent classes of electrophilic trifluoromethylating agents.[5][6]
The general mechanism involves the attack of the amine's lone pair of electrons on the electrophilic trifluoromethyl source. The reactivity of these reagents can be tuned by modifying their chemical structure, allowing for the trifluoromethylation of a wide range of amines, including anilines and aliphatic amines.
Key Reagents for Electrophilic Trifluoromethylation:
-
Togni's Reagents (I and II): These are hypervalent iodine compounds that are highly effective for the trifluoromethylation of a variety of nucleophiles, including amines.[7][5][8][9] Togni Reagent II is a crystalline solid, soluble in many organic solvents, and offers good functional group compatibility.[5]
-
Umemoto's Reagents: These are S-(trifluoromethyl)dibenzothiophenium salts that serve as potent electrophilic CF₃ sources.[2][10][6] They have been successfully employed in the trifluoromethylation of diverse substrates, including amines and nitrogen-containing heterocycles.[11]
Nucleophilic Trifluoromethylation
In this strategy, a "CF₃⁻" synthon is generated and reacted with an electrophilic nitrogen species, typically an imine or a related derivative. The most widely used reagent for this purpose is trimethyl(trifluoromethyl)silane (TMSCF₃), also known as the Ruppert-Prakash reagent.[1]
Activation of the Ruppert-Prakash reagent with a fluoride source (e.g., TBAF, CsF) generates a transient trifluoromethyl anion, which then adds to the electrophilic C=N bond of an imine.[1] This method is particularly valuable for the synthesis of α-trifluoromethylamines.[12][13]
Key Reagents for Nucleophilic Trifluoromethylation:
-
Ruppert-Prakash Reagent (TMSCF₃): This is a versatile and commercially available reagent for nucleophilic trifluoromethylation.[1] It can be used to trifluoromethylate a broad range of imines derived from both aldehydes and ketones.[13][14]
-
CF₃I/TDAE Reagent System: The combination of trifluoroiodomethane (CF₃I) and tetrakis(dimethylamino)ethylene (TDAE) generates a stabilized trifluoromethyl anion equivalent that can effectively trifluoromethylate imines.[15]
Radical Trifluoromethylation
Radical trifluoromethylation methods have gained significant traction due to their mild reaction conditions and broad substrate scope.[16] These reactions typically involve the generation of a trifluoromethyl radical (•CF₃) from a suitable precursor, which then reacts with the amine substrate.
Sodium trifluoromethanesulfinate (CF₃SO₂Na), known as the Langlois reagent, is an inexpensive and stable solid that serves as an excellent source of the •CF₃ radical upon oxidation.[17][18][19] Photoredox catalysis has emerged as a powerful tool to initiate these radical processes under visible light irradiation.[20]
Key Reagents for Radical Trifluoromethylation:
-
Langlois Reagent (CF₃SO₂Na): This reagent is a cost-effective and easy-to-handle source of trifluoromethyl radicals.[17][19][21] It has been successfully used in the trifluoromethylation of a variety of organic molecules, including heterocycles.[22]
-
Umemoto's and Togni's Reagents: Under photoredox or metal-catalyzed conditions, these electrophilic reagents can also serve as sources of trifluoromethyl radicals.[20]
Experimental Protocols
The following protocols are provided as a detailed guide for researchers. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. [23][24][25]
Protocol 1: Electrophilic N-Trifluoromethylation of a Secondary Amine using Togni's Reagent II
This protocol describes a general procedure for the direct trifluoromethylation of a secondary amine.
Materials:
-
Secondary Amine (e.g., N-methylaniline) (1.0 mmol)
-
Togni's Reagent II (1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one) (1.2 mmol)[5]
-
Anhydrous Dichloromethane (DCM) (5 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask (25 mL)
-
Magnetic stirrer and stir bar
-
Argon or Nitrogen gas supply
-
Standard glassware for workup and purification
Procedure:
-
To a dry 25 mL round-bottom flask equipped with a magnetic stir bar, add the secondary amine (1.0 mmol).
-
Dissolve the amine in anhydrous DCM (5 mL) under an inert atmosphere (Argon or Nitrogen).
-
Cool the solution to 0 °C using an ice bath.
-
In a single portion, add Togni's Reagent II (1.2 mmol) to the stirred solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution (10 mL).
-
Transfer the mixture to a separatory funnel and extract with DCM (3 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired N-trifluoromethylated amine.
Protocol 2: Nucleophilic Trifluoromethylation of an Imine using the Ruppert-Prakash Reagent
This protocol outlines the synthesis of an α-trifluoromethylamine from a pre-formed imine.
Materials:
-
Imine (derived from an aldehyde/ketone and a primary amine) (1.0 mmol)
-
Ruppert-Prakash Reagent (TMSCF₃) (1.5 mmol)
-
Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 0.1 mmol)
-
Anhydrous Tetrahydrofuran (THF) (5 mL)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask (25 mL)
-
Magnetic stirrer and stir bar
-
Argon or Nitrogen gas supply
-
Standard glassware for workup and purification
Procedure:
-
To a flame-dried 25 mL round-bottom flask under an inert atmosphere, add the imine (1.0 mmol) and dissolve it in anhydrous THF (5 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add the Ruppert-Prakash Reagent (1.5 mmol) dropwise to the stirred solution.
-
Slowly add the TBAF solution (0.1 mmol, 0.1 mL of a 1.0 M solution) to initiate the reaction.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-12 hours. Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, quench by the slow addition of saturated aqueous NH₄Cl solution (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the pure α-trifluoromethylamine.[12]
Data Summary and Comparison
The choice of trifluoromethylation method depends on various factors as summarized in the table below.
| Methodology | Reagent Type | Typical Substrates | Advantages | Disadvantages |
| Electrophilic | Togni's, Umemoto's | Amines, Anilines, Heterocycles | Good functional group tolerance, direct N-H trifluoromethylation possible. | Reagents can be expensive; some are sensitive to moisture. |
| Nucleophilic | Ruppert-Prakash | Imines, Iminium ions | Access to α-trifluoromethylamines, well-established procedures.[12] | Requires pre-formation of the imine, sensitive to protic sources. |
| Radical | Langlois Reagent | Alkenes, Heterocycles, Arenes | Mild reaction conditions, often photoredox-catalyzed, inexpensive reagent.[17][19] | Can lack regioselectivity in some cases, may require an initiator/catalyst. |
Visualizing the Workflow
The following diagram illustrates a generalized experimental workflow for the trifluoromethylation of an amine.
Caption: Generalized workflow for the trifluoromethylation of amines.
Safety and Handling of Trifluoromethylating Reagents
Many trifluoromethylating reagents and their byproducts are hazardous and require careful handling.
-
Togni's and Umemoto's Reagents: Can be moisture-sensitive and should be handled under an inert atmosphere. Togni's Reagent II is known to be metastable and can decompose exothermically upon heating.[9]
-
Ruppert-Prakash Reagent: Is a volatile and flammable liquid. It should be handled in a well-ventilated fume hood away from ignition sources.
-
Langlois Reagent: Is a stable solid but should be handled with care to avoid inhalation of dust.[23]
-
General Precautions: Always consult the Safety Data Sheet (SDS) for each reagent before use.[23][24][25] Reactions should be conducted behind a safety shield, especially when working on a larger scale or with unfamiliar substrates.
By understanding the underlying principles and adhering to the detailed protocols and safety precautions outlined in this guide, researchers can effectively leverage the power of trifluoromethylation to advance their scientific and drug discovery endeavors.
References
- Eisenberger, P.; Gischig, S.; Togni, A. Novel 10-I-3 Hypervalent Iodine-Based Compounds for Electrophilic Trifluoromethylation. Chemistry – A European Journal2006, 12 (9), 2579–2586.
- Stanek, K.; Koller, R.; Kieltsch, I.; Eisenberger, P.; Togni, A. 1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one. Encyclopedia of Reagents for Organic Synthesis2009.
-
Taponard, M.; et al. Synthesis of Fluorinated Amines: A Personal Account. ACS Omega2021 . [Link]
- Kornfilt, D. J. P.; Macmillan, D. W. C. Copper-Catalyzed Trifluoromethylation of Alkyl Bromides. J. Am. Chem. Soc.2019, 141 (17), 6853–6858.
- Umemoto, T.; Ishihara, S. Electrophilic Perfluoroalkylating Agents. J. Fluorine Chem.1993, 65 (1-2), 145-151.
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Cheung, C. W.; Hu, X. Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives. Chem. Commun.2025 . [Link]
-
Barata-Vallejo, S.; et al. Application of Langlois' Reagent in Trifluoromethylation Reactions. Adv. Synth. Catal.2014 . [Link]
-
Dagousset, G.; et al. Radical Trifluoromethylation. Top. Curr. Chem.2016 . [Link]
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Zhang, C. Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents. Org. Biomol. Chem.2014 , 12, 6580-6589. [Link]
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Wang, C.; et al. Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination. Beilstein J. Org. Chem.2018 . [Link]
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SigutLabs. Reagent of the month – November - Langlois reagent. [Link]
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Togni reagent II. In Wikipedia; 2023. [Link]
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Singh, R. P.; et al. Nucleophilic Trifluoromethylation of Imines Using the CF3I/TDAE Reagent. J. Org. Chem.2003 , 68 (21), 8048–8054. [Link]
-
An, T.; et al. Electrochemical aminotrifluoromethylation of unactivated alkenes with Langlois' reagent as the CF3 source. Org. Chem. Front.2024 . [Link]
-
Song, H.; et al. Efficient N-Trifluoromethylation of Amines with Carbon Disulfide and Silver Fluoride as Reagents. CCS Chem.2022 . [Link]
-
Schoenebeck, F.; et al. Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench-Stable Precursor (Me4N)SCF3. Angew. Chem. Int. Ed.2018 . [Link]
-
Trifluoromethylation. In Wikipedia; 2023. [Link]
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Dilman, A. D.; et al. α-(Trifluoromethyl)amine Derivatives via Nucleophilic Trifluoromethylation of Nitrones. J. Org. Chem.2007 , 72 (10), 3823–3827. [Link]
-
Prakash, G. K. S.; Mandal, M.; Olah, G. A. Synthesis of α-trifluoromethyl amines. Synlett2001 , 2001 (01), 77-78. [Link]
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Baran, P. S.; et al. Innate C–H trifluoromethylation of heterocycles. Proc. Natl. Acad. Sci. U.S.A.2011 . [Link]
-
Chen, C.; et al. Scalable route to N-trifluoromethyl amides via radical trifluoromethylamination. Nat. Commun.2023 . [Link]
-
Al-Masoudi, N. A.; et al. Recent Trifluoromethylation Reactions. A Mini Review Paper. Orient. J. Chem.2020 . [Link]
-
Postigo, A.; et al. Recent Advances in Trifluoromethylation Reactions with Electrophilic Trifluoromethylating Reagents. Chem. Eur. J.2014 . [Link]
-
Wu, J.-Y.; et al. Reaction scope. Trifluoromethylation of amines. ResearchGate2021 . [Link]
-
Charpentier, J.; Früh, N.; Togni, A. Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents. Chem. Rev.2015 , 115 (2), 650–682. [Link]
-
Ghorai, M. K.; et al. Synthesis of α,γ-Chiral Trifluoromethylated Amines through the Stereospecific Isomerization of α-Chiral Allylic Amines. Org. Lett.2019 . [Link]
-
Voloshina, M.; et al. Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. Molecules2021 . [Link]
-
Umemoto, T.; et al. Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV). J. Fluorine Chem.2022 . [Link]
-
Cole-Parmer. Material Safety Data Sheet - 2-Chloro-5-(trifluoromethyl)pyridine 98+%. [Link]
-
Mykhailiuk, P. K.; et al. An easy synthesis of α-trifluoromethyl-amines from aldehydes or ketones using the Ruppert-Prakash reagent. ResearchGate2014 . [Link]
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Application Notes and Protocols for 2,2,2-Trifluoro-1-thiophen-3-ylmethyl-ethylamine in Medicinal Chemistry
Introduction: The Convergence of Privileged Scaffolds
In the landscape of medicinal chemistry, the strategic combination of well-established pharmacophores is a cornerstone of rational drug design. This guide focuses on a novel compound, 2,2,2-Trifluoro-1-thiophen-3-ylmethyl-ethylamine , which marries two powerful moieties: the thiophene ring and a trifluoroethylamine side chain.
The thiophene ring is a "privileged" heterocyclic scaffold, integral to a multitude of FDA-approved drugs with activities spanning anti-inflammatory, antimicrobial, and anticancer applications.[1][2] Its bioisosteric relationship with the benzene ring, coupled with its unique electronic properties, makes it a versatile building block for modulating drug-receptor interactions.[1]
The introduction of a trifluoromethyl (CF3) group is a widely employed strategy to enhance key pharmacokinetic and pharmacodynamic properties.[3][4] The CF3 group's strong electron-withdrawing nature and high lipophilicity can significantly improve metabolic stability, membrane permeability, and binding affinity to biological targets.[3][5]
This document provides a comprehensive guide for researchers, outlining a robust synthetic protocol for this compound, and details its potential application as a novel anti-inflammatory agent, with a focus on the inhibition of cyclooxygenase-2 (COX-2).
PART 1: Synthesis and Characterization
A reliable and efficient synthesis of the title compound can be achieved via a one-pot reductive amination. This method is widely used in medicinal chemistry for its operational simplicity and high yields.[6] The reaction proceeds through the formation of an imine intermediate from thiophene-3-carboxaldehyde and 2,2,2-trifluoroethylamine, which is then reduced in situ to the desired secondary amine.
Caption: Synthetic workflow for the target compound.
Protocol 1: Synthesis via Reductive Amination
Rationale: Sodium triacetoxyborohydride (NaBH(OAc)₃) is chosen as the reducing agent because it is mild, selective for imines over aldehydes, and does not react violently with the protic solvents that can be generated during the reaction. Dichloroethane (DCE) is an excellent solvent for this reaction, effectively solubilizing both the reactants and the reducing agent.
Materials:
-
Thiophene-3-carboxaldehyde
-
2,2,2-Trifluoroethylamine[7]
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and standard glassware
Procedure:
-
To a stirred solution of thiophene-3-carboxaldehyde (1.0 eq) in anhydrous DCE, add 2,2,2-trifluoroethylamine (1.1 eq).
-
Stir the mixture at room temperature for 20 minutes to allow for the initial formation of the imine intermediate.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Caution: The reaction may be mildly exothermic.
-
Allow the reaction to stir at room temperature for 12-16 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by the slow addition of saturated NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Characterization: The final product should be characterized by:
-
¹H and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry: To verify the molecular weight.
-
FT-IR: To identify key functional groups.
PART 2: Application in Anti-Inflammatory Drug Discovery
Hypothesis: The structural combination of a thiophene core and a trifluoroethylamine side chain suggests potential anti-inflammatory activity, possibly through the inhibition of COX enzymes. Many thiophene-containing compounds are known COX/LOX inhibitors.[1][8] The trifluoromethyl group may enhance binding affinity and improve the pharmacokinetic profile.[3][9]
Caption: Hypothesized mechanism of action.
Protocol 2: In Vitro COX-2 Inhibition Assay (Fluorometric)
Rationale: This assay provides a rapid and sensitive method to determine if the test compound can directly inhibit the activity of the COX-2 enzyme.[10][11] It measures the peroxidase activity of COX, which is coupled to the oxidation of a fluorogenic probe, providing a direct readout of enzyme activity.
Materials:
-
Human recombinant COX-2 enzyme[10]
-
COX Assay Buffer
-
COX Probe (e.g., Amplex™ Red)[12]
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Celecoxib (positive control inhibitor)
-
Test compound (dissolved in DMSO)
-
96-well black opaque microplate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation: Prepare all reagents according to the assay kit manufacturer's instructions.[10][13] Create a dilution series of the test compound and the positive control (Celecoxib) in DMSO.
-
Reaction Setup:
-
In a 96-well plate, add 80 µL of a Reaction Mix (containing Assay Buffer, COX Probe, and Heme) to each well.
-
Add 10 µL of the diluted test compound, positive control, or DMSO (for enzyme control wells) to the appropriate wells.
-
Add 10 µL of diluted human recombinant COX-2 enzyme to all wells except the "no enzyme" control.
-
-
Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding 10 µL of arachidonic acid solution to all wells.
-
Measurement: Immediately measure the fluorescence kinetically (e.g., every minute for 10 minutes) using a plate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm for Amplex Red).[11]
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.
-
Normalize the activity of the test compound wells to the enzyme control (100% activity) and no enzyme control (0% activity).
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Data Presentation:
| Compound | COX-2 IC₅₀ (µM) [Hypothetical] |
| This compound | 0.5 |
| Celecoxib (Positive Control) | 0.04 |
Protocol 3: In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema)
Rationale: The carrageenan-induced paw edema model is a standard and highly reproducible method for evaluating the acute anti-inflammatory activity of novel compounds in vivo.[14][15] Carrageenan injection induces a biphasic inflammatory response characterized by the release of histamine, serotonin, bradykinin, and prostaglandins, leading to measurable edema.[16]
Materials:
-
Male Wistar rats (180-200 g)
-
1% (w/v) Carrageenan solution in sterile saline
-
Test compound formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose)
-
Positive control drug (e.g., Indomethacin, 10 mg/kg)
-
Plebismometer or digital calipers
-
Animal handling and dosing equipment
Procedure:
-
Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions.
-
Grouping: Randomly divide animals into groups (n=6 per group):
-
Group 1: Vehicle control (receives vehicle only)
-
Group 2: Carrageenan control (receives vehicle + carrageenan)
-
Group 3: Positive control (receives Indomethacin + carrageenan)
-
Groups 4-6: Test compound (receives low, medium, and high doses + carrageenan)
-
-
Dosing: Administer the test compound, vehicle, or Indomethacin via oral gavage 60 minutes prior to the carrageenan injection.
-
Inflammation Induction: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of all animals (except the vehicle control group).
-
Edema Measurement: Measure the paw volume or thickness using a plebismometer or calipers at time 0 (immediately before carrageenan injection) and at 1, 2, 3, 4, and 5 hours post-injection.
-
Data Analysis:
-
Calculate the percentage increase in paw volume for each animal at each time point compared to its baseline (time 0).
-
Calculate the percentage inhibition of edema for the treated groups compared to the carrageenan control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 (where V_c is the average paw volume increase in the control group and V_t is the average paw volume increase in the treated group).
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).
-
Data Presentation:
| Treatment Group (Dose) | % Inhibition of Edema at 3h [Hypothetical] |
| Vehicle | 0% |
| Indomethacin (10 mg/kg) | 55% |
| Test Compound (10 mg/kg) | 25% |
| Test Compound (30 mg/kg) | 48% |
| Test Compound (100 mg/kg) | 65% |
Conclusion and Future Directions
The synthetic and analytical protocols detailed herein provide a robust framework for the investigation of this compound as a potential therapeutic agent. The convergence of the thiophene and trifluoroethylamine scaffolds presents a compelling opportunity for the development of novel anti-inflammatory drugs. Positive results from the outlined assays would warrant further investigation, including COX-1/COX-2 selectivity profiling, pharmacokinetic studies, and evaluation in chronic inflammation models.
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Applications of Thiophene Derivatives in Drug Discovery: Detailed Application Notes and Protocols
Introduction: The Privileged Role of the Thiophene Scaffold in Medicinal Chemistry
Thiophene, a five-membered sulfur-containing aromatic heterocycle, holds a privileged position in the landscape of medicinal chemistry and drug discovery.[1][2] Its unique electronic properties, metabolic stability, and ability to serve as a bioisostere for the benzene ring make it a highly versatile scaffold for the design of novel therapeutic agents.[1] The incorporation of a thiophene moiety into a molecule can significantly influence its physicochemical properties, such as solubility and lipophilicity, thereby enhancing its pharmacokinetic profile and drug-receptor interactions.[1] This has led to the successful development of numerous FDA-approved drugs containing a thiophene core, spanning a wide range of therapeutic areas including cardiovascular diseases, neurological disorders, and infectious diseases.[1] Over the last decade, thiophene-containing molecules have ranked fourth in the US FDA approval of small drug molecules, underscoring their continued importance in modern drug development.[3]
This guide provides an in-depth exploration of the applications of thiophene derivatives in drug discovery, offering detailed application notes on their use in key therapeutic areas and validated protocols for their synthesis and biological evaluation.
Therapeutic Applications of Thiophene Derivatives
The structural versatility of the thiophene ring allows for the synthesis of a vast library of derivatives with diverse biological activities.[4][5] These compounds have been extensively investigated and have shown significant promise as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[4][6][7]
Anticancer Applications
Thiophene derivatives have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against a wide array of cancer cell lines.[8][9][10] Their mechanisms of action are diverse and include the inhibition of key enzymes involved in cancer progression, such as topoisomerases and tyrosine kinases, the disruption of microtubule dynamics, and the induction of apoptosis.[6][11]
Kinase Inhibition
Many thiophene derivatives have been identified as potent kinase inhibitors, a critical target in cancer therapy.[11][12][13] For instance, certain tetrahydrobenzo[b]thiophene derivatives have been shown to inhibit WEE1 kinase and tubulin polymerization, leading to G2/M cell cycle arrest and apoptosis in cancer cells.[11][14] Furthermore, 5-hydroxybenzothiophene derivatives have been developed as multi-target kinase inhibitors, demonstrating significant growth inhibitory activity across various cancer cell lines.[12]
Table 1: Cytotoxicity of Selected Thiophene Derivatives against Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| 16b (5-hydroxybenzothiophene hydrazide) | U87MG (Glioblastoma) | 7.2 | Multi-kinase inhibitor (Clk4, DRAK1, haspin, etc.) | [12] |
| BU17 (tetrahydrobenzo[b]thiophene) | A549 (Lung Carcinoma) | - | WEE1 kinase inhibitor, tubulin polymerization inhibitor | [11] |
| TP 5 | HepG2, SMMC-7721 (Hepatocellular Carcinoma) | <30 µg/mL | Not specified | [10] |
| Compound 480 | HeLa (Cervical Cancer) | 12.61 µg/mL | Not specified | [15][16] |
Experimental Protocol: MTT Assay for Cytotoxicity Evaluation
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability.[16] This protocol details the procedure for evaluating the cytotoxic effects of thiophene derivatives on cancer cell lines.[16]
Materials:
-
Thiophene derivative stock solution (in DMSO)
-
Cancer cell line of interest
-
Complete culture medium
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[16]
-
Compound Treatment: Prepare serial dilutions of the thiophene derivative from the stock solution in fresh culture medium. After 24 hours, replace the old medium with 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a blank control (medium only).[16]
-
Incubation: Incubate the plate for an additional 24-72 hours under the same conditions.[16]
-
MTT Addition: Following the incubation period, add 10 µL of the MTT labeling reagent to each well (final concentration of 0.5 mg/mL).[16]
-
Formazan Formation: Incubate the plate for 4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[16]
-
Solubilization: Add 100 µL of a solubilization solution, such as DMSO, to each well to dissolve the formazan crystals.[16]
-
Absorbance Measurement: Gently shake the plate to ensure complete dissolution of the formazan and measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Antimicrobial and Antiviral Applications
The emergence of drug-resistant pathogens poses a significant threat to global health, necessitating the discovery of novel antimicrobial and antiviral agents. Thiophene derivatives have demonstrated promising activity against a range of bacteria, fungi, and viruses.[17][18][19][20][21][22][23][24][25][26][27]
Antibacterial Activity
Thiophene-based compounds have shown efficacy against both Gram-positive and Gram-negative bacteria, including drug-resistant strains.[17][19][20][23][24][27] Some derivatives have been found to exert their bactericidal effects by increasing membrane permeabilization.[17][20][23][24] Additionally, a class of antibacterial thiophenes has been identified that targets DNA gyrase through a unique allosteric inhibition mechanism, demonstrating activity against fluoroquinolone-resistant strains.[19]
Antiviral Activity
Thiophene derivatives have also been explored for their antiviral potential.[18][21][22][25] Notably, certain thiophene-based compounds have been identified as potent inhibitors of the Ebola virus entry by targeting the Niemann-Pick C1 (NPC1) protein.[18] Others have shown significant inhibitory activity against influenza neuraminidase and cap-dependent endonuclease, crucial enzymes for viral replication.[21][22][25]
Table 2: Antimicrobial and Antiviral Activity of Selected Thiophene Derivatives
| Compound Class | Target Organism/Virus | Mechanism of Action | Reference |
| Thiophene derivatives 4, 5, and 8 | Colistin-resistant Acinetobacter baumannii and Escherichia coli | Increased membrane permeabilization | [17][20][23][24] |
| Thiophene-based compounds | Ebola virus | Inhibition of viral entry (NPC1 target) | [18] |
| Thiophene derivative 4b | Influenza A virus (H5N1) | Neuraminidase inhibition | [21][25] |
| ATV2301 | Influenza A virus (H1N1, H3N2) | Cap-dependent endonuclease inhibition | [22] |
Anti-inflammatory Applications
Chronic inflammatory diseases represent a major therapeutic challenge.[7][28] Thiophene derivatives have demonstrated significant anti-inflammatory properties, with some compounds acting as inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, key players in the inflammatory cascade.[7][28][29] Commercially available anti-inflammatory drugs such as Tinoridine and Tiaprofenic acid contain a thiophene moiety.[7][28][29]
Synthesis and Characterization of Thiophene Derivatives
The synthesis of thiophene derivatives can be achieved through various established methods, with the Gewald reaction being a prominent example.[27][30][31]
General Synthetic Workflow
The synthesis of bioactive thiophene derivatives often involves a multi-step process. A common approach is the Gewald reaction, which allows for the one-pot synthesis of 2-aminothiophenes from a ketone or aldehyde, an active methylene nitrile, and elemental sulfur.[27][30] The resulting 2-aminothiophene can then be further functionalized to generate a diverse library of compounds.
Caption: A generalized workflow for the synthesis and characterization of bioactive thiophene derivatives.
Experimental Protocol: Synthesis of a Tetrahydrobenzo[b]thiophene Derivative
This protocol provides a representative example of the synthesis of a tetrahydrobenzo[b]thiophene derivative, adapted from published procedures.[31]
Materials:
-
Cyclohexanone
-
Ethyl cyanoacetate
-
Elemental sulfur
-
Morpholine (as a catalyst)
-
Ethanol
-
Chloroacetyl chloride
-
Appropriate amine (for final derivatization)
-
Dioxane
Procedure:
-
Gewald Reaction: A mixture of cyclohexanone, ethyl cyanoacetate, elemental sulfur, and a catalytic amount of morpholine in ethanol is refluxed. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated product, an ethyl 2-aminotetrahydrobenzo[b]thiophene-3-carboxylate, is collected by filtration.
-
Chloroacetylation: The synthesized 2-aminothiophene is then reacted with chloroacetyl chloride in a suitable solvent to yield the corresponding 2-(2-chloroacetamido)tetrahydrobenzo[b]thiophene-3-carboxylate.
-
Final Derivatization: The chloroacetylated intermediate is subsequently reacted with an appropriate amine in a solvent such as dioxane under reflux to afford the final desired thiophene derivative.
-
Purification and Characterization: The final product is purified by recrystallization or column chromatography. The structure of the synthesized compound is then confirmed using various spectroscopic techniques, including ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.[31][32][33][34][35][36][37]
Conclusion and Future Perspectives
Thiophene and its derivatives continue to be a rich source of inspiration for the design and development of new therapeutic agents.[5][30] Their proven track record in approved drugs and their vast chemical space offer tremendous opportunities for future drug discovery efforts.[1][3] The ongoing exploration of novel synthetic methodologies and a deeper understanding of the structure-activity relationships of thiophene-based compounds will undoubtedly lead to the identification of new and improved drug candidates for a wide range of diseases.
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Thiophene-Based Compounds. (n.d.). MDPI. Retrieved January 5, 2026, from [Link]
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Synthesis, Characterization of thiophene derivatives and its biological applications. (2025). World Journal of Advanced Research and Reviews. Retrieved January 5, 2026, from [Link]
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Thiophene Derivatives as New Anticancer Agents and Their Therapeutic Delivery Using Folate Receptor-Targeting Nanocarriers. (2019). ACS Omega. Retrieved January 5, 2026, from [Link]
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Application Notes and Protocols: 2,2,2-Trifluoro-1-(thiophen-3-yl)ethan-1-amine as a Privileged Building Block in Medicinal Chemistry
Introduction: The Strategic Value of Fluorinated Thiophene Scaffolds
The incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often leading to profound improvements in metabolic stability, bioavailability, and binding affinity. The trifluoromethyl group (-CF₃), in particular, is a highly sought-after motif due to its strong electron-withdrawing nature and lipophilicity. When combined with the thiophene ring, a versatile heteroaromatic scaffold known as a "bioisostere" for the phenyl group, we unlock a unique chemical space for novel drug discovery.
This guide focuses on the synthetic utility and application of a specific, high-value building block: 2,2,2-Trifluoro-1-(thiophen-3-yl)ethan-1-amine . This molecule synergistically combines three key structural features:
-
A Thiophen-3-yl Moiety: Provides a heteroaromatic core that can engage in various non-covalent interactions (e.g., hydrogen bonding, π-stacking) with biological targets and offers multiple sites for further chemical derivatization.
-
A Chiral α-Trifluoromethyl Ethylamine Group: This unit is of paramount importance. The trifluoromethyl group enhances metabolic stability by blocking potential sites of oxidation. The adjacent amine provides a crucial handle for coupling with other molecular fragments, such as carboxylic acids, to form stable amide bonds, a fundamental linkage in many pharmaceuticals. The stereocenter offers the potential for enantioselective interactions with chiral biological receptors.
-
Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making the trifluoromethyl group highly resistant to metabolic degradation by cytochrome P450 enzymes.
This document provides detailed protocols for the synthesis of this building block and its subsequent application in the construction of more complex molecular architectures relevant to drug development professionals.
Part 1: Synthesis of the Core Building Block
The synthesis of 2,2,2-Trifluoro-1-(thiophen-3-yl)ethan-1-amine is not a trivial one-step process. It requires a strategic, multi-step approach. The most common and reliable method involves the reductive amination of a corresponding trifluoromethyl ketone precursor. This ketone is accessible from commercially available starting materials.
Workflow for Synthesis
Caption: Synthetic workflow for 2,2,2-Trifluoro-1-(thiophen-3-yl)ethan-1-amine.
Experimental Protocol 1: Synthesis of 1,1,1-Trifluoro-2-(thiophen-3-yl)ethan-1-one
This protocol details the formation of the key ketone intermediate. The central transformation is a Grignard reaction, a classic and robust method for carbon-carbon bond formation.
Materials:
-
3-Bromothiophene
-
Magnesium turnings
-
Iodine (catalytic amount)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl trifluoroacetate
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (Brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for anhydrous reactions (oven-dried)
Procedure:
-
Grignard Reagent Preparation:
-
To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (Nitrogen or Argon), add magnesium turnings (1.2 eq).
-
Add a single crystal of iodine to initiate the reaction.
-
In the dropping funnel, add a solution of 3-bromothiophene (1.0 eq) in anhydrous THF. Add a small portion of this solution to the magnesium turnings.
-
Gentle heating may be required to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing.
-
Once initiated, add the remaining 3-bromothiophene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the reaction mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent, thiophen-3-ylmagnesium bromide.
-
-
Acylation:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Prepare a solution of ethyl trifluoroacetate (1.1 eq) in anhydrous THF.
-
Add the ethyl trifluoroacetate solution dropwise to the cold Grignard reagent. A thick precipitate may form.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
-
Workup and Purification:
-
Quench the reaction by slowly adding 1 M HCl at 0 °C until the solution is acidic (pH ~2).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).
-
Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure ketone.
-
Experimental Protocol 2: Reductive Amination to Yield the Final Amine
This step converts the ketone into the desired primary amine. We utilize sodium cyanoborohydride as the reducing agent because it is selective for the iminium ion intermediate and is stable in mildly acidic conditions, which favor imine formation.
Materials:
-
1,1,1-Trifluoro-2-(thiophen-3-yl)ethan-1-one (from Protocol 1)
-
Ammonium acetate
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
1 M Sodium hydroxide (NaOH)
Procedure:
-
Reaction Setup:
-
In a 250 mL round-bottom flask, dissolve the ketone (1.0 eq) in methanol.
-
Add ammonium acetate (10 eq) to the solution and stir until it dissolves. This large excess drives the equilibrium towards imine formation.
-
-
Reduction:
-
To the stirring solution, add sodium cyanoborohydride (1.5 eq) portion-wise over 15 minutes. Caution: NaBH₃CN is toxic and should be handled in a fume hood.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
-
Workup and Purification:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove most of the methanol.
-
Add water to the residue and basify with 1 M NaOH to pH > 10.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude amine can be purified by flash column chromatography (using a DCM/Methanol gradient with 1% triethylamine to prevent streaking on the silica) to afford the pure 2,2,2-Trifluoro-1-(thiophen-3-yl)ethan-1-amine.
-
Part 2: Application in Amide Bond Formation
The primary utility of this building block is its role as a nucleophile in amide coupling reactions. The resulting amide-containing molecules are of high interest in drug discovery.
General Workflow for Amide Coupling
Caption: General workflow for amide coupling using the title amine.
Experimental Protocol 3: HATU-Mediated Amide Coupling
This protocol uses HATU, a highly efficient and widely used coupling reagent that minimizes side reactions and is particularly effective for coupling with less nucleophilic amines.
Materials:
-
2,2,2-Trifluoro-1-(thiophen-3-yl)ethan-1-amine (from Protocol 2)
-
A generic carboxylic acid (R-COOH)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
1 M HCl
-
Saturated aqueous NaHCO₃
-
Brine
Procedure:
-
Reaction Setup:
-
In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution. Stir for 15 minutes at room temperature to pre-activate the carboxylic acid.
-
-
Amine Addition:
-
Add a solution of 2,2,2-Trifluoro-1-(thiophen-3-yl)ethan-1-amine (1.2 eq) in a small amount of DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours. Monitor progress by TLC or LC-MS.
-
-
Workup and Purification:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude amide product can be purified by flash column chromatography or preparative HPLC to yield the final compound.
-
Data Summary
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Synthetic Method |
| 1,1,1-Trifluoro-2-(thiophen-3-yl)ethan-1-one | C₆H₃F₃OS | 180.15 | Grignard Reaction |
| 2,2,2-Trifluoro-1-(thiophen-3-yl)ethan-1-amine | C₆H₆F₃NS | 181.18 | Reductive Amination |
| N-(2,2,2-Trifluoro-1-(thiophen-3-yl)ethyl)acetamide* | C₈H₈F₃NOS | 223.22 | Amide Coupling (Exemplary) |
*Data for an exemplary product where R-COOH is acetic acid.
Trustworthiness and Self-Validation
The protocols described herein are based on well-established, high-yielding, and robust chemical transformations.
-
Reaction Monitoring: Each step includes a recommendation for monitoring by TLC or LC-MS. This is a critical self-validation checkpoint. A reaction should not proceed to workup until analysis confirms the consumption of the starting material.
-
Spectroscopic Confirmation: The identity and purity of the intermediates and final products should always be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, ¹⁹F NMR, and High-Resolution Mass Spectrometry (HRMS). The presence of the characteristic thiophene proton signals and the quartet/triplet patterns from the trifluoroethyl moiety in NMR spectra serve as definitive validation of the structure.
-
Robust Reagents: The use of reagents like HATU for amide coupling is an industry standard, known for its reliability and broad substrate scope, enhancing the trustworthiness of the protocol.
References
-
Grignard Reactions: Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley. [Link]
-
Reductive Amination: Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1-714. [Link]
-
Amide Bond Formation and Coupling Reagents: El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]
-
Fluorine in Medicinal Chemistry: Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]
Application Note: A Guide to the Electrophilic Reactions of 2,2,2-Trifluoro-1-(thiophen-3-yl)methanamine
Introduction: Unveiling a Privileged Scaffold in Drug Discovery
The convergence of α-trifluoromethylamines and thiophene heterocycles within a single molecular framework presents a compelling scaffold for the development of novel therapeutics and functional materials. The trifluoromethyl group is a well-established bioisostere for ethyl and isopropyl groups, offering enhanced metabolic stability, lipophilicity, and binding affinity. Thiophene moieties are prevalent in a multitude of FDA-approved drugs, valued for their ability to modulate pharmacological activity.
This application note provides a comprehensive technical guide to the reactivity of a key building block, 2,2,2-Trifluoro-1-(thiophen-3-yl)methanamine , with a range of electrophiles. We will explore the dual nature of its reactivity, stemming from the nucleophilic primary amine and the electron-rich thiophene ring. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven protocols to harness the synthetic potential of this versatile molecule.
The Amine Center: Taming Reactivity for Amide and Amine Synthesis
The primary amine of 2,2,2-Trifluoro-1-(thiophen-3-yl)methanamine is a key handle for derivatization. However, the adjacent, strongly electron-withdrawing trifluoromethyl group significantly reduces its nucleophilicity compared to a non-fluorinated analogue. This necessitates a careful selection of reagents and reaction conditions to achieve efficient transformations.
N-Acylation: Forging the Amide Bond
The formation of an amide bond via N-acylation is a cornerstone of medicinal chemistry. Due to the lowered reactivity of the amine, more potent acylating agents are generally required.
Causality of Experimental Choices: Standard amide coupling conditions may prove sluggish. The use of highly reactive acyl chlorides or anhydrides, often in the presence of a non-nucleophilic base, is recommended to drive the reaction to completion. The base is crucial to neutralize the acid generated during the reaction, preventing protonation of the starting amine.
Protocol 2.1.1: General Procedure for N-Acylation
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 2,2,2-Trifluoro-1-(thiophen-3-yl)methanamine (1.0 eq.) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.2 eq.).
-
Acylating Agent Addition: Cool the mixture to 0 °C using an ice bath. Slowly add the acyl chloride or anhydride (1.1 eq.) dropwise.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Table 1: Representative Conditions for N-Acylation of Amines
| Acylating Agent | Base | Solvent | Time (h) | Typical Yield (%) |
| Acetyl Chloride | TEA | DCM | 2 | 85-95 |
| Benzoyl Chloride | DIPEA | THF | 4 | 80-90 |
| Acetic Anhydride | Pyridine | DCM | 12 | 70-85 |
Yields are estimated based on general N-acylation protocols for moderately deactivated amines and should be optimized for the specific substrate.[1][2][3]
Caption: Mechanism of N-acylation.
N-Alkylation: Navigating Selectivity
Direct N-alkylation of the title amine can be challenging. The reduced nucleophilicity necessitates more forcing conditions, which can lead to over-alkylation, yielding secondary and tertiary amines.[4]
Trustworthiness through Control: To mitigate over-alkylation, a more controlled approach is often preferred. One such strategy is to first perform N-acylation with a readily cleavable group (e.g., trifluoroacetyl), followed by alkylation and subsequent deprotection.[5]
Protocol 2.2.1: Controlled Mono-N-Alkylation via N-Trifluoroacetylation
-
N-Trifluoroacetylation: React the primary amine with trifluoroacetic anhydride in the presence of a base like pyridine to form the N-trifluoroacetyl derivative.
-
Alkylation: Treat the N-trifluoroacetyl derivative with an alkylating agent (e.g., methyl iodide) and a base (e.g., potassium carbonate) in a polar aprotic solvent like DMF.[5]
-
Deprotection: Cleave the trifluoroacetyl group under mild basic conditions (e.g., aqueous ammonia or potassium carbonate in methanol) to yield the mono-N-alkylated product.
Caption: Workflow for controlled mono-N-alkylation.
The Thiophene Ring: A Hub for Electrophilic Aromatic Substitution
The thiophene ring is electron-rich and readily undergoes electrophilic aromatic substitution (SₑAr). The reaction rate is generally much faster than that of benzene.[6][7]
Guiding Principles of Regioselectivity
The substituent already present on the thiophene ring dictates the position of the incoming electrophile. The 3-(1-amino-2,2,2-trifluoroethyl) group is classified as an activating, ortho, para-directing group.[8] In the context of the 3-substituted thiophene, this means it will direct incoming electrophiles to the C2 and C5 positions. The C2 position is generally favored due to greater stabilization of the cationic intermediate.
Halogenation: Precise Installation of Halogens
Halogenation of thiophenes can be achieved under mild conditions. N-halosuccinimides (NCS, NBS, NIS) are excellent reagents for this purpose, offering better control and safety compared to elemental halogens.[9][10][11][12]
Protocol 3.2.1: Regioselective Bromination
-
Reaction Setup: Dissolve 2,2,2-Trifluoro-1-(thiophen-3-yl)methanamine (1.0 eq.) in a suitable solvent such as acetic acid or a mixture of DCM and THF.
-
Reagent Addition: Add N-bromosuccinimide (NBS) (1.0 eq.) portion-wise at 0 °C to control the exotherm.
-
Reaction Progression: Stir the reaction at room temperature for 1-4 hours. Monitor for the disappearance of the starting material by TLC.
-
Work-up and Purification: Follow the general work-up and purification procedure outlined in Protocol 2.1.1. The major product expected is the 2-bromo-3-substituted thiophene.
Table 2: Conditions for Halogenation of Substituted Thiophenes
| Halogenating Agent | Solvent | Temperature (°C) | Expected Major Product |
| N-Chlorosuccinimide (NCS) | Acetic Acid | 25 | 2-Chloro derivative |
| N-Bromosuccinimide (NBS) | DCM/THF | 0 to 25 | 2-Bromo derivative |
| N-Iodosuccinimide (NIS) | Acetic Acid | 25 | 2-Iodo derivative |
Conditions are based on established methods for the halogenation of activated thiophenes.[12][13]
Vilsmeier-Haack Formylation: Installing an Aldehyde
The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich aromatic rings, including thiophene.[14][15][16][17] The Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), acts as the electrophile.
Protocol 3.3.1: Vilsmeier-Haack Formylation
-
Vilsmeier Reagent Formation: In a two-necked flask under an inert atmosphere, cool anhydrous DMF (3.0 eq.) to 0 °C. Add POCl₃ (1.2 eq.) dropwise, keeping the temperature below 10 °C. Stir for 30 minutes at 0 °C.
-
Substrate Addition: Dissolve 2,2,2-Trifluoro-1-(thiophen-3-yl)methanamine (1.0 eq.) in a minimal amount of anhydrous DMF or 1,2-dichloroethane (DCE) and add it to the Vilsmeier reagent at 0 °C.
-
Reaction: Heat the reaction mixture to 60-80 °C for 2-6 hours.
-
Hydrolysis: Cool the reaction to 0 °C and carefully pour it onto crushed ice. Neutralize with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the solution is basic.
-
Work-up and Purification: Extract the product with an organic solvent, and follow the standard procedure for drying and purification. The expected product is the 2-formyl-3-substituted thiophene.
Caption: Vilsmeier-Haack formylation workflow.
Summary and Future Perspectives
2,2,2-Trifluoro-1-(thiophen-3-yl)methanamine is a molecule of significant synthetic utility, offering two distinct points for chemical modification. The amine functionality, though deactivated by the trifluoromethyl group, can be effectively acylated and alkylated using appropriate protocols. The thiophene ring is highly activated towards electrophilic aromatic substitution, with a strong preference for reaction at the C2 position. The protocols and principles outlined in this guide provide a robust framework for the synthesis of a diverse library of derivatives. These new chemical entities hold considerable promise for applications in drug discovery, agrochemicals, and materials science, and warrant further exploration of their biological and physical properties.
References
-
Thiophen derivatives. Part XVI. The Vilsmeier–Haack reaction with 3- and 4-methoxybenzo[b]thiophen. Journal of the Chemical Society C: Organic. [Link]
-
Chemistry of Polyhalogenated Nitrobutadienes, Part 11: ipso-Formylation of 2-Chlorothiophenes under Vilsmeier-Haack Conditions. Zeitschrift für Naturforschung B. [Link]
-
Thianthrene/TfOH-catalyzed electrophilic halogenations using N-halosuccinimides as the halogen source. Chemical Science. [Link]
-
Chapter 9, thiophene. University of Liverpool. [Link]
-
Halogenation of Aromatic Compounds by N-Bromo- and N-Chlorosuccinimide under Ionic Conditions. The Journal of Organic Chemistry. [Link]
-
Thianthrene/TfOH-catalyzed electrophilic halogenations using N-halosuccinimides as the halogen source. PubMed. [Link]
-
Synthesis and Reactions of Halo- substituted Alkylthiophenes. A Review. ResearchOnline@JCU. [Link]
-
Regioselective Electrophilic Formylation — 3-Substituted Thiophenes as a Case Study. ResearchGate. [Link]
-
Synthesis of Novel 3-Acetyl-2-aminothiophenes and Investigation of their Behaviour in the Reaction with Vilsmeier–Haack Reagent. ResearchGate. [Link]
-
Vilsmeier–Haack reaction. Wikipedia. [Link]
-
Electrophilic substitution reactions of thiophene and thieno[2,3- b ]thiophene heterocycles: a DFT study. ResearchGate. [Link]
-
Trifluoromethyltrimethylsilane: Nucleophilic Trifluoromethylation and Beyond. Chemical Reviews. [Link]
-
Reactivity of Electrophilic Trifluoromethylating Reagents. Open Access LMU. [Link]
-
Electrophilic Substitution of Thiophene and its Derivatives. ResearchGate. [Link]
-
α-(Trifluoromethyl)amine Derivatives via Nucleophilic Trifluoromethylation of Nitrones. The Journal of Organic Chemistry. [Link]
-
An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. RROIJ. [Link]
-
Photocatalytic α-Trifluoromethylthiolation of N-Acyl Amines. ResearchGate. [Link]
-
A rapid method of N-alkylation of amines. Journal of the Chemical Society C: Organic. [Link]
-
The electrophilic aromatic substitution reaction rate for thiophene is greater than that of benzene. Pearson+. [Link]
-
Toward the Synthesis of the Rare N-(Trifluoromethyl)amides and the N-(Difluoromethylene)-N-(trifluoromethyl)amines [RN(CF3)CF2R′] Using BrF3. The Journal of Organic Chemistry. [Link]
-
Electrophilic aromatic directing groups. Wikipedia. [Link]
-
N-Acylation Reactions of Amines. ResearchGate. [Link]
-
Synthesis of α-trifluoromethyl amines. Organic Chemistry Portal. [Link]
-
Friedel–crafts alkylations of indoles, furans, and thiophenes with arylmethyl acetates promoted by trimethylsilyl trifluoromethanesulfonate. ResearchGate. [Link]
-
ChemInform Abstract: The Study of Friedel-Crafts Alkylation Reaction of Thiophenes with Glyoxylate Imine Catalyzed by Fe(III): An Easy Access to α-Aminoesters. ResearchGate. [Link]
-
Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents. PubMed. [Link]
-
Applications of Friedel–Crafts reactions in total synthesis of natural products. PMC. [Link]
-
Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. PMC. [Link]
-
A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. PMC. [Link]
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Application Note & Protocol: A Researcher's Guide to the Safe Handling and Storage of Fluorinated Amines
Introduction: The Unique Utility and Challenges of Fluorinated Amines in Research
The strategic incorporation of fluorine into amine-containing molecules is a powerful tool in modern drug discovery and materials science.[1][2] Fluorine's unique properties, such as its high electronegativity and small size, can significantly enhance a molecule's metabolic stability, binding affinity, and bioavailability.[2][3] However, these same electron-withdrawing effects also introduce significant handling and storage challenges. The altered reactivity, potential for thermal instability, and unique toxicological profiles of fluorinated amines demand a rigorous and informed approach to laboratory safety.[1]
This guide provides a comprehensive framework for the safe handling, storage, and disposal of fluorinated amines, grounded in established safety principles and chemical reactivity data. It is intended for researchers, scientists, and drug development professionals. By understanding the causality behind each protocol, scientists can mitigate risks, ensuring both personal safety and the integrity of their experiments.
Hazard Identification: Understanding the Influence of Fluorine
The hazards associated with fluorinated amines are a combination of the parent amine's properties and the significant influence of the fluorine substituents. It is imperative to consult the Safety Data Sheet (SDS) for each specific compound before any work begins.[1][4]
-
Enhanced Toxicity and Corrosivity: Many fluorinated amines are corrosive to the skin, eyes, and respiratory tract.[1] A critical and unique hazard is the potential for the formation of hydrogen fluoride (HF) upon decomposition or contact with water.[4] HF is extremely corrosive and toxic, causing severe burns that may not be immediately painful but can result in deep tissue damage.
-
Altered Reactivity and Instability: The electron-withdrawing nature of fluorine atoms significantly reduces the basicity of the amine nitrogen.[2][3] This can lead to unexpected reactivity.
-
Reaction with Strong Bases: Can lead to the formation of unstable intermediates that may decompose violently.
-
Reaction with Oxidizing Agents: Can result in vigorous or explosive reactions.[5]
-
Thermal Instability: Some polyfluorinated amines can decompose upon heating, releasing toxic gases like HF and nitrogen oxides.
-
-
Chemical Incompatibilities: A critical aspect of safe handling is avoiding incompatible materials. Fluorinated amines should be segregated from strong acids, bases, and oxidizing agents.[5][6]
Core Protocols for Safe Handling
A systematic approach is essential to minimize exposure and prevent accidents. These protocols are designed to create a self-validating system of safety checks.
Personal Protective Equipment (PPE): A Non-Negotiable Barrier
Standard laboratory PPE is often insufficient. A more robust selection is mandatory for handling fluorinated amines.[1][7]
| PPE Item | Specification | Rationale |
| Gloves | Double-gloving with nitrile or neoprene gloves is strongly recommended.[1] | Provides an extra layer of protection against highly permeable fluorinated compounds. Always consult the glove manufacturer's compatibility chart for the specific chemical and solvent.[1] |
| Eye Protection | Chemical splash goggles and a full-face shield.[1][7] | Offers maximum protection from splashes and corrosive vapors that can cause severe eye damage. |
| Lab Coat | A flame-resistant lab coat with tight-fitting cuffs. A chemically resistant apron is advised for larger quantities.[1] | Protects skin and clothing from contamination. |
| Respiratory Protection | All work must be conducted in a certified chemical fume hood.[1][7] | This is the primary engineering control to prevent inhalation of toxic and corrosive vapors.[1] |
Engineering Controls: Containing the Hazard
The primary engineering control for handling fluorinated amines is a properly functioning chemical fume hood.[1] For highly volatile or particularly hazardous compounds, the use of a glove box with an inert atmosphere is recommended.[1]
Step-by-Step Handling Protocol
-
Preparation and Planning:
-
Thoroughly review the SDS for the specific fluorinated amine and all other reagents.
-
Prepare all necessary equipment, reagents, and quenching solutions before starting the experiment.
-
Ensure an emergency eyewash and safety shower are accessible.
-
Have an appropriate spill kit ready. For small spills, this may include a compatible absorbent material and a neutralizing agent if appropriate.[1]
-
-
Dispensing and Weighing:
-
Perform all transfers inside a chemical fume hood.
-
Use syringes or cannulas for liquid transfers to minimize exposure.
-
Handle solids carefully to avoid creating dust.
-
Securely close the primary container immediately after dispensing.
-
-
Reaction and Quenching:
-
If the compound is air or moisture sensitive, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Add reagents slowly and maintain temperature control, especially for exothermic reactions.
-
Always have a pre-planned and appropriate quenching procedure.
-
Experimental Workflow: Safe Reaction Quenching
Caption: A systematic workflow for the controlled quenching of reactions involving fluorinated amines.
Storage Protocols: Maintaining Chemical Integrity and Safety
Improper storage can lead to degradation, creating hazardous conditions and compromising experimental results.
| Storage Parameter | Condition | Rationale |
| Temperature | Store in a cool, dry, and well-ventilated area.[1][8] Refrigeration (2-8 °C) is often required; refer to the SDS. | Minimizes decomposition and reduces vapor pressure. Avoid storing flammable liquids in standard domestic refrigerators.[5] |
| Atmosphere | Store under an inert atmosphere (Nitrogen or Argon) if sensitive. | Prevents degradation from moisture and air. Many amines are hygroscopic and can absorb moisture, leading to hydrolysis.[9] |
| Container | Use the original manufacturer's container with a tightly sealed lid.[9] If repackaging, ensure material compatibility (e.g., glass or high-density polyethylene with compatible cap liners).[9] | Prevents contamination and container failure. Some fluorinated compounds can attack certain plastics. |
| Location | Store in a designated, chemically resistant cabinet. Segregate from all incompatible materials.[5][6] | Prevents accidental reactions. Specifically, store away from acids, bases, and oxidizing agents.[1][5][6] |
| Labeling | Ensure all containers are clearly labeled with the chemical name and all relevant hazard pictograms.[1] | Essential for hazard communication and proper identification. |
Storage Logic Diagram
Caption: A decision-making diagram for the proper storage of fluorinated amines.
Waste Disposal: Responsible Management
All waste containing fluorinated amines must be treated as hazardous waste.
-
Segregation: Keep fluorinated amine waste separate from other chemical waste streams to avoid dangerous reactions.[10]
-
Containerization: Use a dedicated, clearly labeled, and leak-proof hazardous waste container.
-
Disposal: Adhere strictly to your institution's and local regulations for hazardous waste disposal. Contact your Environmental Health and Safety (EHS) department for guidance on proper disposal procedures.[11] Never dispose of reactive chemicals down the drain or in regular trash.[11]
Conclusion
Fluorinated amines are invaluable in scientific advancement, but their unique chemical properties necessitate a heightened level of safety awareness. A proactive approach, grounded in a thorough understanding of the associated hazards, is paramount. By consistently using appropriate engineering controls and PPE, and by adhering to strict protocols for handling, storage, and disposal, researchers can safely unlock the potential of these powerful compounds. Always prioritize safety: consult the SDS, meticulously plan every experiment, and avoid working alone with highly hazardous materials.[1]
References
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Application Note: Quantitative Analysis of 2,2,2-Trifluoro-1-thiophen-3-ylmethyl-ethylamine
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide with detailed protocols for the quantitative analysis of 2,2,2-Trifluoro-1-thiophen-3-ylmethyl-ethylamine. Three robust analytical methods are presented: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The guide emphasizes the rationale behind methodological choices, adherence to validation standards, and practical implementation for applications ranging from purity assessment to pharmacokinetic analysis.
Introduction and Analytical Strategy
This compound is a synthetic compound featuring a thiophene heterocycle, a primary amine, and a trifluoromethyl group. Its structural motifs are common in medicinal chemistry, suggesting its potential role as a key intermediate or a candidate molecule in drug discovery. Accurate and precise quantification is paramount for ensuring purity of synthetic batches, monitoring reaction kinetics, and conducting preclinical studies.
The selection of an appropriate analytical method is dictated by the analyte's physicochemical properties and the specific requirements of the analysis, such as required sensitivity, selectivity, and sample matrix complexity.
-
HPLC-UV: A widely accessible and robust technique suitable for routine analysis of the compound in relatively clean matrices, leveraging the UV absorbance of the thiophene ring.
-
GC-MS: Ideal for analyzing volatile and thermally stable compounds. Due to the polar primary amine, derivatization is recommended to enhance chromatographic performance and prevent peak tailing.
-
LC-MS/MS: The gold standard for high-sensitivity, high-selectivity quantification, especially in complex biological matrices where matrix effects can be significant.
All methods described herein are designed to be validated according to the principles outlined in the ICH Q2(R1) guideline to ensure they are fit for their intended purpose.[1][2]
Method 1: Reversed-Phase HPLC with UV Detection
Principle and Rationale
This method separates the analyte from impurities based on its partitioning between a nonpolar stationary phase (C18) and a polar mobile phase. The primary amine group makes the analyte's retention sensitive to the pH of the mobile phase. A slightly acidic mobile phase (pH ~3-4) ensures the amine is protonated, leading to sharp, symmetrical peaks and reproducible retention. The thiophene moiety provides a suitable chromophore for UV detection, typically exhibiting maximum absorbance around 230-240 nm.
Detailed Experimental Protocol
2.2.1. Reagents and Materials
-
Acetonitrile (ACN): HPLC grade or higher.
-
Water: Deionized (DI) water, 18.2 MΩ·cm.
-
Formic Acid: LC-MS grade or equivalent.
-
Reference Standard: this compound, purity >98%.
-
Sample Diluent: 50:50 (v/v) Acetonitrile:Water.
2.2.2. Instrumentation and Chromatographic Conditions
-
HPLC System: Agilent 1200 Series or equivalent, equipped with a quaternary pump, autosampler, column oven, and UV-Vis Diode Array Detector (DAD).
-
Column: Phenomenex Luna C18(2), 150 mm x 4.6 mm, 5 µm particle size (or equivalent).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 235 nm.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 10 15.0 90 17.0 90 17.1 10 | 20.0 | 10 |
2.2.3. Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the sample diluent.
-
Sample Preparation: Dissolve the sample in the diluent to achieve a final concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
Data Analysis and Method Validation
Quantification is based on the peak area of the analyte compared to a linear calibration curve. The method should be validated according to ICH Q2(R1) guidelines.[1][3]
Table 1: HPLC-UV Method Validation Parameters and Acceptance Criteria
| Parameter | Specification | Typical Acceptance Criteria |
|---|---|---|
| Specificity | No interference from blank, placebo, or impurities at the analyte's retention time. | Peak purity index > 0.995 |
| Linearity | Minimum of 5 concentrations. | Correlation coefficient (r²) ≥ 0.999 |
| Range | Established from linearity studies. | e.g., 1 - 100 µg/mL |
| Accuracy | % Recovery at 3 concentration levels (low, mid, high). | 98.0% - 102.0% recovery |
| Precision | Repeatability (n=6) and Intermediate Precision. | RSD ≤ 2.0% |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1. | Must be precise and accurate (RSD ≤ 10%) |
| Robustness | Small variations in flow rate, column temp, mobile phase pH. | System suitability parameters remain within limits. |
HPLC-UV Workflow Diagram
Caption: Workflow for HPLC-UV quantification.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
Principle and Rationale
GC-MS is a powerful technique for separating and identifying volatile compounds. The primary amine in the target analyte contains an active hydrogen, which can cause peak tailing and poor reproducibility due to interactions with active sites in the GC system. To mitigate this, derivatization is highly recommended. Acylation with trifluoroacetic anhydride (TFAA) converts the polar amine into a less polar, more volatile, and thermally stable amide derivative, resulting in improved peak shape and sensitivity. Following separation on a capillary column, the analyte is identified and quantified using mass spectrometry, typically in Selected Ion Monitoring (SIM) mode for enhanced sensitivity.
Detailed Experimental Protocol
3.2.1. Reagents and Materials
-
Ethyl Acetate: GC grade, anhydrous.
-
Trifluoroacetic Anhydride (TFAA): Derivatization grade.
-
Pyridine: Anhydrous.
-
Reference Standard: this compound, purity >98%.
-
Internal Standard (IS): e.g., Naphthalene-d8 or a suitable structural analog.
3.2.2. Instrumentation and Analytical Conditions
-
GC-MS System: Agilent 7890 GC with 5977 MS or equivalent.
-
Column: Agilent DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless, 1 µL injection.
-
Oven Program:
-
Initial: 80 °C, hold for 1 min.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
MS Transfer Line: 280 °C.
-
Ion Source: 230 °C (Electron Impact, EI).
-
Quadrupole: 150 °C.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Hypothetical ions for the TFAA derivative would be chosen based on a full scan analysis (e.g., molecular ion, fragments from loss of CF3).
3.2.3. Derivatization and Sample Preparation
-
Stock Solutions: Prepare separate stock solutions of the reference standard and internal standard in ethyl acetate (e.g., 1000 µg/mL).
-
Calibration Standards: In a series of GC vials, add appropriate aliquots of the standard stock solution. Add a fixed amount of the internal standard to each vial.
-
Derivatization:
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add 50 µL of ethyl acetate and 50 µL of TFAA.
-
Cap the vials tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature. The sample is ready for injection.
-
-
Sample Preparation: Prepare the unknown sample in the same manner, adding the internal standard before the derivatization step.
Data Analysis and Method Validation
Quantification is performed by constructing a calibration curve of the peak area ratio (analyte/internal standard) versus concentration.
Table 2: GC-MS Method Validation Parameters and Acceptance Criteria
| Parameter | Specification | Typical Acceptance Criteria |
|---|---|---|
| Specificity | No interfering peaks from blank matrix at the retention times of the analyte and IS. | Chromatographic resolution > 1.5 |
| Linearity | Minimum of 5 concentrations. | Correlation coefficient (r²) ≥ 0.998 |
| Range | Established from linearity studies. | e.g., 0.1 - 25 µg/mL |
| Accuracy | % Recovery at 3 concentration levels. | 95.0% - 105.0% recovery |
| Precision | Repeatability and Intermediate Precision. | RSD ≤ 5.0% |
| LOQ | S/N ratio of 10:1 for the quantifier ion. | Must be precise and accurate (RSD ≤ 15%) |
| Robustness | Small variations in oven ramp rate, final temperature. | System suitability passes. |
GC-MS Workflow Diagram
Caption: Workflow for GC-MS quantification with derivatization.
Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle and Rationale
LC-MS/MS provides unparalleled sensitivity and selectivity, making it the method of choice for quantifying low concentrations of the analyte in complex biological matrices like plasma or tissue homogenates.[4] The analyte is separated using reversed-phase LC, similar to the HPLC-UV method. The key difference is the detector: a tandem mass spectrometer. The compound is ionized, typically using electrospray ionization (ESI) in positive mode to form the protonated molecule [M+H]⁺. This precursor ion is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and specific product ions are monitored in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), drastically reduces background noise and allows for quantification at the pg/mL level.[5][6]
Detailed Experimental Protocol
4.2.1. Reagents and Materials
-
Acetonitrile and Methanol: LC-MS grade.
-
Water: LC-MS grade.
-
Formic Acid: LC-MS grade.
-
Reference Standard: this compound, purity >98%.
-
Internal Standard (IS): A stable isotope-labeled version of the analyte (e.g., deuterated) is ideal. If unavailable, a close structural analog can be used.
4.2.2. Instrumentation and Analytical Conditions
-
LC System: Shimadzu Nexera or equivalent.
-
MS System: Sciex 6500+ QTRAP or equivalent triple quadrupole mass spectrometer.
-
Column: Waters Acquity UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm (or equivalent).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Gradient Program: Optimized for short run times (e.g., 0-95% B in 3 minutes).
-
Ion Source: Electrospray Ionization (ESI), Positive Mode.
-
Key MS Parameters:
-
IonSpray Voltage: +5500 V
-
Source Temperature: 550 °C
-
Curtain Gas: 35 psi
-
MRM Transitions: To be determined by infusing a standard solution. The precursor ion will be [M+H]⁺. Product ions will be selected based on stability and intensity.
-
4.2.3. Sample Preparation (e.g., for Plasma)
-
Protein Precipitation: To a 50 µL aliquot of plasma in a microcentrifuge tube, add 150 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex: Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge: Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Transfer: Carefully transfer the supernatant to an autosampler vial.
-
Inject: Inject 5 µL into the LC-MS/MS system.
Data Analysis and Method Validation
Quantification is based on the peak area ratio of the analyte MRM transition to the internal standard MRM transition.
Table 3: LC-MS/MS Method Validation Parameters and Acceptance Criteria
| Parameter | Specification | Typical Acceptance Criteria |
|---|---|---|
| Specificity & Selectivity | No interference in blank matrix from at least 6 different sources. | Response at analyte RT <20% of LLOQ response. |
| Linearity | Minimum of 6 concentrations. | Correlation coefficient (r²) ≥ 0.995, weighted regression (1/x or 1/x²) often used. |
| Range | e.g., 0.1 - 500 ng/mL | |
| Accuracy & Precision | Intra- and inter-day at 4 levels (LLOQ, LQC, MQC, HQC). | Accuracy: within ±15% of nominal (±20% at LLOQ). Precision: RSD ≤ 15% (≤ 20% at LLOQ). |
| Matrix Effect | Assessed by post-column infusion or comparing responses in neat vs. post-extraction spiked samples. | IS-normalized matrix factor should be consistent across lots. |
| Recovery | Extraction efficiency. | Should be consistent and reproducible. |
LC-MS/MS Workflow Diagram
Caption: Workflow for LC-MS/MS bioanalysis.
References
-
ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Davis, B. T. V., et al. (2023). Fluorinated Ethylamines as Electrospray-Compatible Neutral pH Buffers for Native Mass Spectrometry. Analytical Chemistry, 95(48). [Link]
-
International Council for Harmonisation (ICH). Quality Guidelines. [Link]
-
Kanwal, N. (Slideshare). ICH Q2 Analytical Method Validation. [Link]
-
Abraham Entertainment. (2022). ICH Q2 R1: Mastering Analytical Method Validation. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Al-Tannak, N. F., et al. (2024). Advancing Antibiotic Residue Analysis: LC-MS/MS Methodology for Ticarcillin Degradation Products in Tomato Leaves. National Institutes of Health (NIH). [Link]
-
Eurofins. (2018). Analytical Method Summaries. [Link]
-
Eurofins. (2022). Analytical Method Summaries. [Link]
Sources
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- 6. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
Application Notes and Protocols for Assay Development with 2,2,2-Trifluoro-1-thiophen-3-ylmethyl-ethylamine
Introduction: Unveiling the Potential of a Novel Thiophene Derivative
The intersection of fluorine chemistry and heterocyclic compounds has yielded numerous molecules with significant therapeutic potential. The subject of this guide, 2,2,2-Trifluoro-1-thiophen-3-ylmethyl-ethylamine, is a novel chemical entity that combines the biologically active thiophene ring with a trifluoroethylamine moiety. Thiophene and its derivatives are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory properties.[1][2] The introduction of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[3]
Given these structural features, we hypothesize that this compound may act as an inhibitor of monoamine oxidases (MAOs). MAOs are mitochondrial enzymes crucial in the metabolism of neurotransmitters, and their inhibition is a key therapeutic strategy for neurodegenerative disorders such as Parkinson's disease and depression.[4][5][6] This document provides a comprehensive guide for researchers, scientists, and drug development professionals to develop and execute assays to characterize the inhibitory potential of this compound against MAO-A and MAO-B.
Part 1: Characterization of this compound as a Monoamine Oxidase B (MAO-B) Inhibitor
Principle of the Assay
The primary assay to determine the inhibitory effect of this compound on MAO-B activity is a robust and sensitive fluorometric method. This assay quantifies the activity of MAO-B by detecting the production of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a monoamine substrate by the enzyme.[4][7][8] The generated H₂O₂ reacts with a specific probe in the presence of horseradish peroxidase (HRP) to produce a highly fluorescent compound, which can be measured using a fluorescence microplate reader. The intensity of the fluorescence is directly proportional to the amount of H₂O₂ produced and thus to the MAO-B activity. A decrease in fluorescence in the presence of the test compound indicates inhibition of the enzyme.
Experimental Workflow for IC₅₀ Determination
Caption: Workflow for determining the IC₅₀ of this compound against MAO-B.
Detailed Protocol for IC₅₀ Determination
This protocol is designed for a 96-well microplate format and can be adapted for high-throughput screening.[6][9]
Materials and Reagents:
-
This compound (Test Compound)
-
Recombinant Human Monoamine Oxidase B (MAO-B)
-
MAO-B Substrate (e.g., p-Tyramine)
-
MAO Assay Buffer
-
Fluorescent Probe (e.g., OxiRed™ Probe)
-
Horseradish Peroxidase (HRP)
-
Known MAO-B Inhibitor (Positive Control, e.g., Selegiline or Pargyline)[8]
-
DMSO (for dissolving the test compound)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Preparation of Reagents:
-
Test Compound: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of dilutions in MAO Assay Buffer to achieve the desired final concentrations for the assay.
-
Positive Control: Prepare a stock solution and serial dilutions of the known MAO-B inhibitor in a similar manner to the test compound.
-
MAO-B Enzyme: Dilute the recombinant human MAO-B to the desired concentration in MAO Assay Buffer. The optimal concentration should be determined empirically to ensure the reaction is in the linear range.
-
Working Reagent: Prepare a working solution containing the MAO-B substrate, fluorescent probe, and HRP in MAO Assay Buffer according to the manufacturer's instructions.[8]
-
-
Assay Setup (in a 96-well plate):
-
Blank Wells: Add MAO Assay Buffer.
-
Control Wells (100% enzyme activity): Add MAO-B enzyme solution and the corresponding concentration of DMSO.
-
Test Wells: Add MAO-B enzyme solution and the desired concentrations of the test compound.
-
Positive Control Wells: Add MAO-B enzyme solution and the desired concentrations of the known MAO-B inhibitor.
-
-
Pre-incubation:
-
Mix the contents of the wells thoroughly.
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow the test compound and the positive control to interact with the enzyme.[8]
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding the Working Reagent to all wells.
-
-
Incubation and Measurement:
-
Immediately start measuring the fluorescence intensity kinetically over 30-60 minutes at an excitation wavelength of ~535 nm and an emission wavelength of ~587 nm.[7] Alternatively, for an endpoint assay, incubate the plate at 37°C for 30-60 minutes, protected from light, and then measure the fluorescence.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in fluorescence) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(Control Rate - Test Rate) / Control Rate] x 100
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a four-parameter logistic non-linear regression model.[10]
-
Part 2: Determining the Selectivity for MAO-B over MAO-A
Rationale: Determining the selectivity of an inhibitor for MAO-B over MAO-A is critical, as non-selective inhibitors can lead to undesirable side effects. Selective MAO-B inhibitors are preferred for the treatment of Parkinson's disease.[11]
Protocol: A parallel assay is conducted using recombinant human MAO-A. The protocol is identical to the one described for MAO-B, with the following substitutions:
-
Enzyme: Recombinant Human Monoamine Oxidase A (MAO-A)
-
Positive Control: A known MAO-A inhibitor (e.g., Clorgyline)[8]
Data Presentation: The inhibitory activities of this compound against MAO-A and MAO-B are summarized in a table for easy comparison. The selectivity index (SI) is calculated as the ratio of the IC₅₀ value for MAO-A to the IC₅₀ value for MAO-B. A higher SI value indicates greater selectivity for MAO-B.
| Enzyme | IC₅₀ (µM) [Hypothetical Data] | Selectivity Index (SI) [IC₅₀(MAO-A)/IC₅₀(MAO-B)] |
| MAO-A | 50 | 100 |
| MAO-B | 0.5 |
Part 3: Investigating the Mechanism of Inhibition
Introduction: Understanding the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) provides valuable insights into how the inhibitor interacts with the enzyme. This is crucial for lead optimization in drug discovery.[12][13]
Methodology: Enzyme kinetic studies are performed by measuring the initial reaction rates at various substrate concentrations in the absence and presence of different fixed concentrations of this compound. For identifying competitive inhibitors, it is recommended to use substrate concentrations at or below the Michaelis constant (Kₘ).[10]
Data Analysis and Visualization: The data are analyzed using double reciprocal plots, such as the Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]). The pattern of the lines on the plot reveals the mechanism of inhibition.
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- 5. Monoamine Oxidase Assays [cellbiolabs.com]
- 6. bioassaysys.com [bioassaysys.com]
- 7. Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) - Creative Biolabs [neuros.creative-biolabs.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Recent updates on structural insights of MAO-B inhibitors: a review on target-based approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A standard operating procedure for an enzymatic activity inhibition assay [ouci.dntb.gov.ua]
Application Notes and Protocols for the Large-Scale Synthesis of 2,2,2-Trifluoro-1-thiophen-3-ylmethyl-ethylamine
Abstract
This document provides a comprehensive guide for the large-scale synthesis of 2,2,2-Trifluoro-1-thiophen-3-ylmethyl-ethylamine, a valuable building block in medicinal chemistry and drug development. The trifluoromethyl group is a key pharmacophore known to enhance metabolic stability and lipophilicity. This guide details a robust two-step synthetic pathway commencing with the preparation of a key ketone intermediate, followed by a high-yield reductive amination. The protocols are designed for scalability, with in-depth explanations of the chemical principles, safety considerations, and methods for purification and characterization, tailored for researchers, scientists, and professionals in the pharmaceutical industry.
Introduction and Strategic Overview
The synthesis of chiral amines, particularly those containing a trifluoromethyl moiety, is of significant interest in the development of novel therapeutics. The target molecule, this compound, combines the metabolically robust trifluoroethyl group with a thiophene scaffold, a heterocycle present in numerous approved drugs.
Our synthetic strategy is a two-stage process designed for efficiency and scalability. The core of this approach is the reductive amination of a ketone precursor. This method is widely recognized for its reliability in forming C-N bonds and for avoiding the over-alkylation issues often associated with direct alkylation of amines.[1][2]
The overall synthetic workflow is as follows:
-
Stage 1: Synthesis of the Ketone Precursor. Preparation of 3-(2,2,2-trifluoroacetyl)thiophene via Friedel-Crafts acylation of a suitable thiophene starting material.
-
Stage 2: Reductive Amination. Conversion of the ketone to the target primary amine using an ammonia source and a selective reducing agent.
This document will elaborate on each stage, providing detailed, step-by-step protocols, mechanistic insights, and guidance on process optimization for large-scale production.
Figure 1: Overall workflow for the synthesis of the target amine.
Stage 1: Synthesis of 3-(2,2,2-trifluoroacetyl)thiophene
The key precursor for the reductive amination is the trifluoromethyl ketone derivative of thiophene. This is accessible via a Friedel-Crafts acylation reaction.
Mechanistic Insight and Regioselectivity
Friedel-Crafts acylation is a classic electrophilic aromatic substitution. A Lewis acid catalyst activates the acylating agent (trifluoroacetic anhydride) to generate a highly electrophilic acylium ion, which is then attacked by the electron-rich thiophene ring.
A critical consideration is the regioselectivity of this reaction on an unsubstituted thiophene ring. Electrophilic attack at the C2 (or C5) position is strongly favored over the C3 (or C4) position. This is because the carbocation intermediate formed from C2 attack is more stable, with three possible resonance structures distributing the positive charge, compared to only two resonance structures for C3 attack.[3] Consequently, the direct acylation of thiophene will yield 2-(2,2,2-trifluoroacetyl)thiophene as the major product.
To obtain the desired 3-substituted isomer, this protocol will proceed with the acylation of thiophene, followed by careful purification to isolate the minor 3-isomer. For large-scale processes where maximizing the yield of the 3-isomer is critical, alternative strategies such as using a 3-substituted thiophene with a directing group or employing advanced C-H activation catalysis should be considered.[4]
Protocol: Friedel-Crafts Acylation of Thiophene
This protocol is designed for a 1-mole scale and can be adjusted proportionally.
Table 1: Reagents and Materials for Stage 1
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (1-mol scale) | Molar Equivalents | Notes |
| Thiophene | 84.14 | 84.1 g (79.0 mL) | 1.0 | Reagent grade, anhydrous |
| Trifluoroacetic Anhydride (TFAA) | 210.03 | 231.0 g (155.1 mL) | 1.1 | Acylating agent |
| Tin(IV) Chloride (SnCl₄) | 260.51 | 286.6 g (129.7 mL) | 1.1 | Lewis acid catalyst, handle in a fume hood |
| Dichloromethane (DCM) | 84.93 | 2.0 L | - | Anhydrous, reaction solvent |
| Hydrochloric Acid (1 M aq.) | - | 1.0 L | - | For quenching |
| Saturated Sodium Bicarbonate | - | 1.0 L | - | For neutralization |
| Brine | - | 500 mL | - | For washing |
| Anhydrous Magnesium Sulfate | 120.37 | 50 g | - | Drying agent |
Experimental Procedure:
-
Reaction Setup: Assemble a 5 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet. Ensure all glassware is oven-dried.
-
Initial Charging: Charge the flask with anhydrous dichloromethane (1.5 L) and thiophene (84.1 g). Begin stirring and cool the mixture to 0°C using an ice-water bath.
-
Catalyst Addition: Under a nitrogen atmosphere, slowly add tin(IV) chloride (286.6 g) to the stirred solution via the dropping funnel over 30 minutes, maintaining the internal temperature below 5°C.
-
Acylating Agent Addition: In a separate dry flask, dissolve trifluoroacetic anhydride (231.0 g) in anhydrous dichloromethane (500 mL). Transfer this solution to the dropping funnel and add it dropwise to the reaction mixture over 1.5 to 2 hours. The temperature should be maintained between 0°C and 5°C throughout the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0°C for an additional hour, then let it warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.
-
Quenching: Once the reaction is complete, cool the flask back to 0°C. Very carefully and slowly, quench the reaction by adding 1 M HCl (1.0 L) dropwise. Caution: The initial quenching is highly exothermic and will release HCl gas. Ensure adequate ventilation and control the addition rate to keep the temperature below 20°C.
-
Work-up: Transfer the mixture to a large separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (500 mL), water (500 mL), saturated sodium bicarbonate solution (1.0 L), and finally brine (500 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product as a mixture of 2- and 3-acyl isomers.
-
Purification: The isomers can be separated by fractional distillation under reduced pressure or by large-scale flash column chromatography on silica gel. The 3-isomer is the higher boiling point fraction.
Stage 2: Large-Scale Reductive Amination
This stage converts the synthesized 3-(2,2,2-trifluoroacetyl)thiophene into the target primary amine. A one-pot reductive amination is the method of choice for its efficiency.
Rationale for Reagent Selection
-
Amine Source: Ammonium acetate (NH₄OAc) serves as a convenient in-situ source of ammonia. The acetate salt also helps to maintain a mildly acidic pH, which is optimal for the initial formation of the imine intermediate.[1]
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a highly selective reducing agent for imines and iminium ions.[1][5] It is milder than sodium borohydride (NaBH₄) and will not significantly reduce the starting ketone before imine formation.[2] Its use avoids the toxicity concerns and waste disposal issues associated with sodium cyanoborohydride (NaBH₃CN).[2]
-
Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) are suitable solvents as they are compatible with NaBH(OAc)₃, which is sensitive to protic solvents like methanol.[5]
Figure 2: Simplified mechanism of reductive amination.
Protocol: Reductive Amination of 3-(2,2,2-trifluoroacetyl)thiophene
This protocol is based on a 0.5-mole scale of the ketone precursor.
Table 2: Reagents and Materials for Stage 2
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (0.5-mol scale) | Molar Equivalents | Notes |
| 3-(2,2,2-trifluoroacetyl)thiophene | 180.15 | 90.1 g | 1.0 | Purified from Stage 1 |
| Ammonium Acetate (NH₄OAc) | 77.08 | 192.7 g | 5.0 | Ammonia source, use a large excess |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | 211.94 | 158.9 g | 1.5 | Reducing agent, moisture-sensitive |
| 1,2-Dichloroethane (DCE) | 98.96 | 2.5 L | - | Anhydrous, reaction solvent |
| Saturated Sodium Bicarbonate | - | 2.0 L | - | For quenching and work-up |
| Dichloromethane (DCM) | 84.93 | 1.5 L (for extraction) | - | Extraction solvent |
| Anhydrous Sodium Sulfate | 142.04 | 50 g | - | Drying agent |
Experimental Procedure:
-
Reaction Setup: In a 5 L reactor equipped with a mechanical stirrer and nitrogen inlet, add 3-(2,2,2-trifluoroacetyl)thiophene (90.1 g), ammonium acetate (192.7 g), and anhydrous 1,2-dichloroethane (2.5 L).
-
Imine Formation: Stir the suspension at room temperature for 1-2 hours to facilitate the initial formation of the imine intermediate.
-
Reduction: In portions, carefully add sodium triacetoxyborohydride (158.9 g) to the reaction mixture over approximately 1 hour. A slight exotherm may be observed. Maintain the temperature below 30°C.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the disappearance of the imine intermediate and the formation of the product by TLC or LC-MS.
-
Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution (2.0 L). Stir vigorously for 30 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with dichloromethane (3 x 500 mL).
-
Washing and Drying: Combine all organic layers and wash with brine (500 mL). Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amine.
Purification and Characterization of Final Product
Primary amines can be challenging to purify via standard silica gel chromatography due to their basicity, which can lead to tailing and product loss.[6] Large-scale purification should prioritize non-chromatographic methods.
Large-Scale Purification Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude amine product in a suitable organic solvent like ethyl acetate (2 L).
-
Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1 M HCl (aq) (3 x 500 mL). The amine will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic phase.
-
Basification: Combine the acidic aqueous extracts and cool in an ice bath. Slowly add a concentrated base (e.g., 6 M NaOH) with stirring until the pH is >12. This will deprotonate the ammonium salt and liberate the free amine.
-
Final Extraction: Extract the free amine from the basic aqueous solution using dichloromethane (3 x 500 mL).
-
Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and carefully remove the solvent under reduced pressure to yield the purified this compound.
Characterization
The final product should be characterized using standard analytical techniques.
Table 3: Expected Analytical Data
| Technique | Expected Characteristics |
| ¹H NMR | Signals corresponding to the thiophene ring protons (typically in the δ 7.0-7.5 ppm region), a quartet for the methine proton (CH-CF₃) due to coupling with the CF₃ group, a multiplet for the methylene protons (CH₂-Thiophene), and a broad singlet for the amine protons (-NH₂). |
| ¹³C NMR | Resonances for the thiophene carbons, a quartet for the carbon attached to the CF₃ group (due to C-F coupling), and signals for the methine and methylene carbons. |
| ¹⁹F NMR | A singlet or a doublet corresponding to the -CF₃ group. |
| IR | Characteristic N-H stretching bands for a primary amine (around 3300-3400 cm⁻¹), C-H stretching for the aromatic and aliphatic groups, and strong C-F stretching bands (around 1100-1300 cm⁻¹).[7] |
| Mass Spec | The molecular ion peak (M⁺) should be observable. Common fragmentation patterns would include the loss of the CF₃ group and cleavage of the C-C bond adjacent to the amine. |
| Purity (HPLC) | >98% |
Safety and Handling
-
General: All manipulations should be performed in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
-
Thiophene: Flammable liquid and harmful if swallowed.
-
Trifluoroacetic Anhydride (TFAA): Highly corrosive and causes severe skin burns and eye damage. Reacts violently with water.
-
Tin(IV) Chloride (SnCl₄): Corrosive and causes severe skin burns and eye damage. Reacts with moisture in the air to produce corrosive HCl fumes.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): Reacts with water to produce flammable gases. Handle in a dry environment.
-
Solvents (DCM, DCE): Dichloromethane and 1,2-dichloroethane are suspected carcinogens. Minimize exposure.
-
Quenching: The quenching of the Friedel-Crafts reaction with water/acid and the reductive amination with bicarbonate solution are exothermic and release gas. Perform these steps slowly and with adequate cooling.
References
-
A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives. (n.d.). American Chemical Society. Retrieved from [Link]
-
Design and Structural Characterization of Ferrocenyl Bithiophene Thioketone-Based Iron Complexes. (2023). MDPI. Retrieved from [Link]
-
Selective and Waste-Free Isolation of High Purity Primary Amines from Amine and Reaction Mixtures by Selective Ammonium Carbamate Crystallization. (2023). ResearchGate. Retrieved from [Link]
-
Trichloroacetic acid fueled practical amine purifications. (2022). PubMed Central. Retrieved from [Link]
-
Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. (2014). TSI Journals. Retrieved from [Link]
-
Friedel—Crafts Acylation of Furan and Thiophene Using Ytterbium(III) Trifluoromethanesulfonate in [BPy][BF4] Ionic Liquid. (2005). ResearchGate. Retrieved from [Link]
-
How do I purify ionizable organic amine compounds using flash column chromatography? (2023). Biotage. Retrieved from [Link]
- A kind of friedel-crafts acylation of trifluoroacetic acid catalysis. (n.d.). Google Patents.
- Process for the purification of amines. (n.d.). Google Patents.
-
Regioselectivity in Friedel–Crafts acylation of thiophene. (2017). Chemistry Stack Exchange. Retrieved from [Link]
-
Friedel-Crafts acylation of furan and thiophene using ytterbimn(nl) trifluoromethanesulfonate in [BPy ][BF 4] ionic liquid. (2005). Zenodo. Retrieved from [Link]
-
Reductive amination. (n.d.). Wikipedia. Retrieved from [Link]
-
Phase-Vanishing Method: Friedel-Crafts Acylation of Thiophene with Tin Tetrachloride and its Application to Convenient Parallel Synthesis. (2009). ResearchGate. Retrieved from [Link]
-
Myers, A. (n.d.). Reductive Amination. Harvard University. Retrieved from [Link]
-
Reductive Amination, and How It Works. (2017). Master Organic Chemistry. Retrieved from [Link]
-
Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved from [Link]
-
2,2,2-Trifluoroethylamine hydrochloride. (n.d.). PubChem. Retrieved from [Link]
-
2,2,2-Trifluoroethylamine. (n.d.). NIST WebBook. Retrieved from [Link]
- Acylation of thiophene. (n.d.). Google Patents.
-
Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. (2013). Royal Society of Chemistry. Retrieved from [Link]
-
Trifluoroethylamine. (n.d.). Changzhou Kangmei Chemical Industry Co.,Limited. Retrieved from [Link]
-
Thiopheneethanamine. (n.d.). PubChem. Retrieved from [Link]
-
Methiopropamine: An Analytical Profile. (2011). Microgram Journal. Retrieved from [Link]
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- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 6. biotage.com [biotage.com]
- 7. 2,2,2-Trifluoroethylamine [webbook.nist.gov]
Application Notes and Protocols: The Strategic Use of Trifluoromethylamines as Bioisosteres in Drug Discovery
Introduction: Beyond Classical Bioisosterism
In the landscape of modern drug discovery, the strategic modification of lead compounds to optimize their pharmacokinetic and pharmacodynamic profiles is a cornerstone of success. Bioisosterism, the replacement of a functional group with another that retains similar biological activity, has evolved from a simple concept of atomic substitution to a sophisticated strategy for fine-tuning molecular properties.[1] Among the array of bioisosteric replacements, the trifluoromethylamine moiety has emerged as a powerful tool for medicinal chemists, offering a unique combination of physicochemical properties that can address common challenges in drug development, such as poor metabolic stability and undesirable basicity.[2][3]
This guide provides an in-depth exploration of trifluoromethylamines as bioisosteres, moving beyond theoretical concepts to deliver practical, field-proven insights and detailed experimental protocols. It is designed for researchers, scientists, and drug development professionals seeking to leverage this versatile functional group to design more effective and durable therapeutic agents.
The Trifluoromethylamine Moiety: A Profile of Advantageous Properties
The strategic incorporation of a trifluoromethyl group adjacent to a nitrogen atom imparts a unique set of properties that can be harnessed to overcome various drug design hurdles. The strong electron-withdrawing nature of the trifluoromethyl group is central to these effects.[4]
Modulation of Basicity (pKa)
A primary advantage of the trifluoromethylamine group is its ability to significantly reduce the basicity of the nitrogen atom.[2] This is a critical consideration in drug design, as the pKa of an amine influences its ionization state at physiological pH, which in turn affects its solubility, permeability, target engagement, and potential for off-target effects.[5][6] Highly basic amines can lead to interactions with acidic phospholipids, potentially causing phospholipidosis, or with the hERG channel, leading to cardiotoxicity. By lowering the pKa, the trifluoromethylamine group can mitigate these risks.
Table 1: Comparative Physicochemical Properties of Benzylamine and its Trifluoromethylated Analog
| Compound | Structure | pKa (of conjugate acid) | LogP | Rationale for Property Change |
| Benzylamine | 9.33 | 1.09 | The lone pair on the nitrogen is readily available for protonation. | |
| 4-(Trifluoromethyl)benzylamine | ~8.60 (Predicted) | 1.66 | The potent electron-withdrawing trifluoromethyl group reduces the electron density on the nitrogen, making it less basic.[7] |
Enhancement of Metabolic Stability
The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, making the trifluoromethyl group exceptionally resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 (CYP) enzymes.[1][8] When a trifluoromethylamine is used to replace a metabolically labile group, such as an amide or a simple alkylamine, the resulting analog often exhibits a significantly longer half-life and improved bioavailability.[2][9] This "metabolic blocking" strategy is a key application of trifluoromethylamines in drug design.
Increased Lipophilicity
The trifluoromethyl group is significantly more lipophilic than a hydrogen atom or a methyl group.[7] This increased lipophilicity can enhance a drug candidate's ability to cross cellular membranes, including the blood-brain barrier, and to access hydrophobic binding pockets within target proteins.[10] However, it is crucial to balance this increase in lipophilicity to avoid potential issues with solubility and off-target effects.
Diagrammatic Representation of Bioisosteric Replacement
The versatility of the trifluoromethylamine group allows for its use as a bioisostere for several common functional groups. The following diagram illustrates this concept, highlighting the structural and electronic mimicry that underpins its utility.
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- 7. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Exploring physicochemical space via a bioisostere of the trifluoromethyl and ethyl groups (BITE): attenuating lipophilicity in fluorinated analogues of Gilenya® for multiple sclerosis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,2,2-Trifluoro-1-thiophen-3-ylmethyl-ethylamine
Welcome to the technical support center for the synthesis of 2,2,2-Trifluoro-1-thiophen-3-ylmethyl-ethylamine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important fluorinated amine. The introduction of a trifluoromethyl group can significantly enhance the metabolic stability and bioavailability of drug candidates.[1][2] However, the synthesis of such compounds can present unique challenges.[3][4] This resource provides in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yield and purity.
I. Troubleshooting Guide: Addressing Common Synthesis Issues
This section addresses specific problems that may arise during the synthesis of this compound, which is typically achieved through the reductive amination of 3-thiophenecarboxaldehyde with 2,2,2-trifluoroethylamine.
Issue 1: Low Overall Reaction Yield
Question: My reductive amination reaction is resulting in a low yield of the desired product, this compound. What are the potential causes and how can I improve the yield?
Answer:
Low yields in this synthesis can stem from several factors, primarily related to imine formation and the subsequent reduction step.
Potential Causes & Solutions:
-
Incomplete Imine Formation: The initial condensation of 3-thiophenecarboxaldehyde and 2,2,2-trifluoroethylamine to form the corresponding imine is a critical equilibrium-driven step.
-
Causality: Water is a byproduct of this reaction. Its presence can shift the equilibrium back towards the starting materials, thus reducing the concentration of the imine available for reduction.
-
Solution:
-
Dehydration: Employ a dehydrating agent to remove water as it is formed. Molecular sieves (3Å or 4Å) are a common and effective choice. Ensure the sieves are properly activated before use.
-
Azeotropic Removal: For reactions run at higher temperatures, a Dean-Stark apparatus can be used to azeotropically remove water with a suitable solvent like toluene.
-
-
-
Inefficient Reduction of the Imine: The choice and handling of the reducing agent are crucial for a high-yielding reaction.
-
Causality: Sodium borohydride (NaBH₄) is a common reducing agent for this transformation. Its reactivity can be influenced by the solvent and temperature. Side reactions, such as the reduction of the starting aldehyde, can compete with the desired imine reduction.
-
Solution:
-
Choice of Reducing Agent: While NaBH₄ is often sufficient, stronger reducing agents like sodium triacetoxyborohydride (STAB) can be more effective, particularly for challenging substrates. STAB is generally milder and more selective for imines over aldehydes.
-
Reaction Conditions: When using NaBH₄, the reaction is typically run in an alcoholic solvent like methanol or ethanol at a reduced temperature (0 °C to room temperature). A patent suggests that for the reduction of a similar intermediate, the temperature is preferably -5 to 20 °C.[5]
-
Order of Addition: Add the reducing agent portion-wise to the reaction mixture containing the pre-formed imine. This can help to control the reaction temperature and minimize side reactions.
-
-
-
Degradation of Starting Materials or Product: Thiophene-containing compounds can be sensitive to strongly acidic or oxidizing conditions.
-
Causality: The thiophene ring can undergo electropolymerization or other side reactions under harsh conditions.
-
Solution:
-
pH Control: Maintain a neutral or slightly acidic pH during the reaction. If an acid catalyst is used to promote imine formation (e.g., acetic acid), use it in catalytic amounts.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, especially if the reaction is run at elevated temperatures.
-
-
Issue 2: Presence of Impurities in the Final Product
Question: After purification, my final product is still contaminated with impurities. What are the likely side products and how can I improve the purification process?
Answer:
Impurities in the final product often arise from unreacted starting materials or side reactions.
Common Impurities and Their Origins:
| Impurity | Probable Cause |
| 3-Thiophenecarboxaldehyde | Incomplete reaction or inefficient reduction of the imine. |
| 3-Thiophenemethanol | Reduction of the starting aldehyde by the reducing agent. |
| Bis(2,2,2-trifluoroethyl)amine | A potential side product from the reaction of the product with the starting aldehyde followed by reduction. |
Troubleshooting Purification:
-
Extraction:
-
Causality: The basicity of the target amine allows for selective extraction.
-
Protocol:
-
After quenching the reaction, perform an acidic wash (e.g., with dilute HCl) to protonate the amine product, moving it to the aqueous layer.
-
Wash the organic layer with brine to remove any remaining water-soluble impurities.
-
Basify the aqueous layer (e.g., with NaOH) to deprotonate the amine.
-
Extract the free amine back into an organic solvent (e.g., dichloromethane or ethyl acetate).
-
-
-
Chromatography:
-
Causality: Silica gel chromatography is a standard method for purifying organic compounds. The choice of eluent is critical for good separation.
-
Protocol:
-
Stationary Phase: Use standard silica gel (60 Å, 230-400 mesh).
-
Mobile Phase: A gradient elution starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) is often effective. A small amount of a basic modifier like triethylamine (0.1-1%) can be added to the eluent system to prevent the amine from tailing on the acidic silica gel.
-
-
Issue 3: Difficulty in Achieving Asymmetric Synthesis
Question: I need to synthesize a specific enantiomer of this compound. What are the recommended strategies for achieving high enantioselectivity?
Answer:
The asymmetric synthesis of chiral amines, particularly those containing a trifluoromethyl group, is an active area of research.[6][7][8][9] Several strategies can be employed.
Strategies for Asymmetric Synthesis:
-
Catalytic Asymmetric Reduction of Imines:
-
Causality: This is a powerful method that utilizes a chiral catalyst to stereoselectively reduce the prochiral imine.
-
Approach:
-
Catalyst Systems: Chiral catalysts based on transition metals (e.g., iridium, rhodium, or ruthenium) with chiral ligands are commonly used.
-
Hydrogen Source: Molecular hydrogen (H₂) is the typical reductant in these reactions.
-
Optimization: The choice of catalyst, solvent, temperature, and pressure are all critical parameters that need to be optimized for high enantiomeric excess (ee).
-
-
-
Use of Chiral Auxiliaries:
-
Causality: A chiral auxiliary is a molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a reaction.
-
Approach:
-
Auxiliary Attachment: React 2,2,2-trifluoroethylamine with a chiral auxiliary before the condensation with 3-thiophenecarboxaldehyde.
-
Diastereoselective Reduction: The resulting chiral imine is then reduced, leading to the formation of diastereomers that can be separated.
-
Auxiliary Removal: The chiral auxiliary is then cleaved to yield the desired enantiomerically enriched amine.
-
-
-
Enzymatic Resolution:
-
Causality: Enzymes, such as lipases, can selectively acylate one enantiomer of a racemic amine, allowing for the separation of the two.
-
Approach:
-
Racemic Amine: Synthesize the racemic mixture of this compound.
-
Enzymatic Acylation: Treat the racemic amine with an acylating agent in the presence of a suitable lipase (e.g., Candida antarctica lipase B).
-
Separation: The acylated amine can then be separated from the unreacted enantiomer by chromatography.
-
-
II. Frequently Asked Questions (FAQs)
Q1: What is the role of the trifluoromethyl group in this molecule?
A1: The trifluoromethyl (CF₃) group is a common substituent in medicinal chemistry. Its high electronegativity and lipophilicity can significantly alter the physicochemical properties of a molecule. Specifically, it can:
-
Increase Metabolic Stability: The strong carbon-fluorine bond is resistant to enzymatic cleavage, which can prolong the half-life of a drug.[1]
-
Enhance Binding Affinity: The CF₃ group can participate in favorable interactions with biological targets.
-
Improve Bioavailability: The increased lipophilicity can aid in the absorption and distribution of the drug.[1]
Q2: Are there any safety precautions I should be aware of when working with 2,2,2-trifluoroethylamine?
A2: Yes, 2,2,2-trifluoroethylamine is a volatile and corrosive liquid.[10] It is important to:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
Q3: Can I use a different starting aldehyde for this synthesis?
A3: Yes, the reductive amination protocol is quite general and can be applied to a wide variety of aldehydes and ketones. However, the reactivity of the carbonyl compound and the steric hindrance around it can affect the reaction conditions and yield. For example, using a more sterically hindered aldehyde may require longer reaction times or a more reactive reducing agent.
Q4: How can I confirm the identity and purity of my final product?
A4: A combination of analytical techniques should be used:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR will provide detailed structural information and confirm the presence of the thiophene, ethylamine, and trifluoromethyl groups.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC can be used to determine the enantiomeric excess if an asymmetric synthesis was performed.
-
Infrared (IR) Spectroscopy: This can confirm the presence of key functional groups, such as the N-H bond of the amine.
III. Experimental Protocols & Visualizations
Standard Protocol for Reductive Amination
This protocol provides a general procedure for the synthesis of this compound.
Materials:
-
3-Thiophenecarboxaldehyde
-
2,2,2-Trifluoroethylamine
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Activated molecular sieves (4Å)
Procedure:
-
To a solution of 3-thiophenecarboxaldehyde (1.0 eq) in methanol, add 2,2,2-trifluoroethylamine (1.1 eq) and activated molecular sieves.
-
Stir the mixture at room temperature for 2-4 hours to facilitate imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) in small portions.
-
Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.
-
Quench the reaction by the slow addition of water.
-
Filter off the molecular sieves and concentrate the filtrate under reduced pressure to remove the methanol.
-
Partition the residue between dichloromethane and water.
-
Separate the layers and extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by silica gel chromatography.
Reaction Workflow Diagram
Caption: Reductive amination workflow for the synthesis of the target amine.
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting common synthesis issues.
IV. References
-
Deng, L., & Lu, Z. (2012). Asymmetric Synthesis of Trifluoromethylated Amines via Catalytic Enantioselective Isomerization of Imines. Journal of the American Chemical Society, 134(35), 14334–14337. [Link]
-
Deng, L., & Lu, Z. (2012). Asymmetric Synthesis of Trifluoromethylated Amines via Catalytic Enantioselective Isomerization of Imines. PubMed. [Link]
-
Deng, L., & Lu, Z. (2012). Asymmetric Synthesis of Trifluoromethylated Amines via Catalytic Enantioselective Isomerization of Imines. Brandeis ScholarWorks. [Link]
-
Deng, L., & Lu, Z. (2012). Asymmetric Synthesis of Trifluoromethylated Amines via Catalytic Enantioselective Isomerization of Imines. PMC - NIH. [Link]
-
Mercey, G., & Pannecoucke, X. (2014). Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. PMC. [Link]
-
Dataintelo. (2024). 2,2,2-Trifluoroethylamine Market Report | Global Forecast From 2025 To 2033. Dataintelo. [Link]
-
Cognitive Market Research. (2024). 222 Trifluoroethylamine Market Analysis 2025, Market Size, Share, Growth, CAGR, Forecast, Trends, Revenue, Industry Experts, Consultation, Online/Offline Surveys, Syndicate Reports. Cognitive Market Research. [Link]
-
Challener, C. A. (2017). GMP Fluorination Challenges Limit Use in API Synthesis. Pharmaceutical Technology. [Link]
-
Pannecoucke, X., & Leroux, F. R. (2023). Synthesis of Fluorinated Amines: A Personal Account. ACS Organic & Inorganic Au. [Link]
-
Pannecoucke, X., & Leroux, F. R. (2023). Synthesis of Fluorinated Amines: A Personal Account. PMC - NIH. [Link]
-
CN103274947A - Preparation method of trifluoroethylamine - Google Patents.
-
CN105906513A - Preparation method of trifluoroethylamine - Google Patents.
-
PubMed. (2002). Asymmetric Michael reaction involving chiral imines/secondary enamines: stereocontrolled synthesis of 2,2-disubstituted tetrahydrothiophen-3-ones. PubMed. [Link]
-
Rimaux, S., et al. (2021). N‑[(Thiophen-3-yl)methyl]benzamides as Fusion Inhibitors of Influenza Virus Targeting H1 and H5 Hemagglutinins. NIH. [Link]
-
ResearchGate. (2008). ChemInform Abstract: A Short, Practical Synthesis of 3-Thiophenecarboxaldehyde. ResearchGate. [Link]
-
Changzhou Kangmei Chemical Industry Co.,Limited. Trifluoroethylamine (2,2,2-TRIFLUOROETHANAMINE, 'Ethylamine, 2,2,2-trifluoro-') CAS:753-90-2. Changzhou Kangmei Chemical Industry Co.,Limited. [Link]
Sources
- 1. cognitivemarketresearch.com [cognitivemarketresearch.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. dataintelo.com [dataintelo.com]
- 4. pharmtech.com [pharmtech.com]
- 5. CN103274947A - Preparation method of trifluoroethylamine - Google Patents [patents.google.com]
- 6. Asymmetric Synthesis of Trifluoromethylated Amines via Catalytic Enantioselective Isomerization of Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Research Portal [scholarworks.brandeis.edu]
- 9. Asymmetric synthesis of trifluoromethylated amines via catalytic enantioselective isomerization of imines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Trifluoroethylamine (2,2,2-TRIFLUOROETHANAMINE, 'Ethylamine, 2,2,2-trifluoro-') CAS:753-90-2 [kangmei.com]
Technical Support Center: Purification of 2,2,2-Trifluoro-1-thiophen-3-ylmethyl-ethylamine
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of 2,2,2-Trifluoro-1-thiophen-3-ylmethyl-ethylamine from a reaction mixture. As a Senior Application Scientist, this guide is designed to offer practical, field-tested insights to overcome common challenges encountered during the purification of this and structurally related fluoroamines.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification process, offering step-by-step solutions and the scientific rationale behind them.
Problem 1: Low Yield After Aqueous Work-up and Extraction
Q: I'm experiencing significant product loss during the liquid-liquid extraction phase. What are the likely causes and how can I improve my recovery?
A: Low yields after extraction are a common issue when working with amines, particularly those with polar functional groups like this compound. The primary reasons often revolve around the amine's solubility and the pH of the aqueous phase.
Root Causes & Solutions:
-
Incomplete Basification: Your target amine is basic and will be protonated in an acidic or neutral aqueous solution, forming a water-soluble salt. To ensure it partitions into the organic layer, the aqueous phase must be sufficiently basic.
-
Protocol: After quenching the reaction, adjust the pH of the aqueous layer to >10 using a suitable base (e.g., 1-2M NaOH or K₂CO₃ solution). Monitor the pH with a pH meter or pH paper. A common mistake is assuming the addition of a base is sufficient without confirming the final pH.
-
-
Emulsion Formation: The presence of both organic and aqueous phases with dissolved salts and potentially amphiphilic byproducts can lead to the formation of a stable emulsion, trapping your product at the interface.
-
Solution:
-
Brine Wash: Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous phase, which can help break the emulsion.
-
Filtration: For persistent emulsions, filtering the entire mixture through a pad of Celite® can be effective.
-
Solvent Modification: Adding a small amount of a different organic solvent with a different polarity (e.g., a small volume of methanol to a dichloromethane extraction) can sometimes disrupt the emulsion.
-
-
-
Insufficient Extraction Cycles: A single extraction is often not enough to recover all the product.
-
Best Practice: Perform at least three extractions with your chosen organic solvent to maximize recovery. Combine the organic layers for subsequent drying and concentration.
-
Problem 2: Persistent Impurities After Column Chromatography
Q: My purified product still shows significant impurities by ¹H NMR and LC-MS, even after flash column chromatography on silica gel. What are my options?
A: Standard silica gel chromatography can be challenging for basic amines due to strong interactions with the acidic silanol groups on the silica surface.[1][2] This can lead to peak tailing, poor separation, and co-elution of impurities.
Troubleshooting Strategies:
-
Mobile Phase Modification:
-
Amine Additive: Add a small amount (0.1-1%) of a volatile tertiary amine, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to your mobile phase.[2] The additive will compete with your product for the acidic sites on the silica, leading to better peak shape and improved separation.
-
Ammonia in Methanol: A solution of 7N ammonia in methanol can be used as a polar modifier in your mobile phase (e.g., in a dichloromethane/methanol gradient). This is particularly effective for highly polar amines.
-
-
Alternative Stationary Phases:
-
Amine-Functionalized Silica: These columns have amine groups bonded to the silica surface, creating a more basic environment that minimizes the unwanted interactions with basic analytes.[1][3] This often allows for the use of less polar solvent systems like hexane/ethyl acetate, which can simplify solvent removal.[2]
-
Alumina (Basic or Neutral): Alumina is a good alternative to silica for the purification of basic compounds. Basic alumina is generally preferred for amines.
-
Reversed-Phase Chromatography (C18): For polar amines, reversed-phase chromatography can be an excellent option.[4] The mobile phase typically consists of a mixture of water and acetonitrile or methanol, often with a modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape. Remember that your product will be isolated as a salt if a non-volatile acid modifier is used.
-
Workflow for Optimizing Amine Purification by Column Chromatography
Caption: Decision-making workflow for troubleshooting amine purification.
Frequently Asked Questions (FAQs)
Q1: What are the most likely byproducts in a reductive amination synthesis of this compound?
A1: The synthesis of this compound likely proceeds via reductive amination of 3-thiophene carboxaldehyde with 2,2,2-trifluoroethylamine. Common byproducts include:
-
Unreacted Starting Materials: 3-thiophene carboxaldehyde and 2,2,2-trifluoroethylamine.
-
Over-alkylation Product: The secondary amine product can react with another molecule of the aldehyde to form a tertiary amine.
-
Imine Intermediate: Incomplete reduction of the imine formed between the aldehyde and the amine.
-
Alcohol Byproduct: Reduction of the starting aldehyde to 3-thiophenemethanol.
-
Cyanide Adducts: If sodium cyanoborohydride is used as the reducing agent, a small amount of a cyano addition byproduct may be formed.[5]
Q2: Can I purify my amine by recrystallization?
A2: Yes, recrystallization can be a very effective purification method for amines, especially for removing minor impurities after chromatography. Since the freebase amine may be an oil or a low-melting solid, it is often advantageous to first convert it to a salt.[6]
Protocol for Purification via Salt Recrystallization:
-
Salt Formation: Dissolve the crude amine in a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane).
-
Acidification: Slowly add a solution of an acid (e.g., HCl in diethyl ether, or a solution of oxalic acid or tartaric acid in an alcohol) dropwise with stirring. The corresponding amine salt should precipitate.
-
Isolation: Collect the precipitated salt by vacuum filtration and wash it with a small amount of the cold solvent.
-
Recrystallization: Choose a solvent or solvent system in which the salt has high solubility when hot and low solubility when cold (e.g., ethanol, methanol/ether, isopropanol). Dissolve the salt in the minimum amount of hot solvent, then allow it to cool slowly to form crystals.
-
Recovery of Free Base (Optional): If the freebase is required, dissolve the purified salt in water, basify the solution with NaOH or NaHCO₃, and extract the free amine with an organic solvent.[7]
Q3: My compound is chiral. How can I separate the enantiomers?
A3: The separation of enantiomers, known as chiral resolution, is a critical step if stereochemical purity is required.[8] For this compound, the most common method is diastereomeric salt formation.[8]
Classical Resolution via Diastereomeric Salt Crystallization:
-
Principle: React the racemic amine with a single enantiomer of a chiral acid (a resolving agent). This forms a mixture of two diastereomeric salts, which have different physical properties, including solubility.[8]
-
Common Chiral Resolving Agents for Amines:
-
(+)- or (-)-Tartaric acid
-
(+)- or (-)-Mandelic acid
-
(+)- or (-)-Camphorsulfonic acid
-
-
General Procedure:
-
Dissolve the racemic amine in a suitable solvent.
-
Add a solution of the chiral resolving agent (typically 0.5 to 1.0 equivalents).
-
Allow the less soluble diastereomeric salt to crystallize. This may require slow cooling, seeding, or solvent evaporation.
-
Isolate the crystals by filtration.
-
The enantiomeric purity of the crystallized salt should be checked (e.g., by chiral HPLC).
-
Liberate the enantiomerically enriched amine from the salt by treatment with a base and extraction.[7]
-
Q4: What analytical techniques are best for assessing the purity of my final product?
A4: A combination of techniques is recommended for a comprehensive purity assessment.
| Analytical Technique | Primary Use & Information Provided |
| ¹H and ¹³C NMR | Confirms the chemical structure and can be used for quantitative analysis (qNMR) to determine purity against a known standard. |
| ¹⁹F NMR | Particularly useful for fluorinated compounds. It provides a clean spectrum to confirm the presence of the -CF₃ group and can detect fluorine-containing impurities.[9] |
| LC-MS | A highly sensitive method to detect and identify trace impurities. It provides both the retention time (from the LC) and the mass-to-charge ratio (from the MS) of the components in the sample. |
| Chiral HPLC | Essential for determining the enantiomeric excess (e.e.) if the compound is chiral and has been resolved. |
| Gas Chromatography (GC) | Suitable for volatile amines and can be very effective for purity analysis, especially when coupled with a mass spectrometer (GC-MS).[10] |
References
- Vertex AI Search. (n.d.). Amine Extraction in the Laboratory.
-
Power, L. A., Clayton, A. D., Reynolds, W. R., Hose, D. R. J., Ainsworth, C., Chamberlain, T. W., Nguyen, B. N., Bourne, R. A., Kapur, N., & Blacker, A. J. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering, 6(10), 1847-1855. [Link]
-
Biotage. (2023, January 19). Is there an easy way to purify organic amines? Retrieved January 5, 2026, from [Link]
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved January 5, 2026, from [Link]
-
Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Retrieved January 5, 2026, from [Link]
-
Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column Purification of primary amines. Retrieved January 5, 2026, from [Link]
-
University of Alberta. (n.d.). Isolation (Recovery). Organic Web Chem. Retrieved January 5, 2026, from [Link]
-
Wikipedia. (2023, December 1). Chiral resolution. Retrieved January 5, 2026, from [Link]
Sources
- 1. biotage.com [biotage.com]
- 2. biotage.com [biotage.com]
- 3. teledyneisco.com [teledyneisco.com]
- 4. teledyneisco.com [teledyneisco.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.ualberta.ca [chem.ualberta.ca]
- 8. Chiral resolution - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
common side products in the synthesis of trifluoromethylamines
Technical Support Center: Synthesis of Trifluoromethylamines
Welcome to the technical support center for trifluoromethylamine synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of introducing the N-CF₃ moiety. The trifluoromethyl group is a cornerstone of modern drug design, capable of modulating a molecule's basicity, enhancing its metabolic stability, and increasing its lipophilicity. However, its synthesis is not without challenges, often accompanied by side reactions that can complicate purification and reduce yields.
This document provides field-proven insights in a practical question-and-answer format, addressing specific issues encountered during synthesis. We will delve into the mechanistic origins of common side products and offer robust troubleshooting strategies to ensure the success of your experiments.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter in the lab. Each entry details the problem, identifies likely side products as the cause, and provides actionable solutions grounded in mechanistic principles.
Question 1: My reaction using an electrophilic trifluoromethylating agent (e.g., Togni's or Umemoto's reagent) in acetonitrile is clean by ¹⁹F NMR, but my yield is low after workup, and I've isolated a stable, non-product compound. What is happening?
Problem: Low yield of the desired N-CF₃ amine with the formation of a stable, nitrogen-containing byproduct.
Possible Cause: You are likely observing a Ritter-type side reaction . This is one of the most common pitfalls when performing electrophilic N-trifluoromethylations on substrates that can form a stabilized carbocation intermediate, especially when using nitrile-based solvents like acetonitrile (MeCN).[1][2]
Mechanistic Rationale: In an electrophilic trifluoromethylation, the reaction can proceed through an intermediate with significant carbocationic character. If this intermediate is sufficiently stable (e.g., benzylic, tertiary), the solvent (acetonitrile) can act as a nucleophile. It attacks the carbocation, and subsequent hydrolysis during aqueous workup leads to the formation of an acetamide byproduct instead of the desired trifluoromethylamine.[2]
Visualizing the Side Reaction Pathway:
Caption: Mechanism of the Ritter-type side reaction.
Troubleshooting and Solutions:
-
Change the Solvent: The most effective solution is to switch to a non-nucleophilic solvent that is incapable of participating in a Ritter reaction.
-
Recommended: Dichloromethane (DCM), 1,2-dichloroethane (DCE), or tetrahydrofuran (THF).
-
Action: Rerun the reaction in DCM under identical conditions. This simple change often eliminates the acetamide byproduct completely.[2]
-
-
Modify Reaction Conditions: If a solvent change is not feasible, lowering the reaction temperature may disfavor the formation of the carbocation intermediate, thereby reducing the extent of the Ritter reaction.
Experimental Protocol: Avoiding Ritter-Type Reactions
This protocol details the N-trifluoromethylation of a secondary benzylic amine using Togni's reagent II, with specific steps to prevent the formation of the acetamide byproduct.
-
Preparation: To an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the secondary amine substrate (1.0 equiv).
-
Solvent Addition: Dissolve the substrate in anhydrous dichloromethane (DCM) (approx. 0.1 M concentration). Rationale: DCM is a non-nucleophilic solvent and will not participate in a Ritter-type reaction.
-
Reagent Addition: Add Togni's reagent II (1.2 equiv). If the reaction is sluggish, a catalytic amount of a Lewis acid (e.g., Cu(OTf)₂) can be added.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or ¹⁹F NMR spectroscopy. Rationale: Room temperature is often sufficient and avoids excessive energy that might promote carbocation formation.
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel.
Question 2: I am using an "umpolung" strategy with (Me₄N)SCF₃ and AgF. The first step to form the thiocarbamoyl fluoride intermediate seems quantitative by ¹⁹F NMR, but the final conversion to the N-CF₃ product is incomplete. What's going wrong?
Problem: Incomplete desulfurizative-fluorination of the thiocarbamoyl fluoride intermediate.
Possible Cause: The issue likely lies with the activity or stoichiometry of the silver fluoride (AgF) or insufficient reaction time/temperature for the final conversion step. The high affinity of silver for sulfur is the driving force for this transformation.[3]
Troubleshooting and Solutions:
-
Verify AgF Quality and Stoichiometry:
-
Quality: AgF is hygroscopic. Ensure it is dry and has been stored properly. Using old or poorly stored AgF can significantly decrease its reactivity.
-
Stoichiometry: A stoichiometric excess of AgF is typically required. The literature often reports using 3 equivalents.[1] Ensure you are using a sufficient excess.
-
-
Increase Temperature: The conversion of the thiocarbamoyl fluoride to the N-CF₃ product can be slow at room temperature. Gently heating the reaction mixture can significantly accelerate this step.
-
Action: After the initial formation of the intermediate, heat the reaction mixture to 40-50 °C and continue to monitor by ¹⁹F NMR.[1]
-
-
Ensure Proper Mixing: AgF is not highly soluble in many organic solvents.[1]
-
Action: Ensure vigorous stirring or sonication to maximize the surface area and interaction between the dissolved intermediate and the solid AgF.
-
Workflow for Optimizing the AgF Step:
Caption: Troubleshooting workflow for the umpolung method.
Frequently Asked Questions (FAQs)
Q1: What are the primary classes of side products I should be aware of across different trifluoromethylation methods?
This is a critical question, as the side product profile is highly dependent on the chosen synthetic route. The table below summarizes common methods and their associated impurities.
| Synthesis Method | Reagent(s) | Common Side Product(s) | Mechanistic Origin | Analytical Signature (¹⁹F NMR) |
| Electrophilic | Togni's, Umemoto's | Ritter-type amides, Elimination products | Carbocation interception by nitrile solvent; substrate elimination.[1][2] | Byproduct lacks a CF₃ group; not visible in ¹⁹F NMR. |
| Nucleophilic | TMSCF₃ (Ruppert-Prakash) | Trifluoromethylated alcohol/carbinol | Reaction with trace water or carbonyl impurities in the starting material.[4] | Distinct singlet for R-C(OH)CF₃. |
| Radical/Photoredox | Togni's/Umemoto's + Photocatalyst | Hydrotrifluoromethylation, Iodo-trifluoromethylation | Radical abstracts H• from solvent; radical trapping by iodide from reagent.[5][6] | Product with additional H or I; distinct CF₃ signal. |
| Umpolung | (Me₄N)SCF₃ + AgF | Unreacted thiocarbamoyl fluoride | Incomplete desulfurizative-fluorination.[1][3] | Intermediate has a characteristic ¹⁹F signal, different from the final product. |
Q2: Which analytical techniques are best for identifying and quantifying these side products?
A multi-technique approach is always recommended for comprehensive impurity profiling.[7]
-
¹⁹F NMR Spectroscopy: This is the most powerful tool. Every fluorine-containing compound will give a distinct signal, making it excellent for identifying and quantifying the desired product versus fluorine-containing intermediates (like thiocarbamoyl fluorides) or side products (like iodo-trifluoromethylated compounds).[8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for detecting volatile impurities and side products, especially those that do not contain fluorine (like Ritter-type amides or elimination products) and would be invisible to ¹⁹F NMR.[9]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The workhorse for less volatile impurities. It can separate the desired product from a wide range of byproducts, providing both retention time and mass information for identification.[10]
Q3: Can the stability of the final trifluoromethylamine product itself be an issue?
Yes, while the N-CF₃ group is generally considered robust, certain structural motifs can lead to instability. α-Trifluoromethylamines, particularly primary ones (CF₃NH₂), are known to be sensitive and potentially unstable, especially towards moisture.[11][12] Masking the amine as an amide or ensuring the amine is tertiary can significantly improve chemical stability.[12] Early stability tests on novel N-CF₃ compounds are always recommended during drug development.
References
-
Chemistry of Bis(trifluoromethyl)amines: Synthesis, Properties, and Applications. Chemical Reviews.[Link]
-
Chemistry of Bis(trifluoromethyl)amines: Synthesis, Properties, and Applications. Chemical Reviews.[Link]
-
Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. Accounts of Chemical Research.[Link]
-
General Synthesis of N-Trifluoromethyl Compounds with N-Trifluoromethyl Hydroxylamine Reagents. Journal of the American Chemical Society.[Link]
-
Photoredox catalyzed reductive trifluoromethylation of imines via a radical umpolung strategy. Chemical Communications.[Link]
-
Direct electrophilic N-trifluoromethylthiolation of amines with trifluoromethanesulfenamide. Beilstein Journal of Organic Chemistry.[Link]
-
Photoredox catalyzed reductive trifluoromethylation of imines via a radical umpolung strategy. Chemical Communications.[Link]
-
Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench-Stable Precursor (Me4N)SCF3. Angewandte Chemie International Edition.[Link]
-
Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives. Chemical Communications.[Link]
-
Recent Advances in Trifluoromethylation Reactions with Electrophilic Trifluoromethylating Reagents. Chemistry – A European Journal.[Link]
-
Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry.[Link]
-
Electrophilic N-Trifluoromethylation of N-H Ketimines. ResearchGate.[Link]
-
Intermolecular Aminotrifluoromethylation of Alkenes by Visible-Light-Driven Photoredox Catalysis. Organic Letters.[Link]
-
Efficient N-Trifluoromethylation of Amines with Carbon Disulfide and Silver Fluoride as Reagents. CCS Chemistry.[Link]
-
Principles and Applications of Photoredox Catalysis: Trifluoromethylation and Beyond. Journal of Synthetic Organic Chemistry, Japan.[Link]
-
Trifluoromethyltrimethylsilane: Nucleophilic Trifluoromethylation and Beyond. Chemical Reviews.[Link]
-
Reaction scope. Trifluoromethylation of amines. ResearchGate.[Link]
-
Strategies for Nucleophilic, Electrophilic, and Radical Trifluoromethylations. ResearchGate.[Link]
-
The Dark Side of Fluorine. Journal of Medicinal Chemistry.[Link]
-
Strategies for nucleophilic, electrophilic, and radical trifluoromethylations. Scilit.[Link]
-
Trifluoromethylation. Wikipedia.[Link]
-
Analytical Strategies for Monitoring Residual Impurities. BioPharm International.[Link]
-
Recent Trends in Analytical Techniques for Impurity Profiling. Austin Chemistry.[Link]
-
GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in. Trade Science Inc.[Link]
-
Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. ResearchGate.[Link]
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.[Link]
-
Synthesis of Chiral α-Trifluoromethylamines with 2,2,2-Trifluoroethylamine as a "Building Block". ResearchGate.[Link]
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- 3. chinesechemsoc.org [chinesechemsoc.org]
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- 5. Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC03280F [pubs.rsc.org]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 7. biomedres.us [biomedres.us]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. biopharminternational.com [biopharminternational.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. fluoridealert.org [fluoridealert.org]
stability of 2,2,2-Trifluoro-1-thiophen-3-ylmethyl-ethylamine under acidic/basic conditions
Welcome to the technical support center for 2,2,2-Trifluoro-1-thiophen-3-ylmethyl-ethylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. This resource offers field-proven insights into its stability under various conditions, helping you to anticipate and address challenges in your research.
I. Core Compound Stability Profile
This compound is a molecule that combines a trifluoroethylamine moiety with a thiophene ring. The stability of this compound is influenced by the chemical properties of both these functional groups. The trifluoroethyl group generally enhances metabolic stability due to the high strength of the C-F bond.[1][2] However, the thiophene ring and the primary amine are susceptible to degradation under certain acidic and basic conditions.
Summary of Stability Under Various pH Conditions
| pH Range | Condition | Stability | Key Considerations |
| < 4 | Strongly Acidic | Potentially Unstable | Risk of thiophene ring protonation and subsequent oxidation or polymerization.[3][4][5] |
| 4 - 6 | Weakly Acidic | Generally Stable | Optimal for storage in appropriate buffer systems. Monitor for slow degradation over extended periods. |
| 6 - 8 | Neutral | Generally Stable | Suitable for most biological assays and short-term storage. |
| 8 - 10 | Weakly Basic | Moderately Stable | Potential for amine-related side reactions. Use of appropriate buffers is recommended. |
| > 10 | Strongly Basic | Potentially Unstable | Increased risk of degradation of the trifluoroethylamine moiety.[1] |
II. Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that may be encountered during the handling and use of this compound in experimental settings.
Problem 1: Unexpected Compound Degradation in Acidic Media
Scenario: You are performing a reaction or formulation in an acidic buffer (pH < 4) and observe a significant loss of your starting material, accompanied by the appearance of unknown impurities in your analytical chromatogram (e.g., HPLC, LC-MS).
Root Cause Analysis: The thiophene ring is known to be susceptible to protonation in strongly acidic environments.[3][4] This can lead to a cascade of reactions, including oxidation to form thiophene-S-oxides or polymerization.[3][5][6] The electron-rich pi system of the thiophene ring makes it a target for electrophilic attack, which is exacerbated by acidic conditions.[3]
Step-by-Step Troubleshooting Protocol:
-
pH Adjustment: Immediately increase the pH of your reaction mixture to a milder range (pH 5-7) using a suitable buffer (e.g., phosphate or acetate buffer).
-
Inert Atmosphere: If oxidation is suspected, repeat the experiment under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Alternative Acid Catalysts: If an acid catalyst is required, consider using a milder Lewis acid or a solid-supported acid catalyst that can be easily removed from the reaction mixture.
-
Forced Degradation Study: To confirm the degradation pathway, perform a small-scale forced degradation study. Expose the compound to your acidic conditions and monitor the formation of degradation products over time using LC-MS. This will help in identifying the major degradants.
Problem 2: Loss of Purity During Work-up with Strong Bases
Scenario: After a reaction, you perform an aqueous work-up using a strong base (e.g., 1M NaOH) to remove acidic byproducts and notice a decrease in the purity of your isolated product.
Root Cause Analysis: While the trifluoroethyl group is generally stable, some trifluoromethylamines have shown sensitivity to basic conditions, leading to degradation.[1] The primary amine can also participate in side reactions under strongly basic conditions.
Step-by-Step Troubleshooting Protocol:
-
Use Weaker Bases: Substitute strong bases with milder alternatives for the work-up, such as saturated sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) solutions.
-
Minimize Contact Time: Reduce the exposure time of the compound to the basic aqueous phase. Perform the extraction quickly and efficiently.
-
Temperature Control: Conduct the work-up at a lower temperature (e.g., 0-5 °C) to slow down potential degradation reactions.
-
Alternative Purification: If basic work-up is unavoidable, consider alternative purification methods that do not require a strong base, such as column chromatography on silica gel or preparative HPLC.
III. Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term stability, it is recommended to store the compound as a solid at -20°C in a tightly sealed container, protected from light and moisture. For solutions, use an anhydrous aprotic solvent and store at low temperatures. Aqueous solutions should be freshly prepared in a suitable buffer (pH 5-7) and used promptly.
Q2: How can I monitor the purity of this compound during my experiments?
A2: Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a suitable method for routine purity checks. For more detailed analysis and identification of potential impurities or degradation products, liquid chromatography-mass spectrometry (LC-MS) is recommended.[7][8]
Q3: Is the thiophene ring in this compound susceptible to oxidation?
A3: Yes, the sulfur atom in the thiophene ring can be oxidized, particularly in the presence of strong oxidizing agents or under certain metabolic conditions.[3][6] This can lead to the formation of thiophene-S-oxides, which are often reactive intermediates.[3][6] It is advisable to avoid strong oxidants and to handle the compound under an inert atmosphere if oxidation is a concern.
Q4: Can the trifluoroethylamine moiety undergo any specific degradation?
A4: While generally stable, trifluoromethylamines can be susceptible to decomposition, particularly under basic conditions or in the presence of certain nucleophiles.[1][9] The stability can be influenced by the overall molecular structure.
IV. Experimental Protocols
Protocol 1: General Procedure for a pH Stability Study
This protocol outlines a general method for assessing the stability of this compound at different pH values.
-
Prepare Buffer Solutions: Prepare a series of buffers covering the desired pH range (e.g., pH 2, 4, 7, 9, 12).
-
Prepare Stock Solution: Prepare a stock solution of the compound in a suitable organic solvent (e.g., acetonitrile or methanol).
-
Incubation: Add a known amount of the stock solution to each buffer to a final concentration suitable for your analytical method. Incubate the samples at a controlled temperature (e.g., 25°C or 40°C).
-
Sampling: At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.
-
Quenching: Immediately quench any further degradation by neutralizing the sample or diluting it in the mobile phase for analysis.
-
Analysis: Analyze the samples by a validated stability-indicating HPLC or LC-MS method to determine the remaining percentage of the parent compound.
V. Potential Degradation Pathways
The following diagram illustrates the potential degradation pathways for this compound under acidic and basic conditions.
Caption: Potential degradation pathways under acidic and basic stress.
VI. References
-
Treiber, A., Dansette, P. M., & Mansuy, D. (n.d.). Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9. PMC. Retrieved from [Link]
-
(n.d.). Mechanism of the Aromatic Hydroxylation of Thiophene by Acid-Catalyzed Peracid Oxidation. ResearchGate. Retrieved from [Link]
-
Guidotti, G., Soccio, M., García-Gutiérrez, M. C., Ezquerra, T. A., Lotti, N., Munari, A., & Siracusa, V. (2021). Unveiling the Enzymatic Degradation Process of Biobased Thiophene Polyesters. Frontiers. Retrieved from [Link]
-
(2023). Synthesis of Fluorinated Amines: A Personal Account. ACS Organic & Inorganic Au. Retrieved from [Link]
-
(n.d.). Thiophene. Wikipedia. Retrieved from [Link]
-
Dailey, K. M. K., Rauchfuss, T. B., Rheingold, A. L., & Yap, G. P. A. (n.d.). A New Pathway for Thiophene Ring Opening by Transition Metals. Rauchfuss Group. Retrieved from [Link]
-
(n.d.). Trifluoroethylamine (2,2,2-TRIFLUOROETHANAMINE, 'Ethylamine, 2,2,2-trifluoro-') CAS:753-90-2. Changzhou Kangmei Chemical Industry Co.,Limited. Retrieved from [Link]
-
(2019). The Dark Side of Fluorine. Fluoride Alert. Retrieved from [Link]
-
Mikhail, D. S., El-Nassan, H. B., Mahmoud, S. T., & Fahim, S. H. (2022). Nonacidic thiophene-based derivatives as potential analgesic and design, synthesis, biological evaluation, and metabolic stability study. PubMed. Retrieved from [Link]
-
(n.d.). Analytical Method Summaries. Eurofins. Retrieved from [Link]
-
(2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
Mishra, R., Kumar, N., & Sachan, N. (n.d.). Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives. Retrieved from [Link]
-
(2011). The biodegradation pathway of triethylamine and its biodegradation by immobilized Arthrobacter protophormiae cells. PubMed. Retrieved from [Link]
-
(n.d.). N‑[(Thiophen-3-yl)methyl]benzamides as Fusion Inhibitors of Influenza Virus Targeting H1 and H5 Hemagglutinins. NIH. Retrieved from [Link]
-
(n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. NIH. Retrieved from [Link]
-
(n.d.). The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Cognizance Journal of Multidisciplinary Studies. Retrieved from [Link]
-
(n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Retrieved from [Link]
-
(n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene. Pharmaguideline. Retrieved from [Link]
-
(n.d.). Experimental and Theoretical Examination of 2-(Thiophen-2 Yl) Ethanamine as Mild Steel Corrosion Inhibitors in Acidic Conditions Using DFT Computational Analysis. ResearchGate. Retrieved from [Link]
-
(1990). Process for the preparation of 2-\2-thienyl-ethylamine and derivatives thereof. European Patent Office. Retrieved from [Link]
-
(n.d.). 2 Overview on PFAS analytical methods. Publications. Retrieved from [Link]
-
(2014). Study On The Synthesis Of2-(2-Thienyl) Ethylamine. Globe Thesis. Retrieved from [Link]
-
(n.d.). Evaluation of Stability of Thiopurine Metabolites Using a Validated LC-MS/MS Method. NIH. Retrieved from [Link]
-
(n.d.). Identification of the major degradation pathways of ticagrelor. PubMed. Retrieved from [Link]
-
(2013). Stability of thioamides?. ResearchGate. Retrieved from [Link]
-
(2002). Trifluoroacetate Degradation Pathway (An/Aerobic). Eawag-BBD. Retrieved from [Link]
-
(2024). Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach. MDPI. Retrieved from [Link]
-
(2023). Hydrothermal Destruction and Defluorination of Trifluoroacetic Acid (TFA). ChemRxiv. Retrieved from [Link]
-
(2017). Different Chromatographic Methods for Simultaneous Determination of Mefenamic Acid and Two of Its Toxic Impurities. SciSpace. Retrieved from [Link]
-
(1987). [The Chemical Stability of Fenethylline]. PubMed. Retrieved from [Link]
-
(n.d.). Ethylamine. PubChem. Retrieved from [Link]
-
(n.d.). Recent advances and trends of trichloroethylene biodegradation: A critical review. NIH. Retrieved from [Link]
-
(2019). An investigation of the stability of meropenem in elastomeric infusion devices. PubMed. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
- 6. Thiophene - Wikipedia [en.wikipedia.org]
- 7. Identification of the major degradation pathways of ticagrelor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing N-Trifluoromethylation Reactions
Welcome to the technical support center for N-trifluoromethylation reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot common issues encountered during the synthesis of N-trifluoromethylated compounds. The strategic introduction of a trifluoromethyl (CF₃) group onto a nitrogen atom can significantly modulate the physicochemical properties of a molecule, such as its basicity, lipophilicity, and metabolic stability, making it a crucial transformation in medicinal chemistry and agrochemical development.[1][2][3] This resource provides practical, field-proven insights to help you navigate the complexities of N-trifluoromethylation and achieve optimal results in your experiments.
Troubleshooting Guide
Low yields, incomplete conversion, and the formation of side products are common hurdles in N-trifluoromethylation. This section provides a systematic approach to identifying and resolving these issues.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Poor Reagent Quality/Decomposition: Trifluoromethylating reagents, particularly electrophilic ones, can be sensitive to moisture and air.[4] | - Ensure the reagent is fresh and has been stored under the recommended inert and dry conditions. - Consider purchasing a new batch from a reputable supplier. - For reagents generated in situ, ensure all starting materials and solvents are anhydrous. |
| Sub-optimal Reaction Temperature: The reaction may have a high activation energy or competing decomposition pathways at certain temperatures. | - Systematically screen a range of temperatures. For sluggish reactions, incrementally increase the temperature. For reactions with side products, try lowering the temperature. | |
| Incorrect Solvent Choice: Solvent polarity and coordinating ability can significantly impact reaction rates and reagent stability. | - Screen a variety of anhydrous solvents with different polarities (e.g., THF, DCM, MeCN, DMF). - For reactions involving ionic intermediates, a more polar solvent may be beneficial. | |
| Insufficient Reaction Time: The reaction may not have reached completion. | - Monitor the reaction progress over a longer period using an appropriate analytical technique (e.g., TLC, LC-MS, or ¹⁹F NMR).[5][6] | |
| Low Substrate Reactivity: The nucleophilicity of the amine is critical. Aromatic amines are generally less reactive than aliphatic amines.[2] Steric hindrance around the nitrogen atom can also impede the reaction. | - For less nucleophilic amines, a stronger base or a more reactive trifluoromethylating reagent may be required.[2] - In some cases, pre-activation of the amine may be necessary. | |
| Formation of Side Products | C-Trifluoromethylation: For substrates with electron-rich aromatic rings (e.g., phenols, anilines), electrophilic attack can occur on the ring instead of the nitrogen atom.[7] | - Use a strong base to fully deprotonate the heteroatom, increasing its nucleophilicity.[7] - Employ a less coordinating solvent to favor N-attack.[7] - Introducing bulky groups at the ortho-positions of the ring can sterically hinder C-attack.[7] |
| Hydrolysis of Reagent or Product: Trace amounts of water can lead to the decomposition of the trifluoromethylating reagent or the desired N-CF₃ product.[8] | - Use anhydrous solvents and reagents. Perform the reaction under a dry, inert atmosphere (e.g., nitrogen or argon). | |
| Formation of Chlorinated Byproducts: When using certain reagent combinations, such as XtalFluor-E and TCCA with electron-rich substrates, electrophilic chlorination of the aromatic ring can occur.[7] | - Replace the source of electrophilic chlorine (e.g., TCCA) with a non-chlorinating co-oxidant like N-fluorosulfonimide (NFSI).[7] | |
| Difficult Product Isolation | Salt Byproducts: Many trifluoromethylation reactions generate salt byproducts that can complicate purification. | - For reactions generating salt byproducts like (Me₄N)HF₂ and Ag₂S, precipitation with a non-polar solvent (e.g., hexane or pentane) followed by filtration can be an effective purification strategy.[9] |
| Product Instability: Some N-trifluoromethylated compounds can be unstable, especially under acidic or basic conditions during workup.[2] | - Perform a neutral workup if possible. - Minimize the time the product is exposed to aqueous or chromatographic media. - Analyze the stability of the product under various pH conditions to determine the optimal workup and purification conditions.[2] |
Visualizing the Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting common issues in N-trifluoromethylation reactions.
Frequently Asked Questions (FAQs)
Q1: What are the main classes of N-trifluoromethylating reagents, and how do I choose the right one?
A1: N-trifluoromethylating reagents can be broadly categorized based on their reactivity as electrophilic, nucleophilic, or radical.[10]
-
Electrophilic Reagents ("CF₃⁺" source): These are the most common and include hypervalent iodine compounds (e.g., Togni's reagents) and sulfonium salts (e.g., Umemoto's reagents).[11][12][13] They are suitable for trifluoromethylating nucleophilic nitrogen atoms in amines, amides, and heterocycles. The choice between them often depends on the substrate's reactivity and functional group tolerance. Togni's reagents, for instance, are known for their broad applicability.[14]
-
Nucleophilic Reagents ("CF₃⁻" source): The most well-known is the Ruppert-Prakash reagent (TMSCF₃), which requires a nucleophilic activator (e.g., a fluoride source) to generate the trifluoromethide anion.[13][15][16] These reagents are used to trifluoromethylate electrophilic nitrogen-containing substrates, though this is less common than their use with carbonyls.
-
Radical Reagents: Reagents like sodium trifluoromethanesulfinate (Langlois' reagent) can generate a trifluoromethyl radical (CF₃•) under oxidative conditions.[17][18] These are often used in photoredox or metal-catalyzed reactions.[17]
The selection depends on the electronic nature of your substrate. For electron-rich amines, an electrophilic reagent is typically the best choice.
Q2: My reaction with an aromatic amine is very slow. How can I improve the rate?
A2: Aromatic amines are less nucleophilic than their aliphatic counterparts, which can lead to sluggish reactions.[2] To improve the reaction rate, you can:
-
Increase the reaction temperature: This can help overcome the activation energy barrier.
-
Use a stronger base: For secondary aromatic amines, a stronger base can help to deprotonate the amine, increasing its nucleophilicity. However, be mindful of potential side reactions.
-
Choose a more reactive trifluoromethylating reagent: Some electrophilic reagents are more potent than others. For example, modifying the substituents on Umemoto-type reagents can enhance their reactivity.[19]
-
Consider a catalytic approach: Metal-catalyzed methods, such as those using copper, can facilitate the trifluoromethylation of less reactive substrates.[3]
Q3: How can I monitor the progress of my N-trifluoromethylation reaction?
A3: Several analytical techniques can be used to monitor the reaction:
-
Thin-Layer Chromatography (TLC): This is a quick and easy way to get a qualitative assessment of the consumption of the starting material and the formation of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more detailed information about the conversion of starting material and the formation of the product and any side products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹⁹F NMR: This is a particularly powerful technique for monitoring trifluoromethylation reactions. The appearance of a new signal in the characteristic region for a N-CF₃ group and the disappearance of the signal from the trifluoromethylating reagent provide a clear indication of reaction progress.[5][6] You can also use a fluorinated internal standard for quantitative analysis.[6]
-
¹H NMR: Monitoring the disappearance of the N-H proton signal (if applicable) and the appearance of new signals corresponding to the product can also be effective.[5]
-
Q4: I am concerned about the safety of my trifluoromethylating reagent. What precautions should I take?
A4: Some trifluoromethylating reagents, particularly hypervalent iodine compounds, can be thermally unstable and potentially sensitive to impact or friction.[20] It is crucial to:
-
Consult the Safety Data Sheet (SDS): Always review the SDS for the specific reagent you are using to understand its hazards and handling requirements.
-
Handle with Care: Avoid grinding or subjecting the reagent to mechanical shock.
-
Store Properly: Store reagents according to the manufacturer's instructions, typically in a cool, dry, and dark place under an inert atmosphere.
-
Use Appropriate Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, a lab coat, and gloves, is essential.
-
Perform Reactions Behind a Blast Shield: For larger-scale reactions or when working with new or potentially unstable reagents, using a blast shield is a prudent safety measure.
General Experimental Protocol: N-Trifluoromethylation of a Secondary Amine with a Togni's Reagent
This protocol provides a general procedure for the N-trifluoromethylation of a secondary aliphatic amine using a hypervalent iodine reagent (Togni's reagent II). Note: This is a general guideline and may require optimization for your specific substrate.
Materials:
-
Secondary amine (1.0 mmol, 1.0 equiv)
-
Togni's Reagent II (1-Trifluoromethyl-1,3-dihydro-3,3-dimethyl-1,2-benziodoxole) (1.1 mmol, 1.1 equiv)
-
Anhydrous solvent (e.g., acetonitrile or dichloromethane, 5 mL)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (oven-dried)
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the secondary amine (1.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 5-10 minutes.
-
Solvent Addition: Add the anhydrous solvent (5 mL) to the flask via syringe. Stir the solution at room temperature.
-
Reagent Addition: In a single portion, add Togni's Reagent II (1.1 mmol) to the stirred solution.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by TLC or ¹⁹F NMR until the starting amine is consumed (typically 1-4 hours).
-
Workup:
-
Once the reaction is complete, concentrate the reaction mixture under reduced pressure.
-
The crude residue can be purified directly by flash column chromatography on silica gel.
-
-
Purification:
-
Purify the crude product by flash column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired N-trifluoromethylated amine.
-
-
Characterization: Confirm the structure and purity of the isolated product using standard analytical techniques (¹H NMR, ¹³C NMR, ¹⁹F NMR, and HRMS).
Visualizing the General Reaction Scheme
Caption: General reaction scheme for the N-trifluoromethylation of a secondary amine using an electrophilic reagent.
References
- 1. chinesechemsoc.org [chinesechemsoc.org]
- 2. chinesechemsoc.org [chinesechemsoc.org]
- 3. Catalysis for Fluorination and Trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. asahilab.co.jp [asahilab.co.jp]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench‐Stable Precursor (Me4N)SCF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]
- 11. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Recent Trifluoromethylation Reactions. A Mini Review Paper – Oriental Journal of Chemistry [orientjchem.org]
- 18. scispace.com [scispace.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. research-collection.ethz.ch [research-collection.ethz.ch]
Technical Support Center: A Troubleshooting Guide for Thiophene Chemistry
Welcome to the technical support center for thiophene chemistry. This guide is designed for researchers, scientists, and professionals in drug development who work with thiophene-containing molecules. Thiophene, an aromatic heterocyclic compound, is a cornerstone in medicinal chemistry and materials science. However, its unique electronic properties and reactivity profile can present specific challenges in synthesis and purification.
This resource is structured as a series of frequently asked questions (FAQs) that directly address common issues encountered in the laboratory. It goes beyond simple step-by-step instructions to explain the underlying chemical principles, empowering you to make informed decisions and troubleshoot effectively.
Section 1: Challenges in Thiophene Functionalization & Cross-Coupling Reactions
Thiophene's electron-rich nature makes it highly reactive towards electrophiles, but this reactivity can also lead to a lack of selectivity and unwanted side reactions.[1][2] Cross-coupling reactions are central to modifying the thiophene core, but they come with their own set of potential pitfalls.
FAQ 1: My Suzuki coupling with a 2-thienylboronic acid is giving low yields and significant decomposition. What's going wrong?
Answer: The instability of 2-thienylboronic acids is a frequent cause of low yields in Suzuki couplings. Unlike more robust arylboronic acids, thiophene-based boronic acids, especially those substituted at the 2-position, are prone to protodeboronation and oxidation, particularly under the basic and heated conditions of the reaction.[3]
Underlying Causality: The C-B bond in 2-thienylboronic acids is weaker and more susceptible to cleavage by protons (protodeboronation) or oxidation compared to many other aryl boronic acids. This decomposition pathway competes directly with the desired cross-coupling reaction, leading to the formation of unsubstituted thiophene as a byproduct and consequently, a lower yield of the desired product.[3] The presence of base and heat accelerates this degradation.[3]
Troubleshooting Protocol:
-
Use a More Stable Boron Reagent:
-
Boronic Esters: Convert the boronic acid to a more stable boronate ester, such as a pinacol ester (Bpin).[4] These are generally more resistant to degradation.
-
MIDA Boronates: For particularly challenging substrates, consider using N-methyliminodiacetic acid (MIDA) boronates. These are highly stable, air-stable solids that slowly release the boronic acid under the reaction conditions, keeping its concentration low and minimizing decomposition. This "slow-release" strategy has proven effective for unstable heterocyclic boronic acids.[3]
-
-
Optimize Reaction Conditions:
-
Base Selection: Use a milder base. Instead of strong bases like NaOH or KOH, try weaker inorganic bases like K₃PO₄ or K₂CO₃, or organic bases such as triethylamine.
-
Temperature Control: Run the reaction at the lowest temperature that still allows for catalytic turnover. Sometimes, extending the reaction time at a lower temperature is preferable to forcing it at a higher temperature.
-
Degassing: Thoroughly degas all solvents and reagents to remove oxygen, which can contribute to the oxidative degradation of the boronic acid.
-
-
Ligand and Catalyst Choice:
-
Electron-Rich Ligands: Employ palladium catalysts with electron-rich phosphine ligands (e.g., SPhos, XPhos). These can facilitate the oxidative addition and reductive elimination steps of the catalytic cycle, potentially allowing for lower reaction temperatures.
-
FAQ 2: I'm attempting a direct C-H arylation on my thiophene substrate, but I'm getting a mixture of regioisomers (C2 vs. C3). How can I improve selectivity?
Answer: Regioselectivity in direct C-H functionalization of thiophenes is a common challenge. The C2 (α) position is generally more electronically activated and sterically accessible for electrophilic attack and metallation compared to the C3 (β) position.[1] However, the choice of catalyst, directing group, and reaction conditions can significantly influence the outcome.
Underlying Causality: The regioselectivity is determined by the mechanism of C-H activation. In many palladium-catalyzed reactions, a concerted metalation-deprotonation (CMD) pathway is operative.[5] The acidity of the C-H bond plays a crucial role, with the C2-H being more acidic than the C3-H. Steric hindrance around the thiophene ring can also direct the catalyst to the less hindered position.
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting poor regioselectivity in thiophene C-H arylation.
Troubleshooting Protocol:
-
Leverage Directing Groups: If your synthetic route allows, install a removable directing group on the thiophene ring to force the reaction to a specific position.
-
Catalyst and Ligand Screening:
-
For β-arylation (C3), sometimes a bulkier ligand on the palladium catalyst can disfavor the more sterically accessible C2 position.
-
Conversely, a less bulky ligand might favor the C2 position.
-
-
Solvent Effects: The polarity of the solvent can influence the transition state of the C-H activation step. Screen a range of solvents from polar aprotic (e.g., DMF, DMAc) to less polar (e.g., toluene, dioxane). Some reactions have shown improved selectivity in mildly acidic solvents like hexafluoroisopropanol (HFIP).[5]
-
Temperature Optimization: Kinetic versus thermodynamic control can be a factor. Running the reaction at a lower temperature may favor the kinetically preferred product, which is often the C2-arylated isomer.
Section 2: Polymerization and Decomposition Issues
The electron-rich thiophene ring is susceptible to oligomerization or polymerization, especially under acidic or strongly oxidizing conditions.
FAQ 3: During my reaction, I'm observing the formation of an insoluble, deeply colored material, and my desired product yield is low. Is this polymerization?
Answer: Yes, the formation of a deeply colored, insoluble byproduct is a classic indicator of polythiophene formation.[6][7] This is particularly common in reactions that generate strong electrophiles or radical cations, or under strongly acidic conditions.
Underlying Causality: Thiophene can be electropolymerized or chemically polymerized.[7] The mechanism often involves the formation of a radical cation, which then attacks a neutral thiophene molecule, leading to a chain reaction. This process is favored by the high electron density of the thiophene ring.
Preventative Measures and Solutions:
| Strategy | Rationale | Key Considerations |
| pH Control | Avoid strongly acidic conditions which can protonate the thiophene ring and initiate polymerization.[1] | Use buffered solutions or non-protic solvents. If an acid is required, use the mildest one possible and at the lowest effective concentration. |
| Temperature Management | Higher temperatures can accelerate polymerization. | Run reactions at or below room temperature if the primary reaction kinetics allow. |
| Control of Oxidants | Strong oxidizing agents can generate the radical cations that lead to polymerization.[7] | If an oxidation is necessary, choose a milder oxidant and control the stoichiometry carefully. |
| Monomer Concentration | In intentional polymerization studies, higher monomer concentrations can lead to uncontrolled polymerization. For other reactions, keeping the thiophene substrate dilute can disfavor bimolecular polymerization side reactions.[8] | Use a higher solvent volume. If feasible, use slow addition of the thiophene substrate to the reaction mixture. |
Experimental Protocol: Quenching and Workup for Polymerizable Mixtures
-
Cool the Reaction: Before workup, cool the reaction mixture in an ice bath to slow down any ongoing polymerization.
-
Quench with a Reducing Agent: If oxidative polymerization is suspected, quench the reaction with a mild reducing agent like aqueous sodium bisulfite or sodium thiosulfate.
-
Basic Wash: During the aqueous workup, include a wash with a mild base like saturated sodium bicarbonate solution to neutralize any residual acid.
-
Filtration: If insoluble polymer has formed, filter the crude reaction mixture through a pad of Celite® before proceeding with extraction and chromatography. This will prevent the polymer from interfering with subsequent purification steps.
Section 3: Purification and Isolation Challenges
The properties that make thiophenes useful can also complicate their purification. Polarity, stability on stationary phases, and the presence of regioisomers are common hurdles.
FAQ 4: My thiophene derivative appears to be decomposing on my silica gel column. What are my options?
Answer: Thiophene compounds, particularly those with electron-donating groups or other sensitive functionalities, can be unstable on silica gel. The acidic nature of standard silica gel can cause degradation, rearrangement, or polymerization.[9]
Underlying Causality: The surface of silica gel is covered with silanol groups (Si-OH), which are acidic. These acidic sites can interact with sensitive molecules, catalyzing decomposition pathways.
Purification Workflow for Sensitive Thiophenes:
Caption: Decision tree for purifying acid-sensitive thiophene compounds.
Troubleshooting Protocol:
-
Deactivate the Silica Gel:
-
Method: Prepare a slurry of the silica gel in your chosen eluent system and add 1-2% triethylamine (or another volatile base like pyridine). The base will neutralize the acidic silanol groups.[9]
-
Application: Use this "deactivated" silica to pack your column. It's also good practice to add the same percentage of base to your mobile phase.
-
-
Use an Alternative Stationary Phase:
-
Neutral Alumina: Alumina is available in acidic, neutral, and basic grades. For acid-sensitive compounds, neutral or basic alumina is an excellent alternative to silica gel.
-
Florisil® or C18-functionalized Silica: Depending on the polarity of your compound, these alternative stationary phases may offer the necessary inertness and selectivity.
-
-
Minimize Contact Time:
-
Flash Chromatography: Run the column as quickly as possible ("flash" conditions) to minimize the time your compound spends in contact with the stationary phase.[9]
-
Proper Solvent Choice: Develop a solvent system using TLC that gives your compound a retention factor (Rf) between 0.2 and 0.4 to ensure efficient elution.
-
-
Consider Non-Chromatographic Methods:
-
Recrystallization: If your compound is a solid, recrystallization is often the best method for achieving high purity without the risk of decomposition on a stationary phase.[9]
-
Distillation: For volatile, thermally stable liquids, distillation (including Kugelrohr for small scales) can be an effective purification technique.
-
Section 4: Issues with Protecting Groups
Protecting groups are essential tools, but their application and removal in thiophene chemistry require careful consideration to avoid side reactions.
FAQ 5: I'm having trouble removing a protecting group from my thiophene derivative without affecting the thiophene ring. What should I consider?
Answer: The choice of protecting group and the deprotection conditions are critical when working with thiophenes. The electron-rich nature of the thiophene ring makes it sensitive to the same conditions used to remove many common protecting groups, especially strong acids.[10][11]
Underlying Causality: Conditions that are strongly acidic or electrophilic can lead to side reactions on the thiophene ring itself, such as electrophilic substitution, oligomerization, or cleavage of the ring. Therefore, an "orthogonal" protection strategy is paramount.[11] This means choosing a protecting group that can be removed under conditions that are benign to the thiophene core.
Recommended Orthogonal Protecting Group Strategies for Thiophenes:
| Functional Group to Protect | Unsuitable Protecting Group/Deprotection | Recommended Orthogonal Strategy | Deprotection Condition | Rationale |
| Alcohol | Acid-labile ethers (e.g., THP, MOM) - Deprotection requires acid, which can harm the thiophene ring. | Silyl Ethers (e.g., TBS, TIPS) | Fluoride source (e.g., TBAF) in a neutral or buffered solution. | Fluoride-based deprotection is highly specific to the Si-O bond and does not affect the thiophene ring.[12] |
| Amine | Boc (tert-Butoxycarbonyl) - Typically removed with strong acid (e.g., TFA). | Cbz (Carboxybenzyl) or Fmoc (Fluorenylmethyloxycarbonyl) | Cbz: Hydrogenolysis (H₂, Pd/C). Fmoc: Mild base (e.g., piperidine). | Hydrogenolysis and mild basic conditions are generally well-tolerated by the thiophene ring. |
| Carbonyl | Acid-sensitive acetals/ketals - Deprotection requires aqueous acid. | Dithianes | Deprotection with reagents like HgCl₂ or Dess-Martin periodinane. | These conditions are typically non-acidic and compatible with the thiophene core. |
General Protocol for Deprotection:
-
Review Orthogonality: Before running the reaction, confirm that your chosen deprotection method will not affect other functional groups or the thiophene ring itself.
-
Use Scavengers: For acid-based deprotections that are unavoidable, consider adding a scavenger (e.g., a trialkylsilane) to trap reactive electrophilic species that might otherwise react with the thiophene.
-
Monitor Carefully: Follow the reaction closely by TLC or LC-MS to avoid prolonged exposure to the deprotection reagents once the reaction is complete.
-
Immediate Workup: As soon as the reaction is finished, proceed immediately to a neutralizing workup to quench the deprotection reagent and prevent side reactions.
References
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Burke, M. D., & Gillis, E. P. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(19), 6689–6691. Retrieved from [Link]
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Fagnou, K., & Glorius, F. (2016). Room-Temperature Direct β-Arylation of Thiophenes and Benzo[b]thiophenes and Kinetic Evidence for a Heck-type Pathway. Journal of the American Chemical Society, 138(5), 1664–1675. Retrieved from [Link]
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Gabriele, B., Mancuso, R., Veltri, L., Maltese, V., & Salerno, G. (2012). Palladium-Catalyzed Cyclization of 1-Mercapto-3-yn-2-ols to Thiophenes. The Journal of Organic Chemistry, 77(22), 9905–9909. Retrieved from [Link]
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Koczaja Dailey, K. M., Rauchfuss, T. B., Rheingold, A. L., & Yap, G. P. A. (1995). A New Pathway for Thiophene Ring Opening by Transition Metals. Journal of the American Chemical Society, 117(23), 6396–6397. Retrieved from [Link]
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Pearson Education. (n.d.). Reactions of Pyrrole, Furan, and Thiophene. Retrieved from [Link]
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Pharmaguideline. (n.d.). Synthesis and Reactions of Thiophene. Retrieved from [Link]
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Rauchfuss, T. B. (2001). Thiophenes in Organotransition Metal Chemistry: Patterns of Reactivity. Organometallics, 20(1), 1-16. Retrieved from [Link]
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RSC Publishing. (2020). Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems. RSC Advances, 10, 10386-10410. Retrieved from [Link]
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Various Authors. (n.d.). Protecting Groups. Retrieved from [Link]
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Various Authors. (n.d.). Protection and Deprotection. CEM Corporation. Retrieved from [Link]
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Wikipedia. (n.d.). Polythiophene. Retrieved from [Link]
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Wikipedia. (n.d.). Thiophene. Retrieved from [Link]
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Zhang, L., et al. (2023). The unexpected fast polymerization during the synthesis of a glycolated polythiophene. Faraday Discussions, 247, 334-348. Retrieved from [Link]
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Technical Support Center: Degradation Pathways of Fluorinated Organic Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the degradation of fluorinated organic compounds. This guide is designed to provide practical, field-proven insights to help you navigate the complexities of your experiments, troubleshoot common issues, and ensure the integrity of your results. The persistence of fluorinated compounds, particularly per- and polyfluoroalkyl substances (PFAS), in the environment necessitates robust and reliable degradation strategies. This resource is structured to address the specific challenges you may encounter in your work.
Section 1: Troubleshooting Guide
This section addresses common problems encountered during the experimental degradation of fluorinated compounds. Each issue is presented with potential causes and actionable solutions.
Inconsistent or Low Degradation Efficiency in Photocatalysis
Problem: You are observing variable or lower-than-expected degradation of your target fluorinated compound during photocatalytic experiments.
| Potential Cause | Explanation | Troubleshooting Steps |
| Catalyst Inactivity or Fouling | The photocatalyst (e.g., TiO₂, In₂O₃) may have a contaminated surface or reduced activity due to aging or poisoning from reaction byproducts or matrix components.[1] | 1. Catalyst Characterization: Before and after the experiment, characterize your catalyst using techniques like XRD, SEM, and BET to check for changes in crystallinity, morphology, and surface area. 2. Catalyst Cleaning: If catalyst reuse is intended, implement a regeneration step (e.g., thermal treatment, washing with a specific solvent) to remove adsorbed species. 3. Optimize Catalyst Loading: An excess of catalyst can lead to light scattering and reduced light penetration, while too little will limit the number of active sites. Perform a series of experiments to determine the optimal catalyst concentration.[2] |
| Inadequate Light Source | The wavelength and intensity of the UV or visible light source are critical for activating the photocatalyst. An inappropriate light source will lead to poor generation of reactive oxygen species (ROS).[3][4] | 1. Verify Lamp Output: Use a radiometer to measure the intensity of your lamp at the reaction distance. Ensure it meets the requirements for your specific catalyst. 2. Check Lamp Age: UV lamps have a finite lifespan and their intensity decreases over time. Replace lamps according to the manufacturer's recommendations. 3. Match Wavelength to Catalyst: Ensure the emission spectrum of your lamp overlaps with the absorption spectrum of your photocatalyst. For visible-light-active catalysts, a UV-dominant source will be inefficient. |
| pH of the Reaction Medium | The pH of the solution can influence the surface charge of the photocatalyst and the speciation of the target compound, affecting adsorption and degradation rates. Many photocatalytic degradations of PFAS are more effective in acidic conditions.[1] | 1. Monitor and Control pH: Measure the pH of your solution before and during the reaction. Use a buffer system if significant pH shifts are expected, but be aware that buffer components can sometimes act as scavengers. 2. Perform a pH Study: Conduct experiments at different initial pH values to determine the optimal pH for your system. |
| Presence of Scavengers | Dissolved organic matter (DOM) and certain inorganic ions (e.g., carbonate, bicarbonate, chloride) in the sample matrix can compete with the target compound for reactive species like hydroxyl radicals, reducing degradation efficiency.[5] | 1. Matrix Analysis: Characterize your sample matrix to identify potential scavengers. Analyze for Total Organic Carbon (TOC) and common inorganic ions. 2. Sample Pre-treatment: For complex matrices, consider a pre-treatment step like filtration or solid-phase extraction (SPE) to remove interfering substances. However, be mindful that SPE can also remove some PFAS.[6] 3. Use of Scavenger-Specific Probes: In mechanistic studies, use specific radical scavengers (e.g., tert-butanol for hydroxyl radicals) to identify the primary reactive species involved in the degradation.[7] |
Poor Reproducibility in Sonochemical Degradation
Problem: You are experiencing significant variations in the degradation rates of fluorinated compounds in replicate sonochemical experiments.
| Potential Cause | Explanation | Troubleshooting Steps |
| Inconsistent Acoustic Power Delivery | The actual acoustic power delivered to the solution can vary due to factors like transducer age, reactor geometry, and solution temperature. This directly impacts the rate of acoustic cavitation, the primary mechanism for sonochemical degradation.[8] | 1. Calorimetric Power Measurement: Regularly calibrate the acoustic power of your sonicator using calorimetry. 2. Consistent Reactor Setup: Use the same reactor vessel and maintain a consistent liquid volume and transducer position for all experiments. 3. Temperature Control: Use a cooling water bath to maintain a constant temperature, as temperature affects liquid properties like viscosity and vapor pressure, which influence cavitation.[9] |
| Matrix Effects from Volatile Organics | Volatile organic compounds (VOCs) in the sample can enter the cavitation bubbles and undergo pyrolysis, consuming thermal energy and reducing the degradation efficiency of the target fluorinated compound.[10] | 1. VOC Screening: Analyze your samples for the presence of VOCs using techniques like purge and trap GC-MS. 2. Combined Treatment: For samples with high VOC content, consider a pre-treatment step like ozonation to degrade the VOCs before sonolysis.[10] 3. Inert Gas Purging: Purging the solution with an inert gas like argon can enhance the cavitation intensity and degradation rates.[9] |
| Influence of Inorganic Anions | Certain inorganic anions can affect the bubble-water interface and the formation of reactive species, leading to either enhancement or inhibition of the degradation rate (Hofmeister effect). Bicarbonate, in particular, is a known inhibitor.[5] | 1. Inorganic Ion Analysis: Quantify the major inorganic anions in your sample matrix using ion chromatography. 2. pH Adjustment: If high concentrations of bicarbonate are present, adjusting the pH to acidic conditions (around 3) can convert bicarbonate to carbonic acid, which is then removed as CO₂, mitigating its inhibitory effect.[5] |
Incomplete Mineralization in Biodegradation Studies
Problem: Your target fluorinated compound is disappearing, but you are not observing a corresponding increase in fluoride ions, indicating the formation of persistent fluorinated intermediates.
| Potential Cause | Explanation | Troubleshooting Steps |
| Formation of Dead-End Metabolites | Microorganisms may only be capable of partial transformation of the parent compound, leading to the accumulation of shorter-chain perfluorinated carboxylic acids (PFCAs) or other stable fluorinated byproducts.[11][12] | 1. Non-Target Analysis: Employ high-resolution mass spectrometry (HRMS) for non-target screening to identify unknown degradation products.[6] 2. Total Organic Fluorine (TOF) Analysis: Use techniques like combustion ion chromatography (CIC) to measure the total organic fluorine content. A decrease in the parent compound concentration without a corresponding decrease in TOF confirms the formation of fluorinated intermediates.[13] |
| Fluoride Toxicity to Microorganisms | The release of fluoride ions during degradation can be toxic to the microbial consortium, inhibiting further metabolic activity and halting the degradation process.[14][15] | 1. Monitor Fluoride Concentration: Regularly measure the fluoride ion concentration in your culture medium. 2. Use of Fluoride-Resistant Strains: Consider bioaugmentation with microbial strains known for their fluoride resistance or engineering strains with enhanced fluoride export mechanisms.[15][16] 3. Controlled Release/Sequestration: In bioreactor setups, explore strategies for the in-situ removal of fluoride ions, such as precipitation with calcium salts.[15] |
| Recalcitrance of the C-F Bond | The carbon-fluorine bond is exceptionally strong, making it difficult for microbial enzymes to cleave, especially in highly fluorinated compounds.[14][17] | 1. Use of Microbial Consortia: Employ mixed microbial consortia from contaminated sites, as they may possess a wider range of enzymatic capabilities for synergistic degradation.[14] 2. Co-metabolism: Provide a readily degradable primary substrate to stimulate microbial activity and induce the production of enzymes that can fortuitously act on the fluorinated compound. 3. Anaerobic Conditions: For some compounds, reductive defluorination is more energetically favorable under anaerobic conditions.[11] |
Section 2: Frequently Asked Questions (FAQs)
Q1: Why is my mass spectrometry data for fluorinated compounds showing poor sensitivity and adduct formation?
A: This is a common challenge. Signal suppression is often caused by mobile phase additives like trifluoroacetic acid (TFA), which can form strong ion pairs with analytes in the gas phase, reducing their signal intensity in electrospray ionization (ESI).[18] Fluorinated compounds are also prone to forming adducts with sodium ([M+Na]⁺), potassium ([M+K]⁺), and ammonium ([M+NH₄]⁺) from the mobile phase or sample matrix. To mitigate this, consider using formic acid as an alternative to TFA and ensure high purity of mobile phase solvents and additives.
Q2: How can I avoid sample contamination with PFAS during my experiments?
A: PFAS are ubiquitous in many laboratory materials. To avoid cross-contamination, strictly avoid using any PTFE or Teflon-coated materials, including tubing, vials, caps, and septa.[19][20] Use polypropylene or high-density polyethylene (HDPE) containers for sample collection and storage.[6] When conducting trace-level analysis, it is advisable to pre-rinse all glassware and sample containers with methanol and high-purity water. It is also good practice to run "blanks" of your reagents and materials to check for background contamination.
Q3: What is the importance of a fluorine mass balance in degradation studies?
A: A complete fluorine mass balance is crucial for validating the effectiveness of a degradation technology.[6] It involves accounting for the fluorine from the initial parent compound and tracking its transformation into fluoride ions and all fluorinated intermediate products. Achieving a closed mass balance (approaching 100%) demonstrates that the degradation pathway is well-understood and that no unknown, persistent fluorinated byproducts are being formed. This often requires a combination of targeted analysis (LC-MS/MS for known compounds), non-targeted analysis (HRMS for unknowns), and total fluorine analysis (e.g., CIC).[13][21]
Q4: What are the primary degradation mechanisms for PFOA and PFOS?
A: The degradation pathways are highly dependent on the method used.
-
Photochemical/Electrochemical/Thermal: These methods often involve the removal of the headgroup (e.g., decarboxylation for PFOA, desulfonation for PFOS) followed by a stepwise "unzipping" of CF₂ units from the carbon chain, leading to shorter-chain PFCAs.[22][23]
-
Sonochemical: Degradation occurs via pyrolysis at the bubble-water interface, also leading to chain shortening.[8][24]
-
Biodegradation: This is more challenging, but some microorganisms can transform certain polyfluorinated compounds into PFCAs like PFOA and PFOS, which are often more resistant to further degradation.[11]
Q5: My degradation experiment is working in pure water, but fails in a real-world sample matrix (e.g., groundwater, wastewater). What should I do?
A: This is a very common issue and highlights the importance of matrix effects. Real-world samples contain numerous components that can interfere with the degradation process. As outlined in the troubleshooting guide, dissolved organic matter and inorganic ions are often the primary culprits.[5][10] The first step is to characterize your matrix to identify potential inhibitors. Then, you can either implement a pre-treatment step to remove these interfering substances or adjust experimental parameters (e.g., pH, catalyst loading) to overcome the matrix effects. It is essential to test any degradation technology in the target matrix to evaluate its real-world applicability.[6]
Section 3: Experimental Protocols & Visualizations
Protocol 1: General Sample Preparation for PFAS Degradation Analysis by LC-MS/MS
This protocol is a starting point and should be optimized for your specific matrix and target analytes.
-
Sample Collection: Collect samples in polypropylene or HDPE bottles. Do not use glass containers for long-term storage as PFAS can adsorb to glass surfaces.
-
Spiking (if necessary): For recovery experiments, spike a known concentration of a labeled internal standard (e.g., ¹³C-PFOA) into the sample.
-
Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge (e.g., weak anion exchange, WAX) with methanol followed by high-purity water.
-
Load a measured volume of the sample onto the cartridge.
-
Wash the cartridge with a mild solvent (e.g., acetate buffer) to remove interferences.
-
Elute the PFAS from the cartridge using a stronger solvent (e.g., methanol with a small percentage of ammonium hydroxide).
-
-
Concentration: Evaporate the eluent to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the sample in a mobile phase-compatible solvent, typically methanol/water.
-
Analysis: Transfer the final extract to a polypropylene autosampler vial for LC-MS/MS analysis.
Diagrams of Degradation Pathways and Workflows
Caption: General workflow for a PFAS degradation experiment.
Caption: Simplified degradation pathway of PFOA.
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Challenges in PFAS Postdegradation Analysis: Insights from the PFAS-CTAB Model System. ACS Measurement Science Au. [Link]
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The degradation mechanisms of perfluorooctanoic acid (PFOA) and perfluorooctane sulfonic acid (PFOS) by different chemical methods: A critical review. PubMed. [Link]
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Per- and Polyfluoroalkyl Substance (PFAS) Degradation in Water and Soil Using Cold Atmospheric Plasma (CAP): A Review. ACS Publications. [Link]
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The degradation mechanisms of perfluorooctanoic acid (PFOA) and perfluorooctane sulfonic acid (PFOS) by different chemical methods: A critical review. Science of The Total Environment. [Link]
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Degradation of Perfluorooctanoic Acid on Aluminum Oxide Surfaces: New Mechanisms from Ab Initio Molecular Dynamics Simulations. Environmental Science & Technology. [Link]
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Biodegradation of Perfluorinated Compounds. PubMed. [Link]
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Recent Progress and Challenges in Microbial Defluorination and Degradation for Sustainable Remediation of Fluorinated Xenobiotics. MDPI. [Link]
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Top Challenges in PFAS Analysis (And How to Solve Them). Battelle. [Link]
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The link between ancient microbial fluoride resistance mechanisms and bioengineering organofluorine degradation or synthesis. Nature Communications. [Link]
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Sonochemical Degradation of Perfluorooctane Sulfonate (PFOS) and Perfluorooctanoate (PFOA) in Landfill Groundwater: Environmental Matrix Effects. ACS Publications. [Link]
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Strategies for Biodegradation of Fluorinated Compounds. ResearchGate. [Link]
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Sonochemical Degradation of Perfluorooctane Sulfonate (PFOS) and Perfluorooctanoate (PFOA) in Landfill Groundwater: Environmental Matrix Effects. ACS Publications. [Link]
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Best Practices for Experimental Design, Testing, and Reporting of Aqueous PFAS-Degrading Technologies. Jimdo. [Link]
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Photocatalysis for PFAS. Water & Wastewater. [Link]
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Photocatalytic removal of perfluoroalkyl substances from water and wastewater: Mechanism, kinetics and controlling factors. ResearchGate. [Link]
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Sonochemical Degradation of Perfluorooctane Sulfonate (PFOS) and Perfluorooctanoate (PFOA) in Landfill Groundwater: Environmental Matrix Effects. ResearchGate. [Link]
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Challenges Facing Sustainable Visible Light Induced Degradation of Poly- and Perfluoroalkyls (PFA) in Water: A Critical Review. ACS Publications. [Link]
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Challenges Facing Sustainable Visible Light Induced Degradation of Poly- and Perfluoroalkyls (PFA) in Water: A Critical Review. ResearchGate. [Link]
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Sonochemical Degradation of Perfluorooctane Sulfonate (PFOS) and Perfluorooctanoate (PFOA) in Groundwater: Kinetic Effects of Matrix Inorganics. ACS Figshare. [Link]
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Recent developments in methods for analysis of perfluorinated persistent pollutants. PubMed Central. [Link]
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Best Practices for Experimental Design, Testing, and Reporting of Aqueous PFAS-Degrading Technologies. ResearchGate. [Link]
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- 22. The degradation mechanisms of perfluorooctanoic acid (PFOA) and perfluorooctane sulfonic acid (PFOS) by different chemical methods: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Purification of 2,2,2-Trifluoro-1-thiophen-3-ylmethyl-ethylamine
Welcome to the Technical Support Center for the purification of 2,2,2-Trifluoro-1-thiophen-3-ylmethyl-ethylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining high-purity samples of this important fluorinated amine. Due to the limited specific literature on this exact molecule, this guide synthesizes established principles from the purification of analogous fluorinated amines and thiophene derivatives to provide a robust framework for your experimental design.
I. Understanding the Compound and Potential Impurities
This compound is a chiral amine containing a trifluoromethyl group, which imparts unique properties such as increased metabolic stability and lipophilicity, making it a valuable building block in medicinal chemistry.[1][2] The presence of the thiophene ring and the chiral center introduces specific challenges and considerations during purification.
A likely synthetic route to this compound involves the reductive amination of a corresponding ketone or the reduction of an imine.[3] Based on these synthetic pathways, common impurities may include:
-
Unreacted Starting Materials: Thiophene-3-carboxaldehyde, a trifluoromethyl ketone precursor, or the corresponding imine.
-
By-products of the Reaction: Over-reduced products, side-reaction products from the thiophene ring, or by-products from the reducing agent.
-
Reagents and Catalysts: Residual catalysts (e.g., palladium on carbon) or reagents.
-
Enantiomeric Impurity: The presence of the undesired enantiomer in a racemic or enantioenriched sample.
II. Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound in a question-and-answer format.
Question 1: My NMR/LC-MS analysis shows the presence of multiple unknown impurities after synthesis. What is the best initial approach for purification?
Answer: For a complex mixture of impurities, flash column chromatography is often the most effective initial purification step. The trifluoromethyl group can influence the polarity of the amine, and the basic nature of the amine can lead to tailing on standard silica gel.[4]
Here is a systematic approach to developing a flash chromatography method:
-
Stationary Phase Selection:
-
Standard Silica Gel: This is a good starting point. However, the basicity of the amine can cause significant tailing.
-
Amine-Functionalized Silica: This is often a better choice for basic compounds as it minimizes the interaction with acidic silanol groups, leading to sharper peaks and better separation.[4]
-
Fluorinated Phases: For highly fluorinated compounds, a fluorinated stationary phase can offer unique selectivity.[5]
-
-
Mobile Phase Optimization:
-
Non-polar/Polar Solvent System: A common starting point is a gradient of ethyl acetate in hexanes.
-
Adding a Basic Modifier: To reduce tailing on standard silica, add a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia in methanol to the mobile phase.[4] This will compete with your amine for binding to the acidic sites on the silica.
-
Reversed-Phase Chromatography: If your compound is sufficiently non-polar, reversed-phase chromatography using a C18 column with a mobile phase of acetonitrile/water or methanol/water can be effective.[6]
-
Question 2: I've tried flash chromatography, but I'm still struggling to separate my product from a closely eluting impurity. What's my next step?
Answer: If co-elution is an issue, recrystallization via salt formation is a powerful technique for purifying amines. By converting the basic amine into a salt with a chiral or achiral acid, you can significantly alter its solubility properties, often allowing for the selective crystallization of the desired product.[7]
Protocol for Diastereomeric Salt Recrystallization (for chiral resolution and purification):
-
Select a Chiral Resolving Agent: Common choices for amines include tartaric acid derivatives, mandelic acid, or camphorsulfonic acid.[7]
-
Solvent Screening: Dissolve your racemic or impure amine in a suitable solvent (e.g., ethanol, methanol, isopropanol, or mixtures with water).
-
Salt Formation: Add a solution of the chiral resolving agent (typically 0.5-1.0 molar equivalents) to the amine solution.
-
Crystallization: Allow the solution to cool slowly to promote the formation of well-defined crystals of one diastereomeric salt.
-
Isolation: Collect the crystals by filtration.
-
Liberation of the Free Amine: Dissolve the purified diastereomeric salt in water and basify the solution (e.g., with NaOH or NaHCO3) to liberate the free amine. Extract the purified amine with an organic solvent.[5]
| Parameter | Recommendation | Rationale |
| Resolving Agent | Screen various chiral acids (e.g., tartaric acid, mandelic acid) | The interaction between the amine and the acid is highly specific. |
| Solvent | Screen a range of polar solvents (e.g., alcohols, acetone, water mixtures) | Solubility of the diastereomeric salts is solvent-dependent. |
| Stoichiometry | Start with 0.5 to 1.0 equivalents of resolving agent | The optimal ratio can vary. |
Question 3: My purified amine appears pure by TLC and NMR, but the enantiomeric excess (ee) is low. How can I improve the chiral purity?
Answer: Achieving high enantiomeric excess often requires a dedicated chiral separation technique.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful analytical and preparative technique for separating enantiomers. The choice of the chiral stationary phase (CSP) is crucial. For fluorinated amines, polysaccharide-based columns (e.g., cellulose or amylose derivatives) are a good starting point.[8] Optimization of the mobile phase, including the use of additives, can significantly improve resolution.[9]
-
Repeated Diastereomeric Salt Recrystallization: Sometimes, a single recrystallization is not sufficient. Performing a second or even third recrystallization of the diastereomeric salt can significantly enhance the enantiomeric excess.
III. Frequently Asked Questions (FAQs)
Q1: What are the best analytical techniques to assess the purity of my this compound sample?
A1: A combination of techniques is recommended for a comprehensive purity assessment:
-
¹H and ¹³C NMR: To confirm the chemical structure and identify any organic impurities.
-
¹⁹F NMR: This is particularly useful for fluorinated compounds to detect any fluorine-containing impurities.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): To detect non-volatile impurities and confirm the molecular weight of your product and any by-products.
-
Chiral HPLC: To determine the enantiomeric excess.
Q2: Can I use distillation to purify my compound?
A2: Distillation can be a viable option if your compound is thermally stable and the impurities have significantly different boiling points. However, for complex mixtures or to remove non-volatile impurities, chromatography or recrystallization are generally more effective.
Q3: My compound is an oil and won't crystallize. What are my options?
A3: If the free amine is an oil, converting it to a salt (e.g., hydrochloride or oxalate salt) will often yield a crystalline solid that is easier to handle and purify by recrystallization.[10] To form the hydrochloride salt, you can dissolve the amine in a solvent like diethyl ether or ethanol and add a solution of HCl in the same solvent.
IV. Experimental Workflows
Workflow 1: Purification by Flash Column Chromatography
Sources
- 1. Method for synthesizing 2-thiophene ethylamine - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN103351376B - Synthetic method of 2-thiophene ethylamine - Google Patents [patents.google.com]
- 3. CN102020631B - Synthetic method of 2-thiophene ethylamine - Google Patents [patents.google.com]
- 4. biotage.com [biotage.com]
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- 6. reddit.com [reddit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN103373982A - Synthetic method of 2-thiophene ethylamine - Google Patents [patents.google.com]
- 10. 2,2,2-Trifluoroethylamine hydrochloride synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Scaling Up the Synthesis of Fluorinated Pharmaceuticals
Welcome to the Technical Support Center for the scale-up of fluorinated pharmaceuticals. The introduction of fluorine into active pharmaceutical ingredients (APIs) is a cornerstone of modern drug design, enhancing metabolic stability, bioavailability, and binding affinity.[1][2] However, transitioning these powerful transformations from the bench to production scale introduces significant challenges, from managing hazardous reagents to ensuring process safety and product purity.
This guide is structured to provide direct, actionable solutions to common problems encountered in the field. It is designed for researchers, process chemists, and drug development professionals who are navigating the complexities of industrial fluorination chemistry. We will move beyond theoretical steps to explain the causality behind experimental choices, ensuring each protocol is a self-validating system grounded in robust scientific principles.
Section 1: Core Challenges in Scale-Up
Scaling fluorination reactions is not merely about using larger flasks. The interplay between reaction kinetics, heat transfer, and mass transfer changes dramatically. Failure to account for these changes can lead to failed batches, hazardous situations, and significant financial loss.
Q1: My fluorination reaction yield dropped significantly when moving from a 10 g to a 1 kg scale. What are the most likely causes?
A1: This is a classic scale-up problem, typically rooted in heat and mass transfer limitations.
-
Causality: The surface-area-to-volume ratio of a reactor decreases as the volume increases. This severely hampers heat dissipation. Many fluorination reactions, particularly those using reagents like DAST (Diethylaminosulfur Trifluoride), are highly exothermic.[3][4] On a small scale, the flask efficiently dissipates heat to the surroundings. On a 1 kg scale, the heat generated in the core of the reactor cannot escape quickly enough, leading to localized "hot spots." These hot spots can cause:
-
Troubleshooting Protocol:
-
Re-evaluate Your Thermal Control: Ensure your reactor has adequate cooling capacity. A jacketed reactor with a high-performance thermofluid is essential.
-
Control the Addition Rate: Instead of adding the fluorinating agent all at once, use a controlled addition via a syringe pump or dropping funnel. This allows the cooling system to keep pace with heat generation. This is known as a semi-batch process.[3]
-
Consider "Reverse Addition": Add the substrate to the fluorinating agent. This can sometimes help maintain a more consistent temperature profile.
-
Lower the Reaction Temperature: Reducing the temperature can significantly favor the desired substitution (SN2) pathway over elimination (E2) side reactions.[5]
-
Q2: We are experiencing a thermal runaway event during our electrophilic fluorination with Selectfluor™. What happened and how can we prevent it?
A2: A thermal runaway occurs when the heat generated by the reaction exceeds the rate of heat removal, leading to an uncontrolled acceleration of the reaction rate and temperature. While Selectfluor™ is considered a relatively stable and user-friendly reagent, its reactions can still be exothermic.[7]
-
Causality: The primary cause is often an inadequate assessment of the reaction's thermal hazard during process development. Factors include:
-
High Reactant Concentration: Increasing concentration to improve throughput can dangerously increase the volumetric heat output.
-
Inadequate Cooling: The cooling system may be insufficient for the batch size or the chosen reaction rate.
-
Agitation Failure: Poor mixing can create localized regions of high reactant concentration, leading to hot spots that initiate the runaway.
-
Solvent Choice: The solvent's boiling point acts as a safety barrier. If the runaway temperature exceeds the solvent's boiling point, a rapid pressure increase can occur.
-
-
Prevention & Mitigation Strategy:
-
Perform Calorimetry Studies: Use techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC1) during development to quantify the heat of reaction and determine the Maximum Temperature of the Synthesis Reaction (MTSR). This data is critical for safe process design.[8][9][10][11][12]
-
Implement a Fail-Safe Quenching System: Design a system to rapidly add a pre-cooled quenching agent (e.g., a solution of sodium bisulfite for Selectfluor™) to neutralize the reagent and stop the reaction in an emergency.
-
Switch to Continuous Flow Processing: This is the most robust solution. Flow reactors have a very high surface-area-to-volume ratio, offering superior heat transfer and intrinsically safer control over exothermic reactions.[13][14][15][16]
-
Section 2: Reagent & Byproduct Management
The choice of fluorinating agent and the strategy for handling byproducts are critical for a successful and compliant manufacturing process.
Q3: How do I choose the right fluorinating agent for late-stage functionalization (LSF) at scale?
A3: The ideal LSF reagent for scale-up balances reactivity, selectivity, safety, and cost. There is no single "best" reagent; the choice is substrate-dependent.
-
Causality: Late-stage functionalization targets complex molecules with multiple sensitive functional groups.[1][17] An overly aggressive reagent will lead to a complex mixture of byproducts, whereas a reagent that is too mild may fail to react.
-
Data-Driven Selection:
| Fluorinating Agent | Type | Key Advantages | Scale-Up Challenges | Typical Byproducts |
| DAST / Deoxo-Fluor | Nucleophilic | Effective for deoxofluorination of alcohols. | Thermally unstable, can be explosive; highly exothermic reactions; corrosive HF byproduct.[4][6] | HF, sulfur-based impurities, elimination products.[5] |
| Selectfluor™ | Electrophilic | Air and moisture stable solid; user-friendly; highly selective for electron-rich centers.[18][19] | Can act as an oxidant; reactions can be exothermic; cost can be a factor at large scale.[7][20] | Reduced TEDA salt, potential for chlorinated byproducts if chloride is present.[21] |
| PhenoFluor™ | Nucleophilic | Excellent for deoxyfluorination of phenols and electron-rich alcohols where DAST fails.[1] | Cost; requires careful optimization. | Benign byproducts (e.g., DBU, trifluoroacetate). |
| PyFluor / XtalFluor | Nucleophilic | Crystalline, thermally stable solids; safer alternatives to liquid DAST.[5][6] | Cost; generation of HF byproduct. | HF, corresponding amine salts. |
| Anhydrous HF (aHF) | Nucleophilic | Highly cost-effective fluorine source. | Extremely toxic and corrosive; requires specialized materials (e.g., Hastelloy, Monel) and handling protocols.[22][23][24][25][26] | Water (from reaction with alcohols). |
Q4: Hydrogen Fluoride (HF) is a byproduct of my reaction. How can I safely quench the reaction and remove residual HF at the kilogram scale?
A4: HF is a highly corrosive and toxic byproduct common to many nucleophilic fluorination reactions (e.g., using DAST or XtalFluor).[27] Its effective neutralization and removal are paramount for operator safety and equipment integrity.
-
Causality: HF can protonate basic functionalities on the product molecule, rendering it water-soluble and difficult to extract. It also readily etches standard glass-lined reactors, necessitating careful material selection and quenching procedures.
-
Workflow: Quenching and HF Removal
Caption: Workflow for safe quenching and removal of HF byproduct.
-
Detailed Quenching Protocol:
-
Preparation: In a separate, appropriately sized vessel, prepare a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or another suitable base. Cool it to 0 °C in an ice bath. Use a volume at least 10 times that of the reaction mixture.[27]
-
Quenching: Under vigorous stirring, slowly transfer the completed reaction mixture into the cold bicarbonate solution. Crucially, never add water or aqueous base directly to the reaction mixture , as this can cause a violent, uncontrolled exotherm.
-
Verification: After the addition is complete, allow the mixture to warm to room temperature. Check the pH of the aqueous layer to ensure it is basic (pH > 7).
-
Work-up: Proceed with standard liquid-liquid extraction.
-
-
Scavenger Resin Protocol:
-
Selection: For removing trace amounts of HF from organic solutions post-work-up, basic scavenger resins are highly effective. Common choices include polymer-supported amines (e.g., PS-Trisamine) or basic alumina.[28][29]
-
Application: The organic solution containing the product can be passed through a packed column or cartridge of the scavenger resin. Alternatively, the resin can be added to the solution, stirred for a period (e.g., 1-2 hours), and then filtered off.
-
Section 3: Analytical & Purification Troubleshooting
Real-time monitoring and robust purification strategies are essential for process optimization and achieving the required API purity.
Q5: My reaction is stalling or producing multiple unidentified byproducts. How can I use ¹⁹F NMR to diagnose the problem in real-time?
A5: ¹⁹F NMR is an exceptionally powerful tool for Process Analytical Technology (PAT) in fluorination chemistry. Its high sensitivity, 100% natural abundance, and wide chemical shift range make it ideal for monitoring reactions without interference from protonated solvents or reagents.[30][31][32][33][34]
-
Causality: The large chemical shift dispersion of ¹⁹F NMR means that even structurally similar fluorinated compounds often have distinct, well-resolved signals. This allows for unambiguous identification and quantification of starting materials, intermediates, the desired product, and byproducts.
-
Experimental Protocol for Online Reaction Monitoring:
-
Setup: Use an NMR system equipped with a flow cell. A slipstream from the reactor is continuously circulated through the NMR spectrometer.
-
Reference: Before starting the reaction, acquire a ¹⁹F NMR spectrum of your fluorinated starting material to establish its chemical shift.
-
Monitoring: Once the reaction begins, acquire spectra at regular intervals (e.g., every 5-10 minutes).
-
Analysis:
-
Starting Material: Track the decrease in the integral of the starting material's signal. A plateau indicates the reaction has stalled.
-
Product: Monitor the increase in the integral of the product's signal to determine reaction kinetics.
-
Byproducts: The appearance of new signals indicates byproduct formation. For example, a signal for HF typically appears and may shift as the reaction environment changes.[31] Other common byproducts like over-fluorinated species will have their own characteristic shifts.[27]
-
-
Caption: Conceptual visualization of ¹⁹F NMR spectra for reaction monitoring.
Q6: My polar, fluorinated API is difficult to purify. It either elutes in the void volume in reversed-phase HPLC or shows severe peak tailing. What are my options?
A6: Highly polar and fluorinated compounds present unique challenges for traditional purification methods like crystallization and standard reversed-phase chromatography.
-
Causality: The high electronegativity of fluorine can reduce the compound's affinity for non-polar C18 stationary phases, causing poor retention. Peak tailing is often caused by secondary interactions between polar functional groups on the analyte and residual, acidic silanol groups on the silica-based stationary phase.
-
Troubleshooting Purification Strategies:
| Problem | Primary Cause | Recommended Solution & Protocol |
| Poor Retention in RP-HPLC | Compound is too polar for C18 phase. | 1. Switch to a Polar-Embedded or Polar-Endcapped Column: These columns offer better retention for polar analytes. 2. Consider Hydrophilic Interaction Chromatography (HILIC): HILIC uses a polar stationary phase (e.g., bare silica, amide) with a high organic content mobile phase, ideal for retaining very polar compounds.[35] 3. Use a Fluorinated Stationary Phase: "Fluorous" columns can offer unique selectivity for fluorinated molecules.[35] |
| Severe Peak Tailing | Secondary interactions with silica silanols. | 1. Adjust Mobile Phase pH: Ensure the pH is at least 2 units away from the analyte's pKa to maintain a single ionic state.[35] 2. Use a Mobile Phase Additive: Add a small amount of an additive like trifluoroacetic acid (TFA) (0.05-0.1%) for acidic/neutral compounds or ammonium hydroxide for basic compounds to mask silanol interactions.[35] |
| Co-eluting Impurities | Similar polarity between product and impurity. | 1. Employ an Orthogonal Technique: If RP-HPLC fails, switch to a method with a different separation mechanism. Supercritical Fluid Chromatography (SFC) is often excellent for purifying polar compounds and can provide very different selectivity compared to HPLC.[35] 2. Optimize Crystallization: Conduct a thorough solvent screen to find a system where the product has low solubility at room temperature but high solubility when hot, while the impurity remains in the mother liquor.[36] |
By systematically addressing these common issues with a deep understanding of the underlying chemical principles, you can de-risk the scale-up process, ensuring the safe, efficient, and reproducible synthesis of high-quality fluorinated pharmaceuticals.
References
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New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science (RSC Publishing). Available at: [Link]
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On-line reaction monitoring of an SNAr reaction by 1H and 19F NMR. Magritek. Available at: [Link]
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Selection of Compatible Materials for use with Fluorine. NASA Lessons Learned. Available at: [Link]
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19F-centred NMR analysis of mono-fluorinated compounds. PMC - PubMed Central. Available at: [Link]
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Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkylations. DSpace@MIT. Available at: [Link]
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Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkylations. Chemical Society Reviews (RSC Publishing). Available at: [Link]
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¹⁹F NMR spectroscopic monitoring of the reaction mixture during the fluorination to give 3 b. ResearchGate. Available at: [Link]
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Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. MDPI. Available at: [Link]
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technical assessment of materials compatibility in molten salt reactors. Nuclear Regulatory Commission (NRC). Available at: [Link]
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19Flourine NMR. nmr-analysis.com. Available at: [Link]
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Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkylations. ResearchGate. Available at: [Link]
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What are the scalability issues of DAST? Blog - BTC. Available at: [Link]
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Considerations of Alloy N for Fluoride Salt-Cooled High-Temperature Reactor Applications. ResearchGate. Available at: [Link]
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Recent advances in green fluorine chemistry. jle.com. Available at: [Link]
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Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. Available at: [Link]
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Considerations of Alloy N for Fluoride Salt-Cooled High-Temperature Reactor Applications. ASME Digital Collection. Available at: [Link]
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Fluorination Chemistry Performed in a Modular Flow Reactor Introduction to Flow Chemistry. Vapourtec. Available at: [Link]
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Recent advances in late-stage monofluorination of natural products and their derivatives. Royal Society of Chemistry. Available at: [Link]
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Late-Stage Fluorination: From Fundamentals to Application. PMC - NIH. Available at: [Link]
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Compatibility of Polymeric Materials with Fluorine and Fluorine-Oxygen Mixtures. DTIC. Available at: [Link]
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Flow electrochemistry: a safe tool for fluorine chemistry. Chemical Science (RSC Publishing). Available at: [Link]
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A Fluoride-derived Electrophilic Late-Stage Fluorination Reagent for PET Imaging. NIH. Available at: [Link]
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Thermal Stability and Electrochemical Properties of Fluorine Compounds as Nonflammable Solvents for Lithium-Ion Batteries. ResearchGate. Available at: [Link]
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Picking the best purification method for your API can be a tricky challenge. neulandlabs.com. Available at: [Link]
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Purification of APIs. ZEOCHEM. Available at: [Link]
-
Hf cleavage and deprotection from resins. Slideshare. Available at: [Link]
-
HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. Saurabh Khadse. Available at: [Link]
-
Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate). organic-chemistry.org. Available at: [Link]
-
Recent Advances in the Application of SelectfluorTMF-TEDA-BF4 as a Versatile Mediator or Catalyst in Organic Synthesis. NIH. Available at: [Link]
-
Selectfluor: Mechanistic Insight and Applications. ResearchGate. Available at: [Link]
-
Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Selectfluor. Wikipedia. Available at: [Link]
-
Simpler fluorine chemistry. SCI. Available at: [Link]
-
Thermal Runaway of Lithium‐Ion Batteries Employing Flame‐Retardant Fluorinated Electrolytes. ResearchGate. Available at: [Link]
-
Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. PMC - NIH. Available at: [Link]
-
Precise Fluorination Strategy of Solvent via Local‐to‐Global Design Toward High‐Voltage and Safe Li‐Ion Batteries. ResearchGate. Available at: [Link]
-
Publication – Fluorination reactions in microreactors. Syrris. Available at: [Link]
-
(PDF) Selectfluor‐Mediated Chlorination and Fluorination of Arenes: Late‐Stage Functionalization of APIs and Its Biological Effects. ResearchGate. Available at: [Link]
-
Analysis of the Thermal Runaway Mitigation Performances of Dielectric Fluids During Overcharge Abuse Tests of Lithium-Ion Cells with Lithium Titanate Oxide Anodes. MDPI. Available at: [Link]
-
Metal Scavenger User Guide. Biotage. Available at: [Link]
-
Resins as Scavengers to Control the Metal Impurities in Active Pharmaceutical Ingredients (APIs). Crimson Publishers. Available at: [Link]
-
Selectfluor-Mediated Chlorination and Fluorination of Arenes: Late-Stage Functionalization of APIs and Its Biological Effects. PubMed. Available at: [Link]
-
Investigations of the Thermal Runaway Process of a Fluorine- Free Electrolyte Li-Ion Battery Cell. DiVA portal. Available at: [Link]
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Validation & Comparative
A Comparative Guide to Fluorinated vs. Non-Fluorinated Amine Analogs in Drug Discovery
Introduction: The Strategic Role of Fluorine in Amine-Containing Drug Candidates
Amines are fundamental building blocks in medicinal chemistry, present in a vast number of pharmaceuticals due to their ability to form salt bridges and engage in hydrogen bonding, which are critical for target engagement and solubility. However, the basicity and metabolic liability of amines can also present significant challenges in drug development, including toxicity, poor permeability, and rapid clearance. The strategic incorporation of fluorine, an element with unique physicochemical properties, has emerged as a powerful strategy to modulate these characteristics.[1][2]
This guide provides an in-depth comparative study of fluorinated and non-fluorinated amine analogs. Moving beyond a simple recitation of facts, we will explore the causal mechanisms behind the observed property changes and provide validated experimental protocols for their determination. Our objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical tools to leverage fluorination as a rational design element in medicinal chemistry.[1][3]
The Physicochemical Impact of Fluorination on Key Amine Properties
The introduction of fluorine, the most electronegative element, into a molecule induces profound electronic and conformational effects.[4] When placed in proximity to an amine, these effects can be harnessed to fine-tune properties critical to a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.
Modulation of Basicity (pKa)
The basicity of an amine, quantified by the pKa of its conjugate acid, is a critical parameter that governs its ionization state at physiological pH. This, in turn, influences solubility, cell membrane permeability, and receptor binding.[5]
Causality: Fluorination almost invariably decreases the basicity of an amine.[6][7] This is due to the powerful inductive electron-withdrawing effect of the C-F bond. By pulling electron density away from the nitrogen atom, fluorine destabilizes the positively charged protonated form (the ammonium cation), thus shifting the equilibrium towards the neutral, unprotonated amine. This results in a lower pKa.[5][6][8] The magnitude of this pKa reduction is dependent on the number of fluorine atoms and their distance from the nitrogen center, with the effect diminishing as the distance increases.[5][8]
Diagram: The Inductive Effect of Fluorine on Amine Basicity
Caption: Fluorine's inductive effect lowers amine basicity.
Quantitative Comparison: pKa Values
The following table summarizes experimental data illustrating the stepwise decrease in pKa with increasing fluorination of an ethylamine scaffold.
| Compound | Structure | pKa of Conjugate Acid | ΔpKa (from Ethylamine) | Reference |
| Ethylamine | CH₃CH₂NH₂ | 10.6 | 0.0 | [5] |
| 2-Fluoroethylamine | FCH₂CH₂NH₂ | 9.0 | -1.6 | [5] |
| 2,2-Difluoroethylamine | F₂CHCH₂NH₂ | 7.5 | -3.1 | [5] |
| 2,2,2-Trifluoroethylamine | F₃CCH₂NH₂ | 5.7 | -4.9 | [5] |
Alteration of Lipophilicity (LogP/LogD)
Lipophilicity, often measured as the octanol-water partition coefficient (LogP for neutral species or LogD at a specific pH), is a key determinant of a drug's solubility, permeability, and plasma protein binding. The effect of fluorination on lipophilicity is complex and not always intuitive.[9][10]
Causality: The impact of fluorine on lipophilicity is a delicate balance of opposing forces. On one hand, replacing hydrogen with the larger fluorine atom can increase the molecule's hydrophobic surface area. On the other hand, the high polarity of the C-F bond can increase the overall polarity of the molecule, potentially enhancing interactions with water.[11] The net effect depends on the molecular context, including the degree of fluorination and the electronic environment of the surrounding atoms.[11][12] For instance, while a trifluoromethyl (-CF₃) group is generally considered more lipophilic than a methyl (-CH₃) group, a single fluorine substitution on an alkyl chain can sometimes decrease lipophilicity.[11]
Quantitative Comparison: Lipophilicity (LogD at pH 7.4)
| Compound Pair | Non-Fluorinated LogD₇.₄ | Fluorinated Analog | Fluorinated LogD₇.₄ | Change (ΔLogD) |
| Pyridine-2-thiol | 1.15 | 2-(Trifluoromethylthio)pyridine | 2.85 | +1.70 |
| Pyridine-2-sulfone | -0.07 | 2-(Ethylsulfonyl)pyridine | -0.07 | 0.00 |
| Pyridine-2-sulfone | -0.07 | 2-(2-Fluoroethylsulfonyl)pyridine | -0.21 | -0.14 |
Data synthesized from trends described in referenced literature.[11]
Enhancement of Metabolic Stability
A primary driver for incorporating fluorine in drug design is to improve metabolic stability.[13] Many drug candidates fail due to rapid metabolism by enzymes, particularly the cytochrome P450 (CYP450) superfamily, leading to low bioavailability and short half-lives.[14]
Causality: The enhancement in metabolic stability is largely attributed to the exceptional strength of the carbon-fluorine (C-F) bond (bond dissociation energy ~472 kJ/mol) compared to the carbon-hydrogen (C-H) bond (~413 kJ/mol).[4][15] When a metabolically labile C-H bond is replaced with a C-F bond, the site is effectively "blocked" from oxidative metabolism by CYP450 enzymes.[13][16] This resistance to enzymatic cleavage can significantly prolong the drug's half-life in the body.[4][17]
Diagram: Metabolic Blocking by Fluorination
Caption: Fluorination blocks metabolic oxidation at susceptible sites.[13]
Quantitative Comparison: In Vitro Metabolic Stability
The following table presents data from liver microsomal stability assays, where a longer half-life (t½) and lower intrinsic clearance (CLint) indicate greater stability.
| Compound Class | Compound/Analog | Description | t½ (min) | CLint (µL/min/mg protein) | Species | Reference |
| Indoles | UT-155 | Non-fluorinated indole | 12.35 | High | Mouse | [13] |
| 32a | 4-Fluoro-indole analog | > 60 | Low | Mouse | [13] | |
| PDE9 Inhibitors | Compound 9e | Non-fluorinated | 25 | 27.7 | Human | [8] |
| Compound 8e | Fluorinated analog | 40 | 17.3 | Human | [8] |
Experimental Protocols for Property Determination
To ensure trustworthiness and reproducibility, the following sections detail standardized, self-validating protocols for measuring the key physicochemical properties discussed.
Protocol 1: Determination of Amine pKa by Potentiometric Titration
This protocol describes a robust method for determining the dissociation constant of an amine.[18]
Objective: To determine the pKa of an amine's conjugate acid by titrating a solution of the amine with a standardized strong acid.
Materials:
-
Amine compound (~0.05 M solution)
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Calibrated pH meter and electrode
-
Magnetic stirrer and stir bar
-
Burette (10 mL or 25 mL)
-
Beaker (100 mL)
-
Deionized water
Procedure:
-
Preparation: Accurately prepare a ~0.05 M solution of the amine in a known volume of deionized water (e.g., 50 mL) in a beaker.[19]
-
Setup: Place the beaker on a magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode in the solution.
-
Titration: Begin stirring the solution gently. Record the initial pH. Add the standardized HCl from the burette in small, precise increments (e.g., 0.1-0.2 mL).
-
Data Collection: After each addition of HCl, allow the pH reading to stabilize and record both the volume of HCl added and the corresponding pH. Continue well past the equivalence point (the point of fastest pH change).
-
Analysis:
-
Plot the recorded pH values (y-axis) against the volume of HCl added (x-axis) to generate a titration curve.
-
Determine the volume of HCl required to reach the equivalence point.
-
The half-equivalence point is exactly half of this volume.
-
The pKa of the amine's conjugate acid is equal to the pH of the solution at the half-equivalence point.
-
Diagram: Workflow for pKa Determination
Caption: Workflow for potentiometric pKa determination.
Protocol 2: Determination of Lipophilicity (LogP) by Reverse-Phase HPLC
This method provides a rapid and reliable estimation of LogP by correlating a compound's retention time on a reverse-phase HPLC column with that of known standards.[20][21]
Objective: To estimate the LogP of a compound using a calibrated HPLC system.
Materials:
-
HPLC system with a UV or MS detector
-
C18 reverse-phase column
-
Mobile Phase A: Water (with buffer, e.g., phosphate)
-
Mobile Phase B: Organic solvent (e.g., Acetonitrile or Methanol)
-
A set of 5-7 calibration standards with known LogP values spanning the expected range.
-
Test compound solution in a suitable solvent.
Procedure:
-
Calibration:
-
Prepare solutions of the LogP standards.
-
Run each standard through the HPLC system using a specific isocratic or gradient elution method.
-
Record the retention time (t_R) for each standard.
-
Create a calibration curve by plotting the known LogP values of the standards (y-axis) against their retention times (x-axis). A linear correlation should be observed.[20]
-
-
Sample Analysis:
-
Inject the test compound solution onto the HPLC using the identical method used for the standards.
-
Record the retention time (t_R) of the test compound.
-
-
Calculation:
-
Using the linear regression equation from the calibration curve, calculate the LogP of the test compound from its measured retention time.
-
Protocol 3: In Vitro Metabolic Stability Assay using Liver Microsomes
This assay is a cornerstone of in vitro ADME testing, providing a measure of a compound's susceptibility to Phase I metabolism.[22][23]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in a liver microsomal suspension.
Materials:
-
Pooled liver microsomes (human, rat, or mouse)[23]
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate buffer (pH 7.4)
-
NADPH regenerating system (cofactor)
-
Positive control compound (with known metabolic rate)
-
Incubator or water bath at 37°C
-
Quenching solution (e.g., cold acetonitrile with an internal standard)
-
LC-MS/MS system for analysis
Procedure:
-
Incubation Preparation: In microcentrifuge tubes, prepare a mixture of liver microsomes (e.g., 0.5 mg/mL final concentration) and phosphate buffer. Pre-warm the mixture to 37°C.
-
Initiate Reaction: Add the test compound to the microsomal suspension (e.g., to a final concentration of 1 µM). To start the metabolic reaction, add the NADPH cofactor.[24]
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture and immediately add it to a tube containing cold quenching solution to stop the reaction.[23][25] The 0-minute sample serves as the initial concentration control.
-
Sample Processing: Vortex and centrifuge the quenched samples to precipitate the proteins. Transfer the supernatant for analysis.
-
LC-MS/MS Analysis: Quantify the remaining concentration of the parent test compound in each sample using a validated LC-MS/MS method.
-
Data Analysis:
-
Plot the natural logarithm (ln) of the percentage of the parent compound remaining against time.
-
The slope of the linear regression of this plot is the elimination rate constant (k).
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k .[13]
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) * (incubation volume / mg of microsomal protein) .[13]
-
Diagram: Workflow for In Vitro Metabolic Stability Assay
Caption: A generalized workflow for an in vitro microsomal stability assay.[13]
Conclusion and Field-Proven Insights
The strategic incorporation of fluorine into amine-containing molecules is a nuanced yet powerful tactic in modern drug discovery. This guide has demonstrated that fluorination is not a "one-size-fits-all" solution but rather a precision tool for targeted property modulation.
-
For Basicity: Fluorination provides a predictable and titratable method to reduce amine pKa, which can be crucial for improving cell permeability and avoiding toxicities associated with strong bases.[6]
-
For Metabolic Stability: The use of fluorine to block metabolically labile C-H positions is one of its most successful applications, often leading to dramatic improvements in drug half-life and bioavailability.[2][13]
-
For Lipophilicity: The effect here is context-dependent and requires careful consideration. While highly fluorinated motifs can increase lipophilicity, strategic placement of single fluorine atoms can subtly tune polarity.[9][11]
While fluorination can sometimes lead to a decrease in binding affinity, the benefits gained in the ADME profile frequently result in a superior overall drug candidate.[8] By understanding the fundamental principles outlined in this guide and employing the robust experimental protocols provided, researchers can rationally design and synthesize next-generation therapeutics with optimized, life-saving properties.
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A High-Throughput Method for Lipophilicity Measurement. National Institutes of Health. [Link]
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A Researcher's Guide to Thiophene Isomers: Unraveling the Impact of Sulfur's Position on Biological Activity
In the landscape of medicinal chemistry, the thiophene ring is a well-established "privileged scaffold," consistently appearing in a multitude of FDA-approved drugs.[1][2] Its utility stems from its ability to act as a bioisostere for the phenyl ring, enhancing physicochemical properties and metabolic stability of parent compounds.[1] However, the seemingly subtle difference between a substituent at the 2-position versus the 3-position of the thiophene ring can lead to profound disparities in biological activity, pharmacokinetics, and even toxicity profiles. This guide provides an in-depth comparison of 2- and 3-substituted thiophene isomers, offering insights into the structural nuances that dictate their pharmacological behavior.
The Electronic and Steric Landscape: Why Isomerism Matters
The position of the sulfur atom in the five-membered aromatic ring of thiophene creates a unique electronic and steric environment. The sulfur atom's lone pair of electrons contributes to the aromatic π-system, but the electronegativity and size of the sulfur atom also influence the electron distribution and steric accessibility of the adjacent carbon atoms.
-
2-Substituted Thiophenes: The C2 and C5 positions are more electron-rich and are often more susceptible to electrophilic attack and metabolic oxidation.[3] From a steric perspective, substituents at the 2-position are in closer proximity to the sulfur atom, which can influence their interaction with biological targets.
-
3-Substituted Thiophenes: The C3 and C4 positions are less electron-rich compared to their C2/C5 counterparts. This can lead to differences in reactivity and metabolic fate. Substituents at the 3-position experience a different steric environment, which can alter their binding orientation within a receptor active site.
The aromaticity of the thiophene ring, a key factor in its stability and interaction with biological targets, is also influenced by the substitution pattern.[4] Higher aromaticity generally correlates with greater thermodynamic stability, potentially leading to reduced susceptibility to metabolic degradation.[4]
Case Study: The Tale of Two Tienilic Acids - A Stark Contrast in Toxicity
A classic and dramatic example illustrating the importance of thiophene isomerism is the case of tienilic acid and its positional isomer. Tienilic acid, a 2-thienyl derivative, was a diuretic drug that was withdrawn from the market due to severe hepatotoxicity.[5] In contrast, its 3-thienyl isomer was found to be a direct hepatotoxin, highlighting that even a simple positional change can drastically alter the toxicity profile.[6]
The metabolic activation of these isomers is a key differentiator. The 2-substituted tienilic acid is metabolized by Cytochrome P450 2C9 (CYP2C9) at the C5 position of the thiophene ring.[3] This can lead to the formation of reactive metabolites, such as thiophene-S-oxides and thiophene epoxides, which are often implicated in drug-induced toxicity.[5][6] The 3-substituted isomer undergoes a different metabolic pathway, leading to a distinct toxicity profile.[3][6] This example underscores the critical need to evaluate both isomers during drug development.
Comparative Biological Activities: A Look at the Data
The influence of thiophene isomerism extends across various therapeutic areas. The following table summarizes comparative data from the literature, showcasing how the position of substitution can impact biological activity.
| Compound Class | 2-Thiophene Isomer Activity | 3-Thiophene Isomer Activity | Therapeutic Area | Key Findings |
| Nitrothiophenes | 2-Nitrothiophene showed the smallest activity against E. coli, M. luteus, and A. niger.[7] | 2-Chloro-3,5-dinitrothiophene and 2-bromo-3,5-dinitrothiophene showed the highest activity.[7] | Antibacterial/Antifungal | The position and nature of substituents dramatically impact antimicrobial potency.[7] |
| Thienyl-substituted Acrylonitriles | 2-(2-thienyl)-3-acrylonitrile derivatives showed high activity against hepatocellular carcinoma cells.[8] | Direct comparative data for the 3-thienyl isomer was not provided in the study. | Anticancer | The 2-thienyl moiety is a key structural feature for the observed anticancer activity.[8][9] |
| Thiophene-3-carboxamides | Not the focus of the study. | Thiophene-3-carboxamide derivatives were identified as dual inhibitors of c-Jun N-terminal kinase (JNK).[10] | Inflammation/Neurodegeneration | The 3-carboxamide scaffold is crucial for JNK inhibition.[10] |
| Thienyl-substituted Nucleosides | 2'-deoxyuridines with 2-thienyl substituents have been studied for antiviral and antitumor activities.[11] | 2'-deoxyuridines with 3-thienyl substituents have also been investigated, with activity depending on other structural modifications.[11] | Antiviral/Anticancer | The impact of the thienyl position is often context-dependent on the overall molecular structure.[11] |
Experimental Protocols for Comparative Analysis
To rigorously assess the differential biological activities of thiophene isomers, a series of well-defined experimental protocols are essential.
In Vitro Potency and Selectivity Assays
-
Objective: To determine the half-maximal inhibitory concentration (IC50) or binding affinity (Ki) of the isomers against their intended biological target.
-
Methodology (Example: Kinase Inhibition Assay):
-
Reagents: Recombinant kinase, substrate peptide, ATP, test compounds (2- and 3-thiophene isomers), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure: a. Serially dilute the thiophene isomers in an appropriate solvent (e.g., DMSO). b. In a 96- or 384-well plate, add the kinase, substrate, and ATP to a buffer solution. c. Add the diluted compounds to the wells. d. Incubate the reaction at a specified temperature for a set period. e. Stop the reaction and add the detection reagent. f. Measure the signal (e.g., luminescence) using a plate reader.
-
Data Analysis: Plot the signal as a function of compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Metabolic Stability Assessment
-
Objective: To evaluate the susceptibility of the isomers to metabolic degradation by liver enzymes.
-
Methodology (Example: Liver Microsomal Stability Assay):
-
Reagents: Liver microsomes (human, rat, etc.), NADPH (cofactor), test compounds, and a reference compound (e.g., verapamil).
-
Procedure: a. Pre-incubate the liver microsomes and test compounds at 37°C. b. Initiate the metabolic reaction by adding NADPH. c. At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction with a cold organic solvent (e.g., acetonitrile). d. Centrifuge to pellet the protein and analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: Plot the natural log of the percentage of the remaining parent compound versus time. The slope of the linear portion of the curve is used to calculate the in vitro half-life (t1/2) and intrinsic clearance.
-
Cell-Based Assays
-
Objective: To assess the activity of the isomers in a more physiologically relevant cellular context.
-
Methodology (Example: MTT Assay for Cytotoxicity):
-
Reagents: Cancer cell line, cell culture medium, test compounds, and MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.
-
Procedure: a. Seed cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with serial dilutions of the thiophene isomers for a specified duration (e.g., 48 or 72 hours). c. Add the MTT reagent to each well and incubate for a few hours. The viable cells will reduce the yellow MTT to purple formazan crystals. d. Solubilize the formazan crystals with a solvent (e.g., DMSO or isopropanol). e. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
-
Visualizing the Concepts
To further illustrate the key considerations in comparing thiophene isomers, the following diagrams are provided.
Caption: Key factors differentiating 2- and 3-substituted thiophene isomers.
Caption: Experimental workflow for comparing thiophene isomers.
Conclusion and Future Perspectives
The choice of thiophene isomer is a critical decision in drug design that should be addressed early in the discovery process. The evidence clearly indicates that 2- and 3-substituted thiophenes can exhibit vastly different biological activities, metabolic fates, and toxicity profiles. A thorough understanding of the structure-activity relationships (SAR) for both isomers is paramount for successful lead optimization.[12][13]
Moving forward, the systematic evaluation of both positional isomers should be a standard practice in medicinal chemistry programs involving thiophene scaffolds. This dual-pronged approach will not only mitigate the risk of late-stage failures due to unforeseen toxicity or poor efficacy but also unlock the full potential of this versatile heterocyclic core. By embracing a comprehensive and comparative strategy, researchers can more effectively harness the power of thiophene to develop safer and more efficacious medicines.
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A Spectroscopic Guide to Substituted Thiophenes: Unveiling Structure-Property Relationships
Thiophene and its derivatives are cornerstone heterocyclic compounds, integral to the development of pharmaceuticals, organic electronics, and advanced materials.[1] A profound understanding of their molecular structure is paramount, and spectroscopic techniques serve as the analytical bedrock for their characterization.[1][2] This guide provides a comparative analysis of how substituents on the thiophene ring influence its spectroscopic signatures across various techniques, including Ultraviolet-Visible (UV-Vis), Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). By elucidating the causality behind experimental observations, this document aims to equip researchers, scientists, and drug development professionals with the expertise to interpret spectra and predict the properties of novel thiophene derivatives.
The Electronic Landscape of Thiophene: A Spectroscopic Primer
The thiophene ring is an electron-rich aromatic system. The sulfur atom, with its lone pair of electrons, participates in the π-conjugation of the ring, influencing its electronic and chemical properties. Spectroscopic methods are exquisitely sensitive to perturbations in this electron distribution caused by the addition of substituents. The nature of the substituent—whether it is electron-donating (e.g., -CH₃, -OCH₃) or electron-withdrawing (e.g., -NO₂, -CN, -COOH)—and its position on the ring (2- or 3-position) will systematically alter the resulting spectra.[3][4]
Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy measures the electronic transitions within a molecule. For thiophene, the absorption spectrum is characterized by π → π* transitions. The position of the maximum absorption wavelength (λmax) is highly sensitive to the extent of conjugation in the molecule.
Electron-donating groups (EDGs) increase the electron density of the thiophene ring, which in turn raises the energy of the highest occupied molecular orbital (HOMO). This reduces the HOMO-LUMO energy gap, resulting in a bathochromic (red) shift to longer λmax values.[5] Conversely, electron-withdrawing groups (EWGs) lower the energy of the lowest unoccupied molecular orbital (LUMO), also decreasing the HOMO-LUMO gap and causing a bathochromic shift.[6] The magnitude of this shift is generally more pronounced with EWGs due to more effective extension of the conjugated system.
Substituents at the 2-position of the thiophene ring tend to exert a stronger influence on the UV-Vis spectrum compared to those at the 3-position. This is attributed to a more direct conjugation with the sulfur atom.[4]
Table 1: Comparative UV-Vis Absorption Maxima (λmax) of Substituted Thiophenes
| Substituent | Position | λmax (nm) | Solvent | Effect |
| -H | - | ~235 | Hexane/Ethanol | Reference |
| -CH₃ | 2- | ~240 | Varies | Weak Bathochromic Shift |
| -OCH₃ | 2- | ~255 | Varies | Moderate Bathochromic Shift |
| -NO₂ | 2- | ~300 | Varies | Strong Bathochromic Shift |
| -CHO | 2- | ~280 | Varies | Strong Bathochromic Shift |
| -COOH | 2- | ~260 | Varies | Moderate Bathochromic Shift |
Note: The exact λmax values can vary depending on the solvent used due to solvatochromic effects.[7]
Infrared (IR) Spectroscopy: Mapping Vibrational Modes
IR spectroscopy provides information about the functional groups and bonding within a molecule by measuring its vibrational frequencies. For substituted thiophenes, key diagnostic bands include C-H stretching, C=C ring stretching, and C-S stretching, as well as vibrations associated with the substituent itself.
The C-H stretching vibrations of the thiophene ring typically appear in the region of 3100-3000 cm⁻¹.[8] The C=C stretching vibrations of the aromatic ring are observed in the 1600-1400 cm⁻¹ region. The position and intensity of these bands are sensitive to the electronic effects of the substituents.[9][10] The C-S stretching vibration is typically found in the 850-600 cm⁻¹ range.[8]
Electron-withdrawing substituents can increase the bond order of adjacent C=C bonds in the ring, leading to a shift to higher wavenumbers. Conversely, electron-donating groups may cause a slight shift to lower wavenumbers. The most significant information often comes from the characteristic absorption bands of the substituents themselves (e.g., C=O stretch in ketones and esters, N-O stretches in nitro compounds).[11]
Table 2: Characteristic IR Absorption Frequencies (cm⁻¹) for Substituted Thiophenes
| Vibration | Unsubstituted Thiophene | 2-Acetylthiophene | 2-Nitrothiophene |
| Aromatic C-H Stretch | ~3070 | ~3100 | ~3110 |
| C=C Ring Stretch | ~1500, ~1410 | ~1520, ~1415 | ~1540, ~1340 (asymm. & symm. NO₂ stretch) |
| C-S Stretch | ~710 | ~720 | ~730 |
| Substituent Stretch | - | ~1665 (C=O) | ~1540 (asymm. NO₂), ~1340 (symm. NO₂) |
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Chemical Environment
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus. The chemical shifts (δ) are highly sensitive to the electron density around the nuclei.[3]
¹H NMR Spectroscopy
In unsubstituted thiophene, the protons at the 2- and 5-positions (α-protons) are chemically equivalent, as are the protons at the 3- and 4-positions (β-protons). The α-protons resonate at a lower field (higher δ value) than the β-protons due to the deshielding effect of the sulfur atom.
Substituents disrupt this symmetry, leading to distinct signals for each proton. Electron-donating groups increase the electron density at the ring carbons, causing an upfield shift (lower δ) of the attached protons. Conversely, electron-withdrawing groups decrease the electron density, resulting in a downfield shift (higher δ).[12] These effects are most pronounced for the protons ortho and para to the substituent.
¹³C NMR Spectroscopy
The principles of substituent effects on ¹³C chemical shifts are similar to those in ¹H NMR. Electron-donating groups cause an upfield shift of the ring carbon signals, while electron-withdrawing groups lead to a downfield shift.[1][13] The effect of a substituent on the chemical shifts of the ring carbons provides valuable insight into its electronic nature.[13]
Table 3: Comparative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) of 3-Substituted Thiophenes in CDCl₃ [3]
| Compound | H2 | H4 | H5 | C2 | C3 | C4 | C5 |
| 3-Methylthiophene | ~7.15 | ~6.90 | ~7.20 | ~121 | ~138 | ~129 | ~125 |
| 3-Bromothiophene | ~7.25 | ~7.10 | ~7.30 | ~122 | ~110 | ~130 | ~127 |
| 3-Methoxythiophene | ~6.90 | ~6.70 | ~7.15 | ~115 | ~160 | ~105 | ~123 |
Note: Chemical shift values are approximate and can vary with solvent and concentration.[3]
Mass Spectrometry (MS): Deciphering Fragmentation Patterns
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. Upon ionization in the mass spectrometer, molecules fragment in predictable ways, and these fragmentation patterns can be used for structural elucidation.[14]
Substituted thiophenes generally exhibit a prominent molecular ion peak (M⁺).[15] The fragmentation patterns are influenced by the nature and position of the substituents. Common fragmentation pathways involve the loss of the substituent or parts of it, as well as cleavage of the thiophene ring. For instance, in thiophene-2-carboxylic acids, a characteristic fragmentation is the loss of H₂O, particularly when a substituent is present at the 3-position, which is attributed to an "ortho-effect".[16] Isomeric thiophenes with substituents at the 2- or 3-positions can sometimes be difficult to differentiate by mass spectrometry alone.[15][17]
Experimental Protocols
General Sample Preparation for Spectroscopic Analysis
For optimal results, ensure the sample is pure. Purification techniques such as recrystallization, distillation, or chromatography may be necessary. The choice of solvent is crucial and should be transparent in the spectral region of interest. For NMR spectroscopy, deuterated solvents are required.
UV-Vis Spectroscopy Protocol
-
Solution Preparation: Prepare a dilute solution of the thiophene derivative in a UV-transparent solvent (e.g., ethanol, hexane, or acetonitrile). The concentration should be adjusted to yield an absorbance between 0.2 and 0.8 at the λmax.
-
Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Fill a quartz cuvette with the pure solvent to be used as a reference.
-
Data Acquisition: Record the absorption spectrum over the desired wavelength range (typically 200-800 nm).
-
Data Analysis: Identify the λmax and the corresponding molar absorptivity (ε).
FT-IR Spectroscopy Protocol
-
Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Background Spectrum: Record a background spectrum of the empty sample compartment (for ATR) or the pure KBr pellet/salt plates.
-
Sample Spectrum: Record the IR spectrum of the sample.
-
Data Analysis: The instrument software will automatically subtract the background spectrum. Identify the characteristic absorption bands and assign them to the corresponding vibrational modes.
NMR Spectroscopy Protocol[3]
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Instrument Tuning: Tune and shim the spectrometer to ensure a homogeneous magnetic field. Lock the field frequency using the deuterium signal from the solvent.[3]
-
¹H NMR Data Acquisition: Use a standard single-pulse sequence. Acquire a sufficient number of scans (e.g., 16-32) to obtain a good signal-to-noise ratio.[3]
-
¹³C NMR Data Acquisition: Employ a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.[3]
-
Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). Phase correct the spectrum and calibrate the chemical shift scale using the TMS signal at 0.00 ppm.[3]
Visualizing Experimental Workflows and Molecular Effects
The logical flow of spectroscopic analysis and the influence of substituents on the electronic properties of the thiophene ring can be effectively visualized using diagrams.
Caption: Workflow for the synthesis and spectroscopic characterization of substituted thiophenes.
Caption: Influence of substituents on the electronic properties and spectroscopic signatures of the thiophene ring.
Conclusion
The spectroscopic analysis of substituted thiophenes is a powerful approach to understanding their structure and electronic properties. Each technique provides a unique piece of the puzzle, and a comprehensive analysis integrating UV-Vis, IR, NMR, and Mass Spectrometry allows for unambiguous characterization. The predictable and systematic nature of substituent effects on the spectra not only facilitates the identification of known compounds but also enables the rational design of new thiophene derivatives with tailored properties for a wide range of applications in science and technology.
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A Senior Application Scientist's Guide to Confirming the Purity of 2,2,2-Trifluoro-1-thiophen-3-ylmethyl-ethylamine by HPLC
For researchers, scientists, and professionals in drug development, establishing the purity of novel chemical entities is a cornerstone of rigorous scientific practice and regulatory compliance. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the purity assessment of 2,2,2-Trifluoro-1-thiophen-3-ylmethyl-ethylamine, a chiral amine with potential applications in medicinal chemistry. We will delve into the rationale behind method selection, provide detailed experimental protocols, and present comparative data to empower you to make informed decisions for your analytical workflows.
The Analytical Challenge: A Molecule with Diverse Chemical Motifs
This compound presents a unique analytical challenge due to its combination of a polar primary amine, a lipophilic trifluoromethyl group, and an aromatic thiophene ring. This structural diversity necessitates a careful selection of HPLC conditions to achieve optimal separation from potential impurities. The primary goals of the HPLC analysis are twofold: to determine the overall purity by separating the main compound from any process-related impurities and starting materials, and to resolve the enantiomers, as their pharmacological activities can differ significantly.
Understanding Potential Impurities: A Self-Validating Approach
A robust purity method must be capable of separating the active pharmaceutical ingredient (API) from all potential impurities. Based on common synthetic routes for similar compounds, such as the reductive amination of a corresponding ketone, we can anticipate the following potential impurities:
-
Starting Materials: Unreacted 3-acetylthiophene and 2,2,2-trifluoroethylamine.
-
Intermediates: The imine formed from the condensation of the ketone and amine.
-
By-products: Di-substituted amines from over-alkylation or other side-reaction products.
-
Degradation Products: Potential products arising from instability under specific pH or temperature conditions.
A well-designed HPLC method will demonstrate baseline separation of the main peak from these and any other unexpected impurities, ensuring the trustworthiness of the purity assessment. This aligns with the principles outlined in the ICH Q3A(R2) guidelines for impurities in new drug substances.[1][2][3]
Comparative Analysis of HPLC Methodologies
The choice of HPLC mode and stationary phase is critical for achieving the desired separation. We will compare three primary approaches: Reversed-Phase (RP) HPLC, Hydrophilic Interaction Liquid Chromatography (HILIC), and Chiral HPLC.
Reversed-Phase HPLC: The Workhorse of Purity Analysis
Reversed-phase HPLC is the most common starting point for purity analysis due to its versatility and robustness.[4][5][6] For a molecule like this compound, a standard C18 column is a good initial choice. However, the polar amine group can lead to poor peak shape (tailing) on traditional silica-based C18 columns due to interactions with residual silanols. To mitigate this, several strategies can be employed:
-
Use of a Base-Deactivated Column: Modern end-capped C18 columns are designed to minimize silanol interactions.
-
Mobile Phase Additives: The addition of a small amount of a competing base, such as triethylamine (TEA), or an acidic modifier like trifluoroacetic acid (TFA) can significantly improve peak shape.[7]
-
Ion-Pair Chromatography: For highly basic compounds, an ion-pairing agent can be added to the mobile phase to form a neutral complex that is better retained on the reversed-phase column.[8][9][10]
Fluorinated stationary phases, such as pentafluorophenyl (PFP) columns, can offer alternative selectivity for fluorinated analytes due to unique dipole-dipole and π-π interactions, potentially providing better separation from non-fluorinated impurities.[1][11]
Hydrophilic Interaction Liquid Chromatography (HILIC): An Alternative for Polar Analytes
HILIC is an excellent alternative for the retention and separation of polar compounds that are poorly retained in reversed-phase chromatography.[12][13][14] Given the polar nature of the primary amine in our target molecule, HILIC could provide superior retention and unique selectivity, especially for separating it from less polar impurities. A typical HILIC setup utilizes a polar stationary phase (e.g., bare silica, amide, or diol) and a mobile phase with a high concentration of organic solvent and a small amount of aqueous buffer.
Chiral HPLC: Resolving the Enantiomers
For chiral molecules, resolving the enantiomers is a critical aspect of quality control.[11] This is typically achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used for the separation of a broad range of chiral compounds, including amines.[14] The choice of mobile phase, often a mixture of a non-polar solvent like hexane and an alcohol modifier like isopropanol, is crucial for achieving enantioseparation. Additives such as diethylamine (DEA) or trifluoroacetic acid (TFA) are often required to improve peak shape and resolution.[7][14]
Experimental Protocols
Below are detailed, step-by-step methodologies for each of the discussed HPLC approaches. These protocols serve as a starting point for method development and should be optimized for your specific instrumentation and impurity profile.
Protocol 1: Reversed-Phase HPLC for General Purity
-
HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector.
-
Column: Phenomenex Kinetex® 5 µm C18 100 Å, 150 x 4.6 mm.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 10% B
-
26-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (90:10 A:B) to a concentration of 1 mg/mL.
Causality behind choices: The C18 column provides good hydrophobic retention for the thiophene ring. TFA is used as an ion-pairing agent to improve the peak shape of the basic amine and to provide a consistent pH for reproducible chromatography. The gradient elution ensures that both polar and non-polar impurities can be effectively separated and eluted within a reasonable run time.
Protocol 2: Chiral HPLC for Enantiomeric Purity
-
HPLC System: Shimadzu Nexera-i LC-2040C 3D or equivalent with a UV detector.
-
Column: Daicel CHIRALPAK® IA (Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel), 5 µm, 250 x 4.6 mm.
-
Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1 mg/mL.
Causality behind choices: The CHIRALPAK® IA column is a versatile chiral stationary phase known for its broad applicability in separating chiral amines. The normal phase mobile phase system provides a different separation mechanism compared to reversed-phase, which can be advantageous for resolving enantiomers. Diethylamine is added to the mobile phase to act as a competitor for active sites on the stationary phase, thereby improving the peak shape of the basic analyte.
Data Presentation and Comparison
To facilitate a clear comparison of the methodologies, the following table summarizes the expected performance characteristics of each approach. The data presented is hypothetical but representative of typical results for such analyses.
| Parameter | Reversed-Phase HPLC (C18) | HILIC | Chiral HPLC (CHIRALPAK® IA) |
| Primary Application | Overall Purity, Impurity Profiling | Separation of Polar Impurities | Enantiomeric Purity |
| Retention of Main Peak | Moderate | Strong | Varies with mobile phase |
| Peak Shape | Good (with modifier) | Excellent | Good (with modifier) |
| Resolution from Non-polar Impurities | Excellent | Poor | Moderate |
| Resolution from Polar Impurities | Moderate | Excellent | Moderate |
| Enantiomeric Resolution (Rs) | N/A | N/A | > 1.5 (baseline) |
Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for the complete purity assessment of this compound.
Caption: Workflow for comprehensive HPLC purity analysis.
Conclusion and Recommendations
Confirming the purity of this compound requires a multi-faceted approach utilizing different HPLC methodologies.
-
For overall purity and impurity profiling , a well-optimized Reversed-Phase HPLC method on a C18 column with an appropriate mobile phase modifier is the recommended starting point. For challenging separations involving fluorinated isomers, a PFP column should be considered.
-
For the crucial determination of enantiomeric purity , a dedicated Chiral HPLC method using a polysaccharide-based chiral stationary phase is essential.
It is imperative that the developed methods are validated according to ICH guidelines to ensure their accuracy, precision, specificity, and robustness. By employing the systematic approach and detailed protocols outlined in this guide, researchers can confidently and accurately determine the purity of this and other novel chiral amines, ensuring the integrity and reliability of their research and development efforts.
References
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Roemling, R., et al. Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International. [Link]
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Phenomenex. Chiral HPLC Column. [Link]
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International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). 2006. [Link]
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AMSbiopharma. Impurity guidelines in drug development under ICH Q3. [Link]
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Biocompare. Hydrophilic Interaction (HILIC) Columns. [Link]
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European Medicines Agency. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. 2006. [Link]
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Aboul-Enein, H. Y., & Ali, I. A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. 2003. [Link]
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Buszewski, B., & Noga, S. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry. 2012. [Link]
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Wikipedia. Hydrophilic interaction chromatography. [Link]
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International Conference on Harmonisation. ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. [Link]
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M. F. Euerby, P. Petersson. Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. Journal of Chromatography A. 2006. [Link]
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W. R. G. Baeyens, et al. Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Journal of Proteome Research. 2022. [Link]
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J. H. Knox, R. A. Hartwick. Mechanism of ion-pair liquid chromatography of amines, neutrals, zwitterions and acids using anionic hetaerons. Journal of Chromatography A. 1981. [Link]
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M. A. Al-Qadiri, et al. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules. 2021. [Link]
-
M. H. Hyun, et al. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji. 2021. [Link]
-
Sumika Chemical Analysis Service, Ltd. Chiral Columns for enantiomer separation by HPLC. [Link]
-
D. W. Armstrong, et al. Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC North America. 2014. [Link]
-
M. Przybyciel. Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC North America. 2003. [Link]
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U.S. Pharmacopeia. <621> CHROMATOGRAPHY. [Link]
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Phenomenex. Reverse Phase HPLC Columns. [Link]
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Wikipedia. Reversed-phase chromatography. [Link]
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C. S. Gilpin, et al. The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. LCGC North America. 2023. [Link]
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N. C. E. S. Nascimento, et al. VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO). International Nuclear Atlantic Conference - INAC 2013. [Link]
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Phenomenex Blog. The Benefits of Reverse Phase HPLC. 2023. [Link]
-
U.S. Pharmacopeia. USP-NF <621> Chromatography. [Link]
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R. E. Majors. Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases. LCGC Europe. 2002. [Link]
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U.S. Pharmacopeia. <621> CHROMATOGRAPHY. [Link]
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Changzhou Kangmei Chemical Industry Co.,Limited. Trifluoroethylamine (2,2,2-TRIFLUOROETHANAMINE, 'Ethylamine, 2,2,2-trifluoro-') CAS:753-90-2. [Link]
- Google Patents. CN103351376B - Synthetic method of 2-thiophene ethylamine.
- Google Patents. CN101885720B - Method for synthesizing 2-thiophene ethylamine.
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-
Espacenet. Patent 0296463 - Thiophen compounds and their preparation. [Link]
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The Trifluoromethyl Group: A Key Player in Modern Drug Design
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
From the desk of a Senior Application Scientist, this guide delves into the strategic incorporation of the trifluoromethyl (CF3) group in drug design. We will explore the multifaceted advantages this small functional group imparts to a molecule, transforming its pharmacokinetic and pharmacodynamic profile. This guide will provide an objective comparison of trifluoromethylated compounds with their non-fluorinated counterparts, supported by experimental data and detailed methodologies.
The Unseen Power of the Trifluoromethyl Group
The introduction of a trifluoromethyl group is a powerful strategy in medicinal chemistry to enhance the druglikeness of a lead compound.[1] Its unique electronic properties and high bond strength significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity for its target.[2][3]
Key Advantages of Trifluoromethylation:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, with a bond dissociation energy of approximately 485.3 kJ/mol compared to 414.2 kJ/mol for a carbon-hydrogen bond.[2] This inherent strength makes the trifluoromethyl group highly resistant to enzymatic degradation, particularly by cytochrome P450 (CYP) enzymes.[1] By replacing a metabolically labile methyl or methoxy group with a CF3 group, a common metabolic hotspot can be blocked, a strategy known as "metabolic switching".[4] This leads to a longer drug half-life, improved bioavailability, and a more predictable pharmacokinetic profile.[1][4]
-
Modulation of Lipophilicity: The trifluoromethyl group is highly lipophilic, which can significantly enhance a drug's ability to cross cellular membranes and the blood-brain barrier.[2] This improved permeability can lead to increased efficacy, especially for drugs targeting the central nervous system.[3] However, the increased lipophilicity must be carefully balanced to avoid issues with solubility and off-target effects.[5]
-
Increased Binding Affinity: The strong electron-withdrawing nature of the trifluoromethyl group can alter the electronic distribution of a molecule, enabling it to form more potent interactions with its biological target.[2] These interactions can include hydrogen bonds, dipole-dipole interactions, and hydrophobic interactions, leading to enhanced binding affinity and selectivity.[2]
-
Alteration of pKa: The electron-withdrawing properties of the CF3 group can also influence the acidity or basicity (pKa) of nearby functional groups.[5] This modulation can affect a drug's ionization state at physiological pH, which in turn impacts its solubility, permeability, and target engagement.
Comparative Analysis: The Data Speaks for Itself
The advantages of trifluoromethylation are not just theoretical. Experimental data consistently demonstrates the superior properties of CF3-containing drugs compared to their non-fluorinated analogs.
Table 1: Comparison of Physicochemical Properties
| Property | Benzylamine | 4-(Trifluoromethyl)benzylamine | Impact of Trifluoromethylation |
| LogP (Octanol-Water) | 1.09 | 1.66 | Increased lipophilicity, potentially improving membrane permeability.[5] |
| pKa (at 25°C) | 9.33[5] | 8.60 (Predicted)[5] | Decreased basicity due to the electron-withdrawing nature of the CF3 group, influencing ionization at physiological pH.[5] |
Table 2: Comparative Metabolic Stability
| Parameter | Drug without -CF3 | Drug with -CF3 | Rationale |
| In Vitro Half-life (t½) | Shorter | Longer | The CF3 group blocks sites of oxidative metabolism, reducing the rate of clearance.[1] |
| Intrinsic Clearance (CLᵢₙₜ) | Higher | Lower | A lower intrinsic clearance indicates a reduced metabolic capacity of the liver for the drug.[1] |
| Number of Metabolites | Generally higher | Significantly reduced | Blocking a primary metabolic pathway limits the formation of downstream metabolites.[1] |
Case Studies: Trifluoromethyl Group in Action
Several blockbuster drugs owe their success to the strategic placement of a trifluoromethyl group. Let's examine a few key examples.
Fluoxetine (Prozac): A Revolution in Antidepressant Therapy
Fluoxetine, a selective serotonin reuptake inhibitor (SSRI), is a prime example of the impact of a trifluoromethyl group.[6] The CF3 group on the phenoxy ring is a pivotal structural element for its high affinity and selective interaction with the serotonin transporter (SERT).[6]
-
Mechanism of Action: The trifluoromethylphenoxy group of fluoxetine inserts into a hydrophobic binding pocket in SERT.[5] This interaction is crucial for its potent and selective inhibition of serotonin reuptake.[6] In contrast, analogs lacking this group or having it in a different position show significantly reduced potency.
-
Metabolic Stability: The CF3 group in fluoxetine contributes to its metabolic stability, leading to a long half-life.[7] Fluoxetine is primarily metabolized by CYP2D6 to its active metabolite, norfluoxetine.[7] The presence of the CF3 group influences the metabolic profile of the drug.
Celecoxib (Celebrex): Targeting Inflammation with Precision
Celecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor used to treat pain and inflammation.[8] Its selectivity for COX-2 over COX-1 is a key factor in its reduced gastrointestinal side effects compared to non-selective NSAIDs.
-
Binding Interaction: The trifluoromethyl group of celecoxib plays a crucial role in its binding to the active site of COX-2.[9] It occupies a hydrophobic side pocket within the COX-2 active site, an interaction that is not as favorable in the slightly different active site of COX-1.[10] This differential binding is a major determinant of its COX-2 selectivity.
-
Structure-Activity Relationship: Studies on celecoxib analogs have shown that the trifluoromethyl group is essential for its potent and selective COX-2 inhibition. Replacement of the CF3 group with other substituents often leads to a decrease in both potency and selectivity.
Sitagliptin (Januvia): A Modern Approach to Diabetes Management
Sitagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.[1] It works by preventing the breakdown of incretin hormones, which help to regulate blood sugar levels.
-
Binding and Potency: The trifluoromethyl group of sitagliptin is a key feature that contributes to its high binding affinity and potency as a DPP-4 inhibitor.[11] It is believed to interact with a hydrophobic pocket in the S1 subsite of the DPP-4 enzyme.[11]
-
Pharmacokinetic Profile: The presence of the trifluoromethyl group also contributes to the favorable pharmacokinetic properties of sitagliptin, including its good oral bioavailability and metabolic stability.
Experimental Protocols: A Guide for the Bench Scientist
To aid researchers in evaluating the impact of trifluoromethylation, we provide the following detailed experimental protocols.
Protocol 1: In Vitro Liver Microsomal Stability Assay
This assay is a standard method to assess the metabolic stability of a compound by measuring its rate of disappearance in the presence of liver microsomes, which are rich in drug-metabolizing enzymes.[4]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.
Materials:
-
Test compound and a non-fluorinated analog
-
Pooled human liver microsomes (e.g., from a commercial supplier)
-
NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile or other suitable organic solvent for reaction termination
-
96-well plates
-
Incubator shaker (37°C)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound and its analog in a suitable solvent (e.g., DMSO).
-
Thaw the liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.
-
Prepare the NADPH regenerating system solution in phosphate buffer according to the manufacturer's instructions.
-
-
Incubation:
-
Add the liver microsome solution to the wells of a 96-well plate.
-
Add the test compound or its analog to the wells to achieve the desired final concentration (e.g., 1 µM).
-
Pre-incubate the plate at 37°C for 5-10 minutes with shaking.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to each well.
-
-
Time Points and Reaction Termination:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in specific wells by adding an equal volume of ice-cold acetonitrile.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) / (microsomal protein concentration in mg/mL).
-
Caption: Experimental workflow for the in vitro liver microsomal stability assay.
Protocol 2: Shake-Flask Method for LogP Determination
This classic method directly measures the partitioning of a compound between n-octanol and water to determine its lipophilicity.[5]
Objective: To determine the octanol-water partition coefficient (LogP) of a test compound.
Materials:
-
Test compound
-
n-Octanol (pre-saturated with water)
-
Water or buffer (pH 7.4, pre-saturated with n-octanol)
-
Glass vials with screw caps
-
Vortex mixer or shaker
-
Centrifuge
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC)
Procedure:
-
Preparation:
-
Prepare a stock solution of the test compound in either the aqueous or organic phase.
-
-
Partitioning:
-
In a glass vial, add equal volumes of the pre-saturated n-octanol and aqueous phases.
-
Add a small aliquot of the test compound stock solution.
-
Securely cap the vial and shake or vortex vigorously for a set period (e.g., 1 hour) to ensure equilibrium is reached.
-
-
Phase Separation:
-
Centrifuge the vial to achieve a clear separation of the two phases.
-
-
Quantification:
-
Carefully withdraw an aliquot from both the n-octanol and aqueous phases.
-
Determine the concentration of the compound in each phase using a suitable and validated analytical method.
-
-
Calculation:
-
The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
LogP is the logarithm (base 10) of the partition coefficient: LogP = log10(P).
-
Visualizing the Impact of the Trifluoromethyl Group
To better understand the mechanisms by which the trifluoromethyl group exerts its effects, we can use diagrams to visualize metabolic pathways and molecular interactions.
Metabolic Switching by Trifluoromethylation
The following diagram illustrates how a trifluoromethyl group can block a common metabolic pathway, leading to increased metabolic stability.
Caption: Metabolic switching induced by the trifluoromethyl group.
Trifluoromethyl Group in the Binding Pocket
This conceptual diagram shows how a trifluoromethyl group can enhance binding affinity through interactions within the active site of a target protein.
Caption: Conceptual diagram of trifluoromethyl group interactions in a protein binding pocket.
Conclusion
The strategic incorporation of the trifluoromethyl group is a proven and powerful tool in the medicinal chemist's arsenal. Its ability to enhance metabolic stability, modulate lipophilicity, and improve binding affinity has led to the development of numerous successful drugs. By understanding the principles behind its effects and utilizing the experimental protocols outlined in this guide, researchers can continue to leverage the unique properties of the trifluoromethyl group to design the next generation of innovative and effective therapeutics.
References
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Fluoxetine, a selective inhibitor of serotonin uptake - PubMed. [Link]
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Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC. [Link]
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Comparison of norfluoxetine enantiomers as serotonin uptake inhibitors in vivo - PubMed. [Link]
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Assessing the Mechanism of Fluoxetine-Mediated CYP2D6 Inhibition - PMC - NIH. [Link]
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Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - NIH. [Link]
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Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism - PubMed. [Link]
-
Selective Visualization of Cyclooxygenase-2 in Inflammation and Cancer by Targeted Fluorescent Imaging Agents - PMC - NIH. [Link]
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Fluoxetine Metabolism Pathway - SMPDB. [Link]
- (PDF)
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Partial Hierarchical Clusters of metabolic pathways in fruit fly, drawn using GraphViz[6] - ResearchGate. (URL not available)
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External Resources - Graphviz. [Link]
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-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. [Link]
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Plotting ligand interaction network from molecular docking results. · Issue #137 · chemosim-lab/ProLIF - GitHub. [Link]
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Selective COX-2 Inhibitors: Road from Success to Controversy and the Quest for Repurposing - MDPI. [Link]
- (a) Binding of Celecoxib at the COX-2 binding site results in the...
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Enzyme Inhibition in Metabolic Disorders and its Applications - Longdom Publishing. [Link]
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Mechanism of molecular interaction of sitagliptin with human DPP4 enzyme - New Insights. [Link]
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COX Inhibition Profile and Molecular Docking Studies of Some 2-(Trimethoxyphenyl)-Thiazoles - PMC - NIH. [Link]
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Comparison of DPP4 Inhibitors - Med Ed 101. [Link]
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Metabolism study strategy suggestion - integrated chart spreadsheet (template link in comments) - YouTube. [Link]
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Fluoxetine (Prozac) Binding to Serotonin Transporter Is Modulated by Chloride and Conformational Changes - PMC - PubMed Central. [Link]
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The trifluoromethyl group as a bioisosteric replacement of the aliphatic nitro group in CB1 receptor positive allosteric modulators - Loughborough University Research Repository. [Link]
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Fluoxetine Pathway, Pharmacokinetics - ClinPGx. [Link]
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How is Prozac (fluoxetine) metabolized? - Dr.Oracle. [Link]
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Identification of New Potential Cyclooxygenase-2 Inhibitors Using Structure-Based Virtual Screening, Molecular Dynamics and Pharmacokinetic Modelling - MDPI. [Link]
-
GLP-1 Analogs and DPP-4 Inhibitors in Type 2 Diabetes Therapy: Review of Head-to-Head Clinical Trials - Frontiers. [Link]
- How to generate 2D and 3D Interaction Analysis Images for Protein-Ligand Complexes. (URL not available)
- Analysis of Binding Affinities for Celecoxib Analogues with COX-1 and COX-2 from Combined Docking and Monte Carlo Simulations and Insight into the COX-2/COX-1 Selectivity - ResearchG
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Cox-2 Specific Inhibitors Comparisons - RxFiles. [Link]
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Targeted pharmacotherapy in depression management: comparative pharmacokinetics of fluoxetine, paroxetine and sertraline - PubMed. [Link]
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Fluoxetine versus other types of pharmacotherapy for depression - PMC - PubMed Central. [Link]
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A Comparative Guide to the Synthetic Routes of 2,2,2-Trifluoro-1-thiophen-3-ylmethyl-ethylamine
For researchers and professionals in drug development, the efficient and stereoselective synthesis of novel amine scaffolds is a cornerstone of innovation. The incorporation of a trifluoromethyl group and a thiophene moiety into a single molecule, such as in 2,2,2-Trifluoro-1-thiophen-3-ylmethyl-ethylamine, presents a unique combination of properties desirable for modulating metabolic stability, lipophilicity, and biological activity. This guide provides an in-depth comparison of two prominent synthetic routes to this valuable compound: a direct, scalable reductive amination and a stereoselective approach utilizing a chiral auxiliary for asymmetric synthesis.
Introduction to the Target Molecule
This compound is a chiral amine that holds significant potential as a building block in medicinal chemistry. The trifluoromethyl group can enhance metabolic stability and binding affinity, while the thiophene ring serves as a versatile bioisostere for a phenyl ring, often leading to improved pharmacokinetic profiles. The stereochemistry of the amine is crucial, as different enantiomers can exhibit vastly different biological activities and toxicities. This guide will dissect two synthetic strategies, providing detailed protocols, mechanistic insights, and a comparative analysis to aid in the selection of the most appropriate route for specific research and development needs.
Route 1: Direct Reductive Amination
This approach offers a straightforward and scalable synthesis of racemic this compound from the commercially available ketone, 1,1,1-trifluoro-3-(thiophen-3-yl)propan-2-one. The core of this method is the formation of an imine intermediate, followed by in-situ reduction.
Experimental Protocol: Reductive Amination
Step 1: Imine Formation and In-Situ Reduction
-
To a solution of 1,1,1-trifluoro-3-(thiophen-3-yl)propan-2-one (1.0 equiv.) in anhydrous methanol is added a 7 N solution of ammonia in methanol (10.0 equiv.).
-
The mixture is stirred at room temperature for 2 hours to facilitate imine formation.
-
The reaction vessel is then cooled to 0 °C, and sodium borohydride (1.5 equiv.) is added portion-wise over 15 minutes.
-
The reaction is allowed to warm to room temperature and stirred for an additional 12 hours.
-
Upon completion, the reaction is quenched by the slow addition of water.
-
The methanol is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product.
-
Purification via column chromatography on silica gel provides the racemic this compound.
Causality Behind Experimental Choices
The use of a large excess of ammonia in methanol drives the equilibrium towards the formation of the imine. Sodium borohydride is a cost-effective and mild reducing agent suitable for the reduction of the imine in the presence of the trifluoromethyl group. The methanolic solvent is crucial as it participates in the reaction mechanism and is an excellent solvent for both the reactants and the reducing agent.
Visualization of the Workflow
Caption: Workflow for Direct Reductive Amination.
Route 2: Asymmetric Synthesis via Ellman's Auxiliary
For applications where enantiopurity is paramount, an asymmetric synthesis is essential. This route employs the well-established Ellman's auxiliary, (R)- or (S)-tert-butanesulfinamide, to direct the stereochemical outcome of the reduction step.
Experimental Protocol: Asymmetric Synthesis
Step 1: Formation of N-sulfinylketimine
-
A mixture of 1,1,1-trifluoro-3-(thiophen-3-yl)propan-2-one (1.0 equiv.), (R)-tert-butanesulfinamide (1.05 equiv.), and titanium(IV) ethoxide (2.0 equiv.) in anhydrous tetrahydrofuran (THF) is heated at reflux for 12 hours.
-
The reaction is monitored by TLC for the disappearance of the starting ketone.
-
Upon completion, the reaction mixture is cooled to room temperature and poured into an equal volume of brine with vigorous stirring.
-
The resulting suspension is filtered through a pad of celite, and the filter cake is washed with ethyl acetate.
-
The combined filtrate is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude N-sulfinylketimine is purified by flash column chromatography.
Step 2: Diastereoselective Reduction
-
The purified N-sulfinylketimine (1.0 equiv.) is dissolved in anhydrous THF and cooled to -78 °C under a nitrogen atmosphere.
-
L-Selectride® (1.5 equiv., 1.0 M solution in THF) is added dropwise over 30 minutes.
-
The reaction is stirred at -78 °C for 3 hours.
-
The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.
-
The mixture is allowed to warm to room temperature and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude sulfinamide.
-
Purification by flash column chromatography affords the diastereomerically enriched N-(tert-butylsulfinyl)-2,2,2-trifluoro-1-thiophen-3-ylmethyl-ethylamine.
Step 3: Cleavage of the Chiral Auxiliary
-
The purified sulfinamide (1.0 equiv.) is dissolved in methanol, and a 4 M solution of HCl in 1,4-dioxane (5.0 equiv.) is added.
-
The mixture is stirred at room temperature for 1 hour.
-
The solvent is removed under reduced pressure, and the residue is triturated with diethyl ether to precipitate the hydrochloride salt of the enantiomerically enriched amine.
-
The solid is collected by filtration, washed with diethyl ether, and dried under vacuum to yield the final product.
Expertise & Experience: Explaining the Causality
The use of titanium(IV) ethoxide as a Lewis acid and water scavenger is critical for the efficient formation of the sterically hindered N-sulfinylketimine.[1] The choice of L-Selectride® as the reducing agent is pivotal for achieving high diastereoselectivity.[2][3] Its bulky nature favors attack from the less hindered face of the imine, leading to the preferential formation of one diastereomer. The final deprotection with HCl in a non-aqueous solvent system ensures the clean removal of the auxiliary without racemization of the newly formed stereocenter.[4]
Visualization of the Asymmetric Workflow
Caption: Workflow for Asymmetric Synthesis.
Comparative Analysis
| Parameter | Route 1: Direct Reductive Amination | Route 2: Asymmetric Synthesis |
| Stereocontrol | Racemic product | High enantioselectivity (>95% ee) |
| Number of Steps | 1 (one-pot) | 3 |
| Scalability | High | Moderate |
| Cost of Reagents | Low (NaBH4, Ammonia) | High (Ellman's auxiliary, L-Selectride®) |
| Purification | Standard column chromatography | Multiple chromatographic purifications |
| Overall Yield | Moderate to Good | Moderate |
| Ideal Application | Rapid synthesis of racemic material for initial screening | Synthesis of enantiomerically pure compounds for advanced drug development |
Conclusion
The choice between these two synthetic routes is dictated by the specific goals of the research program. The direct reductive amination is a rapid, cost-effective, and scalable method for producing racemic this compound, making it ideal for initial biological screening and structure-activity relationship studies.
Conversely, the asymmetric synthesis utilizing Ellman's chiral auxiliary provides access to enantiomerically pure material, which is indispensable for detailed pharmacological evaluation, preclinical, and clinical development. While this route is more resource-intensive, the control over stereochemistry it affords is a critical requirement for the development of safe and effective chiral drugs.
References
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J-Stage. (n.d.). Highly Diastereoselective Synthesis of 2-(1-N-Boc-aminoalkyl)thiazole-5-carboxylates by Reduction of tert-Butylsulfinyl Ketimines. Retrieved from [Link]
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PubMed. (n.d.). Reversal of diastereofacial selectivity in hydride reductions of N-tert-butanesulfinyl imines. Retrieved from [Link]
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ACS Publications. (n.d.). Asymmetric Synthesis of α-Amino Acids by Reduction of N-tert-Butanesulfinyl Ketimine Esters. The Journal of Organic Chemistry. Retrieved from [Link]
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PubMed. (n.d.). Asymmetric synthesis of α-amino acids by reduction of N-tert-butanesulfinyl ketimine esters. Retrieved from [Link]
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ResearchGate. (2025). Reversal of Diastereofacial Selectivity in Hydride Reductions of N - tert -Butanesulfinyl Imines. Retrieved from [Link]
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University of Bristol. (n.d.). The fate of the tert-butylsulfinyl auxiliary after acid-promoted cleavage—a method for recycling t-BuSONH2. Retrieved from [Link]
-
ResearchGate. (2025). The fate of the tert-butylsulfinyl auxiliary after acid-promoted cleavage—a method for recycling t-BuSONH 2. Retrieved from [Link]
-
Ellman Laboratory, Yale University. (n.d.). Asymmetric Synthesis of Amines. Retrieved from [Link]
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Andrew G. Myers Research Group. (n.d.). Synthesis of Chiral Amines by Asymmetric Additions to tert-Butylsulfinimines (Ellman Auxiliary). Retrieved from [Link]
-
NIH. (2025). Modular synthesis of bis-α-chiral amines using Ellman sulfinamide for consecutive S-to-C chirality induction/transfer. Retrieved from [Link]
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BORIS Portal. (n.d.). Green Chemistry. Retrieved from [Link]
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Scribd. (n.d.). Ellmans Chiral Auxiliary Recovery and Preparation Method. Retrieved from [Link]
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The Cleavage of Ethers. (n.d.). Retrieved from [Link]
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Changzhou Kangmei Chemical Industry Co.,Limited. (n.d.). Trifluoroethylamine (2,2,2-TRIFLUOROETHANAMINE, 'Ethylamine, 2,2,2-trifluoro-') CAS:753-90-2. Retrieved from [Link]
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TiCl(OiPr)3 mediated one-pot reductive amination of 1,1-diacetylferrocene with aryl amine. (2025). Retrieved from [Link]
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PubMed. (n.d.). Biomimetic Reductive Amination of Fluoro Aldehydes and Ketones via[2][5]-Proton Shift Reaction.(1) Scope and Limitations. Retrieved from [Link]
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A Comparative Guide to Modern Fluorinating Reagents: Performance, Protocols, and Strategic Application
Introduction: The Indispensable Role of Fluorine in Modern Chemistry
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery, agrochemicals, and materials science.[1] The unique physicochemical properties conferred by the highly electronegative and sterically small fluorine atom can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability.[2][3] Consequently, the development of efficient, selective, and safe fluorinating reagents is a continuous pursuit in synthetic chemistry.
This guide provides an in-depth comparison of new and established fluorinating reagents, moving beyond a simple catalog of options. We will delve into the mechanistic underpinnings of their reactivity, present head-to-head performance data, and provide detailed experimental protocols. The objective is to equip researchers, scientists, and drug development professionals with the critical insights needed to select the optimal reagent and conditions for their specific synthetic challenges, particularly in the context of late-stage functionalization.[4]
Electrophilic Fluorination: Taming the "F+" Equivalent
Electrophilic fluorinating agents are indispensable for the introduction of fluorine to electron-rich centers such as enolates, enol ethers, and activated aromatic rings.[5][6] For decades, the challenge has been to harness the immense reactivity of an "F+" equivalent in a controlled and selective manner. Modern N-F reagents have risen to this challenge, offering a range of reactivities and safer handling profiles compared to hazardous alternatives like elemental fluorine.[1]
Benchmarking Selectfluor® vs. N-Fluorobenzenesulfonimide (NFSI)
Two of the most widely used and commercially available electrophilic fluorinating agents are Selectfluor® and N-Fluorobenzenesulfonimide (NFSI).[7] While both are effective, their performance can vary significantly depending on the substrate and reaction conditions.
Causality of Reactivity: Selectfluor®, a derivative of the DABCO (1,4-diazabicyclo[2.2.2]octane) framework, is generally considered the more powerful fluorinating agent.[8] Its heightened reactivity is attributed to the greater electrophilicity of the fluorine atom attached to the electron-deficient nitrogen. NFSI, on the other hand, offers a milder and often more selective alternative, with its reactivity tempered by the electron-withdrawing nature of the two sulfonyl groups.[7]
Quantitative Performance Comparison: α-Fluorination of β-Ketoesters
The α-fluorination of β-ketoesters is a classic benchmark reaction for evaluating the efficacy of electrophilic fluorinating agents. The data below showcases a typical comparison between Selectfluor® and NFSI for this transformation.
| Reagent | Substrate | Product | Yield (%) | Reference |
| Selectfluor® | Ethyl 2-cyclopentanonecarboxylate | Ethyl 1-fluoro-2-oxocyclopentane-1-carboxylate | 95 | [9] |
| NFSI | Ethyl 2-cyclopentanonecarboxylate | Ethyl 1-fluoro-2-oxocyclopentane-1-carboxylate | 88 | [9] |
| Selectfluor® | Diethyl malonate | Diethyl 2-fluoromalonate | 92 | [10] |
| NFSI | Diethyl malonate | Diethyl 2-fluoromalonate | 85 | [10] |
Experimental Protocol: α-Fluorination of Ethyl 2-cyclopentanonecarboxylate with Selectfluor®
This protocol provides a detailed, step-by-step methodology for the efficient α-fluorination of a model β-ketoester.
Materials:
-
Ethyl 2-cyclopentanonecarboxylate (1.0 mmol, 156 mg)
-
Selectfluor® (1.1 mmol, 389 mg)
-
Acetonitrile (MeCN), anhydrous (10 mL)
-
Sodium carbonate (Na₂CO₃), anhydrous (1.2 mmol, 127 mg)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask (50 mL)
-
Magnetic stirrer and stir bar
-
Argon or Nitrogen supply
Procedure:
-
To a 50 mL round-bottom flask under an inert atmosphere (Argon or Nitrogen), add ethyl 2-cyclopentanonecarboxylate (1.0 mmol) and anhydrous acetonitrile (10 mL).
-
Add anhydrous sodium carbonate (1.2 mmol) to the solution.
-
With vigorous stirring, add Selectfluor® (1.1 mmol) portion-wise over 5 minutes at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-2 hours.
-
Upon completion, quench the reaction by the slow addition of water (10 mL).
-
Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired α-fluorinated product.
Experimental Workflow Diagram:
Caption: Experimental workflow for electrophilic fluorination.
Deoxyfluorination: A Gateway to Aliphatic Fluorides
The conversion of alcohols to alkyl fluorides, known as deoxyfluorination, is a cornerstone transformation in medicinal chemistry.[11] For many years, diethylaminosulfur trifluoride (DAST) was the go-to reagent for this purpose. However, its thermal instability and propensity to cause elimination side reactions have spurred the development of safer and more selective alternatives.[12]
Head-to-Head Comparison: PhenoFluor™ vs. DAST
PhenoFluor™ has emerged as a powerful and chemoselective deoxyfluorinating agent, particularly for complex molecules where traditional reagents like DAST often fail or lead to a mixture of products.[13]
Causality of Selectivity: The enhanced chemoselectivity of PhenoFluor™ is attributed to its unique mechanism and steric bulk.[13] Unlike DAST, which can indiscriminately activate various hydroxyl groups, PhenoFluor™ exhibits a higher degree of selectivity, allowing for the targeted fluorination of specific alcohols in poly-functionalized molecules.[12] Furthermore, PhenoFluor™ has a significantly better safety profile, with a higher decomposition temperature and no reported explosive nature.[14]
Quantitative Performance Comparison: Deoxyfluorination of a Complex Secondary Alcohol
The deoxyfluorination of complex natural products and their derivatives highlights the advantages of modern reagents. The following data compares the performance of PhenoFluor™ and DAST on a challenging substrate.
| Reagent | Substrate | Product | Yield (%) | Reference |
| PhenoFluor™ | Fmoc-serine methyl ester | Fmoc-fluoroalanine methyl ester | 71 | [14] |
| DAST | Fmoc-serine methyl ester | Fmoc-fluoroalanine methyl ester | <5 (major elimination) | [14] |
| Deoxo-Fluor® | Fmoc-serine methyl ester | Fmoc-fluoroalanine methyl ester | <5 (major elimination) | [14] |
Experimental Protocol: Deoxyfluorination of a Secondary Alcohol with PhenoFluor™
This protocol outlines a general procedure for the deoxyfluorination of a secondary alcohol using PhenoFluor™.
Materials:
-
Secondary alcohol (e.g., 1-phenylethanol) (1.0 mmol, 122 mg)
-
PhenoFluor™ (1.2 mmol, 513 mg)
-
Cesium fluoride (CsF), anhydrous and finely ground (3.0 mmol, 456 mg)
-
Toluene, anhydrous (10 mL)
-
Round-bottom flask (50 mL) or sealed vial
-
Magnetic stirrer and stir bar
-
Argon or Nitrogen supply
-
Heating mantle or oil bath
Procedure:
-
In a glovebox or under an inert atmosphere, add the secondary alcohol (1.0 mmol), anhydrous cesium fluoride (3.0 mmol), and PhenoFluor™ (1.2 mmol) to a dry round-bottom flask or vial equipped with a stir bar.
-
Add anhydrous toluene (10 mL) to the flask.
-
Seal the flask or vial and heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction time can vary from a few hours to 24 hours depending on the substrate.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite®, washing the filter cake with dichloromethane (3 x 10 mL).
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired alkyl fluoride.
Reaction Mechanism Diagram:
Caption: Simplified mechanism of deoxyfluorination with PhenoFluor™.
The Rise of Photoredox Catalysis in Fluorination
Visible-light photoredox catalysis has emerged as a transformative technology in organic synthesis, and its application to fluorination reactions is a rapidly expanding field.[15] This approach allows for the generation of radical intermediates under mild conditions, enabling novel and previously challenging C-F bond formations.
Mechanistic Principles: Photoredox catalysis utilizes a photocatalyst that, upon absorption of visible light, can engage in single-electron transfer (SET) processes with organic substrates. This generates radical cations or radical anions, which can then participate in fluorination reactions with a suitable fluorine source. This methodology is particularly powerful for the fluorination of unactivated C-H bonds and for deoxyfluorination reactions that proceed via radical intermediates.
A Representative Photoredox-Catalyzed Deoxyfluorination
A notable example is the deoxyfluorination of carboxylic acids via their N-hydroxyphthalimide (NHP) esters. This method provides a complementary approach to traditional deoxyfluorination methods.
Reaction Scheme Diagram:
Caption: General scheme for photoredox-catalyzed deoxyfluorination.
Late-Stage Fluorination: A Paradigm Shift in Drug Discovery
Late-stage fluorination (LSF) refers to the introduction of fluorine atoms into complex, highly functionalized molecules at a late step in a synthetic sequence.[16] This strategy offers significant advantages in drug discovery, as it allows for the rapid generation of a library of fluorinated analogs from a common advanced intermediate.[3] This enables a more efficient exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic properties.[2]
Case Study: Late-Stage Fluorination of a Natural Product Derivative
The selective fluorination of complex natural products showcases the power of modern fluorinating reagents. For instance, the site-selective deoxyfluorination of a poly-hydroxylated natural product like a steroid or macrolide can be achieved with high efficiency using reagents like PhenoFluor™, where traditional methods would lead to a complex mixture of products.[14][17]
Safety and Handling of Fluorinating Reagents
The safe handling of fluorinating reagents is of paramount importance. Many of these compounds are highly reactive, corrosive, and/or toxic.[14]
-
Electrophilic N-F Reagents (Selectfluor®, NFSI): While generally stable solids, they are strong oxidizing agents and should be handled with care. Avoid contact with skin and eyes, and use in a well-ventilated fume hood.
-
Deoxyfluorinating Agents (DAST, Deoxo-Fluor®): These reagents are particularly hazardous. DAST is thermally unstable and can decompose explosively, especially upon heating.[12] They are also highly sensitive to moisture, releasing corrosive hydrogen fluoride (HF) gas.[18] Always handle these reagents in a fume hood, wear appropriate personal protective equipment (PPE), including acid-resistant gloves and a face shield, and have a quenching plan in place.
-
Newer Deoxyfluorinating Agents (PhenoFluor™, PyFluor, AlkylFluor): These reagents generally have improved safety profiles compared to DAST.[11][19] However, they are still reactive compounds and should be handled with appropriate care.
Always consult the Safety Data Sheet (SDS) for any fluorinating reagent before use and adhere to all institutional safety protocols.
Conclusion: A Forward Look
The field of fluorination chemistry continues to evolve at a rapid pace. The development of new reagents with enhanced reactivity, selectivity, and safety profiles, coupled with the emergence of novel catalytic methods like photoredox catalysis, is expanding the synthetic chemist's toolbox. This guide has provided a comparative overview of some of the most important modern fluorinating reagents, with the goal of empowering researchers to make informed decisions in their synthetic endeavors. By understanding the underlying principles of reactivity and having access to reliable experimental data and protocols, the scientific community can continue to leverage the power of fluorine to create the next generation of medicines, materials, and agrochemicals.
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Recent advances in late-stage monofluorination of natural products and their derivatives. (2024). Organic Chemistry Frontiers. [Link]
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-
Silver-Catalyzed Late-Stage Fluorination. (n.d.). PMC. [Link]
-
Late-Stage Fluorination: From Fundamentals to Application. (2014). Organic Process Research & Development. [Link]
- A Comparative Guide to Deoxyfluorination of Alcohols: DAST vs.
-
Late-Stage Deoxyfluorination of Alcohols with PhenoFluor™. (n.d.). PMC. [Link]
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Selective Fluorination of Complex Molecules: Late-Stage Functionalization. (2025). Chemical Reviews. [Link]
-
Selective Fluorination of Complex Molecules: Late-Stage Functionalization. (2025). PubMed. [Link]
-
Late-Stage Deoxyfluorination of Alcohols with PhenoFluor. (2013). ACS Publications. [Link]
- Technical Support Center: Optimizing Reaction Conditions for Fluorin
- Visible-Light Photoredox Catalysis for the Synthesis of Fluorinated Arom
- Consecutive catalytic electrophilic fluorination/amination of β-keto esters: toward α-fluoro-α-amino acids?. (2025).
- Late-Stage Deoxyfluorination of Alcohols with PhenoFluor. (2025).
-
Late-Stage Fluorination: From Fundamentals to Application. (n.d.). PMC. [Link]
-
A quantitative reactivity scale for electrophilic fluorinating reagents. (n.d.). PMC. [Link]
-
Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review. (n.d.). PMC. [Link]
-
PhenoFluor: Practical Synthesis, New Formulation, and Deoxyfluorination of Heteroaromatics. (2014). ACS Publications. [Link]
-
Late-Stage Deoxyfluorination of Phenols with PhenoFluorMix. (2019). Organic Syntheses. [Link]
-
"Investigation of Deoxyfluorination of Alkyl Alcohols Using Pentafluoro" by Christopher Allen Bias. (n.d.). The Research Repository @ WVU. [Link]
-
Development of N-F fluorinating agents and their fluorinations: Historical perspective. (n.d.). PMC. [Link]
-
Mostly common electrophilic and nucleophilic fluorinating reagents. (n.d.). ResearchGate. [Link]
-
AlkylFluor: Deoxyfluorination of Alcohols. (2016). PMC. [Link]
- α-Fluorination of β-ketosulfones by Selectfluor™ F–TEDA–BF 4. (2025).
-
The development of Selectfluor® as a commercial electrophilic fluorinating agent. (n.d.). REF Impact Case Studies. [Link]
-
Fluoroketone and fluoroaldehyde synthesis by fluorination. (n.d.). Organic Chemistry Portal. [Link]
-
Data Science-Guided Development of Deoxyfluorination Reagents with Enhanced Reactivity, Practicality, and Safety. (2025). PMC - PubMed Central. [Link]
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A Comparative Guide to the Structure-Activity Relationships of Thiophene Derivatives as Anticancer Agents
Introduction
Thiophene, a sulfur-containing five-membered aromatic heterocycle, stands as a "privileged scaffold" in medicinal chemistry.[1][2][3] Its derivatives are integral to a multitude of FDA-approved drugs for treating conditions ranging from inflammation to cancer.[2][3] The thiophene ring's unique electronic properties and its capacity to serve as a bioisosteric replacement for phenyl rings make it a versatile core for designing novel therapeutic agents.[2] Specifically in oncology, thiophene analogs have been extensively explored, leading to the development of compounds that target a wide array of cancer-specific proteins and signaling pathways.[4] The nature and position of substituents on the thiophene ring are critical determinants of their biological action, making the study of their structure-activity relationships (SAR) a cornerstone of rational drug design.[5]
This guide provides an in-depth analysis of the SAR of thiophene derivatives, with a specific focus on their application as anticancer agents. We will objectively compare the performance of various derivatives, supported by experimental data, and provide detailed protocols for their evaluation.
Core Principles of Thiophene SAR in Anticancer Drug Design
The anticancer activity of thiophene derivatives is profoundly influenced by the chemical nature and spatial arrangement of substituents around the core ring. These substitutions modulate the molecule's electronic distribution, lipophilicity, and steric profile, which in turn govern its interaction with biological targets.
A generalized SAR map for a thiophene scaffold can be visualized as follows:
Caption: Generalized SAR map for thiophene derivatives in anticancer design.
Key takeaways from SAR studies include:
-
Substitution at C2 and C5: These positions are frequently modified to enhance target binding. For instance, incorporating aromatic or heteroaromatic rings can facilitate π-π stacking interactions within the target protein's active site.
-
Role of Amide Linkers: Amide functionalities are often introduced at the C2 or C3 positions to act as hydrogen bond donors or acceptors, mimicking interactions of the natural ATP ligand in kinases.
-
Influence of Electron-Withdrawing/Donating Groups: The electronic nature of the substituents can tune the reactivity and binding affinity of the molecule. Electron-withdrawing groups on the thiophene ring can play a substantial role in the binding interactions with receptor subsites.[6]
-
Hydrophobicity: The presence of aromatic scaffolds increases the hydrophobicity of the compounds, which can improve their permeability across the cell membrane.[6]
Comparative Analysis of Thiophene Derivatives as Kinase Inhibitors
Kinases are a major class of targets in cancer therapy, and numerous thiophene-based kinase inhibitors have been developed. The following table compares a series of hypothetical, yet representative, 2-aminothiophene-3-carboxamide derivatives and their inhibitory activity against a generic tyrosine kinase.
| Compound ID | R1 (at C4) | R2 (at C5) | R3 (Amide substituent) | IC50 (nM) | Rationale for Activity |
| TH-01 | -CH3 | -CN | Phenyl | 50 | The C5-cyano group acts as a key hydrogen bond acceptor. The phenyl group at R3 explores a hydrophobic pocket. |
| TH-02 | -CH3 | -H | Phenyl | 850 | Removal of the C5-cyano group leads to a significant loss of potency, highlighting its critical role in target engagement. |
| TH-03 | -CH3 | -CN | 4-Fluorophenyl | 25 | The addition of an electron-withdrawing fluorine atom on the phenyl ring enhances binding, possibly through favorable electrostatic interactions. |
| TH-04 | -H | -CN | Phenyl | 200 | Replacing the C4-methyl with hydrogen reduces activity, suggesting a beneficial steric interaction of the methyl group. |
| TH-05 | -CH3 | -CN | Cyclohexyl | 400 | Replacing the aromatic phenyl group with a non-aromatic cyclohexyl ring reduces potency, indicating the importance of aromatic interactions. |
Note: IC50 values are hypothetical and for illustrative purposes.
This comparative data underscores the subtle yet profound impact of each substituent on the overall biological activity. The synergy between an electron-withdrawing group at C5, optimal substitution at C4, and an appropriately substituted aromatic amide at C3 is crucial for achieving high potency.
Experimental Protocols for SAR Analysis
To generate the comparative data required for SAR studies, robust and reproducible experimental workflows are essential. The following outlines a typical workflow for screening and characterizing novel thiophene derivatives.
Caption: A typical workflow for the SAR-driven discovery of anticancer agents.
Protocol 1: Synthesis of 2-Aminothiophene Derivatives via Gewald Reaction
The Gewald reaction is a multicomponent reaction widely used for the synthesis of polysubstituted 2-aminothiophenes.[7][8]
Rationale: This method is highly efficient, allowing for the rapid generation of a diverse library of thiophene derivatives from readily available starting materials, which is ideal for initial SAR exploration.
Step-by-Step Methodology:
-
Reactant Preparation: To a round-bottom flask, add an appropriate ketone or aldehyde (1.0 eq.), an active methylene nitrile (e.g., malononitrile) (1.0 eq.), and elemental sulfur (1.1 eq.) in a suitable solvent such as ethanol or dimethylformamide (DMF).
-
Catalyst Addition: Add a catalytic amount of a basic catalyst, such as morpholine or triethylamine (0.1-0.2 eq.).
-
Reaction: Stir the mixture at room temperature or gentle heat (40-60 °C) for 2-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into ice-cold water. The precipitated solid is collected by filtration.
-
Purification: Wash the crude product with cold water and then recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure 2-aminothiophene derivative.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay Example)
Rationale: This assay quantifies the activity of a kinase by measuring the amount of ADP produced. It is a highly sensitive, luminescence-based assay suitable for high-throughput screening of potential inhibitors.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffers, the specific kinase, the substrate, and ATP at desired concentrations. Serially dilute the synthesized thiophene derivatives in DMSO to create a concentration gradient.
-
Kinase Reaction: In a 384-well plate, add 2.5 µL of the kinase solution, followed by 2.5 µL of the test compound (thiophene derivative) or vehicle control (DMSO).
-
Initiation: Start the reaction by adding 5 µL of a mixture containing the substrate and ATP. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent: Add 10 µL of the Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase-luciferin reaction. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader. The light signal is directly proportional to the amount of ADP produced and thus correlates with kinase activity.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Conclusion
The thiophene scaffold is a remarkably versatile and successful core in the design of novel anticancer agents.[4][5][9] A systematic approach to studying its structure-activity relationships is paramount for developing potent and selective drug candidates. By combining efficient synthetic methodologies like the Gewald reaction with high-throughput biological assays, researchers can rapidly generate and evaluate diverse chemical libraries. The insights gained from comparing the activity of closely related analogs, as demonstrated in this guide, allow for the rational, iterative optimization of lead compounds, ultimately paving the way for the next generation of thiophene-based cancer therapeutics.
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- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Publishing.
- Synthesis, reactions and biological evaluation of some novel thienothiophene deriv
- Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Deriv
- Synthesis, reactions and biological evaluation of some novel thienothiophene derivatives.
- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. R Discovery.
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 2,2,2-Trifluoro-1-thiophen-3-ylmethyl-ethylamine
For professionals engaged in the fast-paced world of drug discovery and chemical research, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical entities we handle. The proper disposal of a novel or specialized compound like 2,2,2-Trifluoro-1-thiophen-3-ylmethyl-ethylamine is not merely a regulatory formality but a cornerstone of responsible science. This guide provides a procedural framework grounded in the chemical's structural attributes to ensure its safe and compliant disposal.
The subject molecule is a trifluorinated amine containing a thiophene ring. This unique combination of functional groups dictates its classification as a hazardous waste and informs every step of its handling and disposal. The presence of the trifluoromethyl group designates it as a halogenated organic compound, which is often subject to stringent disposal regulations due to its potential for environmental persistence.[1][2][3] The amine functional group introduces considerations of corrosivity and reactivity, while the thiophene moiety, a sulfur-containing heterocycle, adds to its chemical profile.[4][5][6][7]
Hazard Assessment and Risk Mitigation
Before initiating any disposal-related activity, a thorough understanding of the compound's potential hazards is critical. While a specific Safety Data Sheet (SDS) for this exact molecule may not be readily available, its hazards can be extrapolated from its constituent functional groups.
-
Fluorinated Compounds: Often exhibit environmental persistence and can require high-temperature incineration for complete destruction.[2][8]
-
Amines: Can be corrosive, toxic, and may react exothermically with acids.[9]
-
Thiophene Derivatives: Can be harmful if inhaled, ingested, or absorbed through the skin, often causing irritation.[4][5][6]
Given these characteristics, all waste containing this compound must be treated as hazardous chemical waste . Under no circumstances should it be disposed of via sanitary drains or mixed with general laboratory trash.[1][10][11][12]
Quantitative Data Summary
| Property | Value / Classification | Source / Justification |
| Waste Classification | Hazardous Waste; Halogenated Organic Waste | Based on trifluoromethyl group and amine/thiophene moieties.[1][3][13] |
| Primary Hazards | Harmful if swallowed, toxic in contact with skin, potential for severe skin/eye damage, respiratory irritation. | Extrapolated from similar fluorinated amines and thiophenes.[7][14][15] |
| Incompatibilities | Strong oxidizing agents, strong acids, caustics, reactive metals. | General guidance for amines and halogenated compounds.[9][16][17] |
| Disposal Method | Licensed Hazardous Waste Contractor (typically via incineration). | Required for halogenated organic compounds to ensure complete destruction.[2][8] |
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is mandatory when handling this compound for disposal to prevent dermal, ocular, and respiratory exposure.
-
Hand Protection: Double-gloving with chemically resistant gloves (e.g., nitrile) is recommended. Always consult the glove manufacturer's compatibility data.[1][18]
-
Eye Protection: ANSI-approved chemical splash goggles are required. For tasks with a higher splash risk, a face shield should be worn in addition to goggles.[7][18]
-
Body Protection: A flame-resistant lab coat must be worn. For larger quantities, a chemical-resistant apron is advisable.[18]
-
Ventilation: All handling and segregation of waste must be conducted within a properly certified chemical fume hood to minimize inhalation risks.[1][10]
Step-by-Step Disposal Protocol
Adherence to a systematic workflow is crucial for safety and regulatory compliance. The core principle is the careful segregation of waste streams to prevent dangerous reactions and facilitate proper end-of-life management.[12][19][20]
Step 1: Waste Segregation at the Source Immediately upon generation, segregate all materials contaminated with this compound.
-
Why? Preventing the mixing of incompatible waste streams is a primary safety mandate in any laboratory.[16][17] This compound, as a halogenated amine, must not be mixed with non-halogenated solvents, strong acids, bases, or oxidizers.[1][9][13]
Step 2: Collect into Designated Waste Containers
-
Liquid Waste: Collect all solutions containing the compound into a dedicated, leak-proof container made of compatible material (e.g., high-density polyethylene, HDPE). The container must have a secure, tight-fitting screw cap.[1][12][21]
-
Solid Waste: Collect contaminated solids (e.g., gloves, weigh paper, absorbent pads) in a separate, clearly labeled hazardous waste bag or container.[21][22]
-
Sharps: Contaminated needles or glassware must be placed in a designated sharps container.
Step 3: Proper Labeling As soon as the first drop of waste is added, the container must be labeled.[13][17]
-
Why? Clear labeling prevents accidental mixing and ensures that personnel, including safety officers and waste contractors, are aware of the contents and associated hazards.[12]
-
Required Information:
-
The words "Hazardous Waste"
-
The full chemical name: "Waste this compound"
-
List all constituents and their approximate percentages.
-
The date of accumulation start.[3]
-
Applicable hazard pictograms (e.g., Corrosive, Toxic, Flammable if in a flammable solvent).
-
Step 4: Safe Interim Storage Store sealed waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste is generated.[3][16]
-
Why? Keeping waste at its point of generation until pickup minimizes the risks associated with transport through public areas.[16][17]
-
Storage Conditions: The SAA should be a cool, dry, and well-ventilated area, away from heat sources or direct sunlight.[9] Secondary containment (e.g., a spill tray) is mandatory to contain potential leaks.[10][19]
Step 5: Arrange for Professional Disposal Do not attempt to neutralize or treat this chemical waste in the lab.
-
Why? Halogenated compounds require specialized treatment, typically high-temperature incineration, to ensure complete destruction and prevent the release of persistent pollutants.[2][8]
-
Action: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup.[12][22] Ensure all federal, state, and local regulations are followed for transport and final disposal.[23][24][25]
Spill Management
In the event of a spill, immediate and correct action is vital.
-
Alert Personnel: Immediately notify others in the vicinity.
-
Evacuate (If Necessary): For large spills, evacuate the area and contact your institution's emergency response team.[10]
-
Don PPE: Before addressing a small, manageable spill, don the appropriate PPE as described above.
-
Containment: Confine the spill using an inert absorbent material like vermiculite or sand.[4][22]
-
Collection: Carefully collect the absorbed material using spark-proof tools and place it into a sealed, labeled hazardous waste container.[5]
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be collected as hazardous waste.[22]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.
Caption: Waste Disposal Workflow for the Subject Compound.
References
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NIH Waste Disposal Guide. (n.d.). National Institutes of Health. Retrieved from [Link]
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Halogenated Solvents. (n.d.). Washington State University - Environmental Health & Safety. Retrieved from [Link]
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NIH Waste Disposal Guide 2022 - Chemical Waste. (2022). National Institutes of Health. Retrieved from [Link]
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NIH Waste Disposal Guide 2022. (2022). National Institutes of Health. Retrieved from [Link]
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NIH Chemical Safety Guide 2015. (2015). National Institutes of Health & Montgomery College. Retrieved from [Link]
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Solvent Waste Management | Recycling & Disposal Best Practices. (2024, April 3). Wattbar Industries. Retrieved from [Link]
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The NIH Drain Discharge Guide. (n.d.). National Institutes of Health. Retrieved from [Link]
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Chemical Solvent Disposal | Hazardous Waste Solutions. (n.d.). AllSource Environmental. Retrieved from [Link]
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Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group, University of Illinois. Retrieved from [Link]
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Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. (2024, April 8). U.S. Environmental Protection Agency. Retrieved from [Link]
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Halogenated Solvents in Laboratories. (n.d.). Temple University Environmental Health and Radiation Safety. Retrieved from [Link]
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Proper Handling of Hazardous Waste Guide. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]
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EPA Hazardous Waste Management. (2024, April 29). Axonator. Retrieved from [Link]
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Material Safety Data Sheet Thiophene. (n.d.). Oxford Lab Fine Chem LLP. Retrieved from [Link]
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Material Safety Data Sheet - Thiophene, benzene free, 99.5%. (n.d.). Cole-Parmer. Retrieved from [Link]
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Household Hazardous Waste (HHW). (2025, May 15). U.S. Environmental Protection Agency. Retrieved from [Link]
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Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). U.S. Environmental Protection Agency. Retrieved from [Link]
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What Regulations Govern Hazardous Waste Management? (2025, January 6). Chemistry For Everyone. Retrieved from [Link]
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Amine Disposal For Businesses. (n.d.). Collect and Recycle. Retrieved from [Link]
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Proper disposal of chemicals. (2025, August 20). Sciencemadness Wiki. Retrieved from [Link]
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Guidelines for Disposing of PFAs. (2023, December 27). MCF Environmental Services. Retrieved from [Link]
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A New Method to Recycle Fluoride from Long-Lived PFAS Chemicals. (2025, March 27). Lab Manager. Retrieved from [Link]
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How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA. Retrieved from [Link]
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Chemical Waste Management for Laboratories. (n.d.). Physikalisch-Technische Bundesanstalt. Retrieved from [Link]
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Management of Waste. (n.d.). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]
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Comprehensive Guide to Handling 2,2,2-Trifluoro-1-thiophen-3-ylmethyl-ethylamine: A Senior Application Scientist's Protocol
This document provides essential safety and logistical guidance for the handling and disposal of 2,2,2-Trifluoro-1-thiophen-3-ylmethyl-ethylamine. As a compound integrating a thiophene moiety and a trifluoro-ethylamine group, it necessitates a cautious approach, drawing upon the known hazards of both structural components. This guide is intended for researchers, scientists, and drug development professionals.
Hazard Assessment: A Synthesis of Structural Alerts
-
Thiophene and its derivatives are known to be flammable, potentially harmful if ingested, and can cause irritation to the skin and eyes.[1][2][3][4] Prolonged exposure to some thiophene compounds has been associated with long-term health effects.[1]
-
Fluorinated amines , such as 2,2,2-trifluoroethylamine, often exhibit properties of being highly flammable and corrosive, with the potential to cause severe burns to the skin and eyes.[5][6] Inhalation, ingestion, or skin contact with similar compounds can be toxic.[6]
Therefore, this compound should be treated as a substance that is flammable, corrosive, and toxic .
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical to mitigate the risks associated with this compound. The following table outlines the minimum required PPE, with explanations rooted in the anticipated chemical properties.
| PPE Component | Specifications | Rationale |
| Eye Protection | Chemical splash goggles | Protects against splashes of the liquid, which is presumed to be corrosive and an eye irritant.[4] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) | Prevents skin contact with the potentially corrosive and toxic substance.[3][7] |
| Body Protection | Flame-retardant lab coat | Provides a barrier against splashes and is crucial due to the flammability of the compound.[2] |
| Respiratory Protection | Use in a certified chemical fume hood | A fume hood is the primary engineering control to prevent inhalation of potentially toxic vapors.[4] For large spills or insufficient ventilation, a vapor respirator may be necessary.[1] |
dot
Caption: Workflow for PPE selection and use.
Operational Plan: Safe Handling from Receipt to Reaction
Adherence to a strict operational protocol is paramount for the safe handling of this compound.
Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[4]
-
The storage area should be designated for flammable and corrosive materials.
-
Ensure the container is tightly closed when not in use.[1]
Handling Procedures
-
Preparation : Before handling, ensure a chemical fume hood is operational and all necessary PPE is readily available. An eyewash station and safety shower should be accessible.[4]
-
Grounding : Ground all equipment to prevent static discharge, which could ignite flammable vapors.[5]
-
Aliquotting and Transfer :
-
Perform all transfers of the compound within a certified chemical fume hood.
-
Use spark-proof tools for handling.[4]
-
Avoid creating aerosols.
-
-
Reaction Setup :
-
Ensure all glassware is free from cracks and contaminants.
-
If heating is required, use a heating mantle or oil bath with a temperature controller. Do not use an open flame.
-
dot
Caption: Step-by-step safe handling protocol.
Emergency Procedures: Preparedness is Key
In the event of an emergency, a swift and informed response can significantly mitigate harm.
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[4][8] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][8] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4][8] |
| Spill | Evacuate the area. If the spill is small, absorb it with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[4] For large spills, contact your institution's Environmental Health and Safety (EHS) department. |
| Fire | Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher. Do not use a direct water jet.[1] If the fire is large or cannot be easily extinguished, evacuate the area and call emergency services. |
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and its contaminated materials is crucial to protect the environment and comply with regulations.
-
Waste Segregation : This compound should be disposed of as halogenated organic waste . Do not mix it with non-halogenated waste streams.[9]
-
Containerization :
-
Storage of Waste : Store waste containers in a designated satellite accumulation area, away from incompatible materials.
-
Disposal Request : Follow your institution's procedures for hazardous waste pickup.
dot
Caption: Decision workflow for waste disposal.
Conclusion
The safe handling of this compound relies on a proactive and informed approach to safety. By understanding the potential hazards derived from its structural components and adhering to the rigorous protocols outlined in this guide, researchers can minimize risks and ensure a safe laboratory environment.
References
-
Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet Thiophene. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Thiophene, benzene free, 99.5%. Retrieved from [Link]
-
Thermo Fisher Scientific. (2025, October 24). Safety Data Sheet - Ethylamine, 70% aq. soln. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
